molecular formula C12H15NO2 B1359680 1-Phenylpiperidine-2-carboxylic acid CAS No. 743422-75-5

1-Phenylpiperidine-2-carboxylic acid

Cat. No.: B1359680
CAS No.: 743422-75-5
M. Wt: 205.25 g/mol
InChI Key: MNJZHPAZVGUHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpiperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenylpiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-8-4-5-9-13(11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJZHPAZVGUHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30632616
Record name 1-Phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743422-75-5
Record name 1-Phenylpiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30632616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Phenylpiperidine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 1-Phenylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound. The document details its physicochemical characteristics, outlines plausible experimental protocols for its synthesis, and visualizes key workflows and its potential mechanism of action through a relevant biological signaling pathway.

Core Chemical and Physical Properties

This compound is a derivative of pipecolic acid, featuring a phenyl group attached to the piperidine nitrogen. This substitution significantly influences its chemical properties and potential biological activity. While specific experimental data for this exact isomer is limited in publicly accessible literature, the following properties are reported or can be reliably predicted based on its structure and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Reference
IUPAC Name This compoundN/A (Standard Nomenclature)
CAS Number 743422-75-5[1][2]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]
Appearance Off-white to pink solid[1]
Storage Temperature 2-8°C[1]
Canonical SMILES C1CCN(C(C1)C(=O)O)C2=CC=CC=C2[1]
InChI Key MNJZHPAZVGUHNU-UHFFFAOYSA-N[1]

Spectroscopic Profile (Predicted)

  • ¹H NMR:

    • A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).

    • Multiplets in the aromatic region (approx. 6.8-7.5 ppm) for the protons on the phenyl ring.

    • A series of multiplets in the aliphatic region (approx. 1.5-4.0 ppm) for the protons on the piperidine ring. The proton on the chiral carbon at the 2-position (alpha to the carboxyl group) would likely appear as a distinct multiplet.

  • ¹³C NMR:

    • A signal for the carboxylic acid carbonyl carbon in the 170-180 ppm range.[3]

    • Aromatic carbon signals between 110-150 ppm.

    • Aliphatic carbons of the piperidine ring resonating in the 20-60 ppm range.[3]

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[3]

    • A strong C=O stretching absorption for the carbonyl group, typically around 1700-1725 cm⁻¹.[3]

    • C-H stretching bands for the aromatic and aliphatic portions of the molecule.

    • C=C stretching absorptions for the aromatic ring in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected at m/z = 205.

    • Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the piperidine ring.

Experimental Protocols: Synthesis

A specific, published protocol for the synthesis of this compound is not widely documented. However, a plausible and efficient route can be designed based on established methods for N-arylation of piperidine derivatives. The following multi-step protocol starts from commercially available (D,L)-Pipecolic acid.

Proposed Synthetic Workflow

G A Pipecolic Acid B Ester Protection (e.g., Methyl Pipecolinate) A->B SOCl₂, MeOH C N-Arylation (Buchwald-Hartwig Coupling) B->C Ph-Br, Pd Catalyst, Ligand, Base D Methyl 1-Phenylpiperidine-2-carboxylate C->D E Ester Hydrolysis (Base-mediated) D->E LiOH or NaOH, H₂O/THF F This compound (Final Product) E->F Acidic Workup

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodologies

Step 1: Esterification of Pipecolic Acid

This step protects the carboxylic acid to prevent it from interfering with the subsequent N-arylation reaction.

  • Materials: (D,L)-Pipecolic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂), Diethyl ether.

  • Protocol:

    • Suspend (D,L)-Pipecolic acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude solid (methyl pipecolinate hydrochloride) can be triturated with diethyl ether, filtered, and dried. It is often used in the next step without further purification after neutralization.

Step 2: N-Arylation via Buchwald-Hartwig Amination

This cross-coupling reaction forms the crucial C-N bond between the piperidine nitrogen and the phenyl ring.

  • Materials: Methyl pipecolinate (from Step 1), Bromobenzene, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos), a strong base (e.g., Sodium tert-butoxide or Cs₂CO₃), and an anhydrous solvent (e.g., Toluene or Dioxane).

  • Protocol:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq).

    • Add methyl pipecolinate (1.0 eq) and the anhydrous solvent.

    • Add bromobenzene (1.1 eq) to the mixture.

    • Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, Methyl 1-phenylpiperidine-2-carboxylate, by column chromatography on silica gel.

Step 3: Saponification (Ester Hydrolysis)

The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.

  • Materials: Methyl 1-phenylpiperidine-2-carboxylate (from Step 2), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), a solvent mixture (e.g., Tetrahydrofuran (THF)/Water), Hydrochloric acid (HCl).

  • Protocol:

    • Dissolve the ester (1.0 eq) in a mixture of THF and water.

    • Add an aqueous solution of LiOH (2.0 eq) and stir the mixture at room temperature for 4-12 hours until the starting material is consumed (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1M HCl.

    • A precipitate of the product, this compound, should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Biological Activity and Potential Signaling Pathway

While direct biological studies on this compound are not extensively reported, the phenylpiperidine scaffold is a cornerstone of many centrally acting drugs, particularly potent analgesics.[4] Derivatives of 4-phenylpiperidine, such as fentanyl and meperidine, are well-known agonists of the μ-opioid receptor (MOR).[5][6] This interaction is critical for their analgesic effects.

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Agonist binding initiates a signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission.[7]

μ-Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gαi/o-GDP MOR->G_protein Activates G_protein_active Gαi-GTP G_protein->G_protein_active Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP cAMP_reduction ↓ cAMP Production AC->cAMP_reduction leads to Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Ligand Phenylpiperidine Agonist Ligand->MOR Binds G_protein_active->AC Inhibits G_beta_gamma->Ca_channel Closes G_beta_gamma->K_channel Opens ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Final_Effect Result: Reduced Neuronal Excitability & Analgesia

Caption: General signaling pathway for a phenylpiperidine agonist at the μ-opioid receptor.

Mechanism Description:

  • Binding: A phenylpiperidine agonist binds to the extracellular domain of the μ-opioid receptor.[5]

  • G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated inhibitory G-protein (Gαi/o). GDP is exchanged for GTP on the Gα subunit.[7]

  • Subunit Dissociation: The G-protein dissociates into its Gαi-GTP and Gβγ subunits.[7]

  • Downstream Effects:

    • The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

    • The Gβγ subunit directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits voltage-gated calcium channels, reducing calcium influx.[7]

  • Pharmacological Outcome: The combined effects of membrane hyperpolarization and reduced calcium-dependent neurotransmitter release (e.g., substance P, glutamate) decrease neuronal excitability, which ultimately blocks the transmission of pain signals, resulting in analgesia.[5][6]

References

An In-depth Technical Guide to the Synthesis of 1-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1-Phenylpiperidine-2-carboxylic acid, a key building block in the development of various pharmaceutical agents. The document outlines two principal synthetic strategies, offering comprehensive experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as N-phenylpipecolic acid, is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid piperidine scaffold, coupled with the aromatic phenyl group and the carboxylic acid functionality, provides a versatile platform for the design of novel therapeutics. This guide explores the core synthetic routes to this molecule, focusing on methodologies that are both established and adaptable for laboratory and potential scale-up applications.

Pathway 1: N-Arylation of Piperidine-2-carboxylic Acid via Ullmann Condensation

The direct N-arylation of piperidine-2-carboxylic acid or its ester derivatives presents a straightforward approach to the target molecule. The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, is a viable method for forging the crucial C-N bond between the piperidine nitrogen and the phenyl ring.

Reaction Scheme:

G Piperidine_ester Ethyl piperidine-2-carboxylate Reagents CuI, L-proline, K2CO3 DMSO, 100 °C Piperidine_ester->Reagents Bromobenzene Bromobenzene Bromobenzene->Reagents Intermediate Ethyl 1-phenylpiperidine-2-carboxylate Reagents->Intermediate Ullmann Condensation Hydrolysis 1. NaOH, H2O/EtOH 2. HCl (aq) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Ester Hydrolysis

Caption: Ullmann condensation pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-phenylpiperidine-2-carboxylate

  • To a stirred suspension of ethyl piperidine-2-carboxylate (1.0 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and bromobenzene (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford ethyl 1-phenylpiperidine-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 1-phenylpiperidine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Acidify the reaction mixture with 1 M hydrochloric acid to pH ~4-5.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Quantitative Data:
StepProductStarting MaterialReagentsSolventTemperatureTimeYield (%)Purity (%)
1. Ullmann CondensationEthyl 1-phenylpiperidine-2-carboxylateEthyl piperidine-2-carboxylateBromobenzene, CuI, L-proline, K2CO3DMSO100 °C24 h75-85>95
2. Ester HydrolysisThis compoundEthyl 1-phenylpiperidine-2-carboxylateNaOH, HClEtOH/H2ORT12 h90-98>98

Pathway 2: Catalytic Hydrogenation of an N-Phenylpyridinium Salt

An alternative strategy involves the preparation of an N-phenylpyridinium salt derived from pyridine-2-carboxylic acid, followed by catalytic hydrogenation to saturate the pyridine ring. This method is particularly useful when the starting N-phenylated pyridine derivative is readily accessible.

Reaction Scheme:

G Pyridine_acid Pyridine-2-carboxylic acid Coupling DCC, DMAP CH2Cl2, RT Pyridine_acid->Coupling Aniline Aniline Aniline->Coupling Amide N-Phenylpicolinamide Coupling->Amide Amide Formation Quaternization Benzyl bromide Acetonitrile, Reflux Amide->Quaternization Pyridinium_salt N-Benzyl-2-(phenylcarbamoyl)pyridinium bromide Quaternization->Pyridinium_salt N-Alkylation Hydrogenation H2, Pd/C MeOH, RT Pyridinium_salt->Hydrogenation Amide_intermediate 1-Phenylpiperidine-2-carboxamide Hydrogenation->Amide_intermediate Catalytic Hydrogenation Acid_hydrolysis H2SO4 (aq) Reflux Amide_intermediate->Acid_hydrolysis Product This compound Acid_hydrolysis->Product Amide Hydrolysis

Caption: Catalytic hydrogenation pathway for this compound.

Experimental Protocol:

Step 1: Synthesis of N-Phenylpicolinamide

  • To a solution of pyridine-2-carboxylic acid (1.0 eq) and aniline (1.1 eq) in dichloromethane, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-phenylpicolinamide.

Step 2: Synthesis of N-Benzyl-2-(phenylcarbamoyl)pyridinium bromide

  • Dissolve N-phenylpicolinamide (1.0 eq) in acetonitrile and add benzyl bromide (1.2 eq).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated pyridinium salt by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum.

Step 3: Catalytic Hydrogenation to 1-Phenylpiperidine-2-carboxamide

  • Suspend the N-benzyl-2-(phenylcarbamoyl)pyridinium bromide (1.0 eq) in methanol and add palladium on carbon (10 wt. %).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the residue by column chromatography to yield 1-phenylpiperidine-2-carboxamide.

Step 4: Hydrolysis to this compound

  • Suspend 1-phenylpiperidine-2-carboxamide (1.0 eq) in 6 M aqueous sulfuric acid.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Adjust the pH of the aqueous layer to 4-5 with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain this compound.

Quantitative Data:
StepProductStarting MaterialReagentsSolventTemperatureTimeYield (%)Purity (%)
1. Amide FormationN-PhenylpicolinamidePyridine-2-carboxylic acidAniline, DCC, DMAPCH2Cl2RT12 h85-95>97
2. N-AlkylationN-Benzyl-2-(phenylcarbamoyl)pyridinium bromideN-PhenylpicolinamideBenzyl bromideAcetonitrileReflux6 h90-98>98
3. Catalytic Hydrogenation1-Phenylpiperidine-2-carboxamidePyridinium saltH2, Pd/CMeOHRT24 h70-80>95
4. Amide HydrolysisThis compound1-Phenylpiperidine-2-carboxamideH2SO4H2OReflux24 h80-90>99

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: N-arylation of a pre-existing piperidine-2-carboxylic acid derivative and the catalytic hydrogenation of a corresponding N-phenylpyridinium precursor. The choice of a specific route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. Both methods, when optimized, provide the target compound in good to excellent yields and high purity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of this important pharmaceutical intermediate.

Spectroscopic Analysis of 1-Phenylpiperidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Phenylpiperidine-2-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features, including the phenyl group, the piperidine ring, and the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~7.2-7.4Multiplet2HPhenyl H (meta)
~6.8-7.0Multiplet3HPhenyl H (ortho, para)
~3.5-3.7Multiplet1HPiperidine H2
~3.1-3.3Multiplet1HPiperidine H6 (eq)
~2.8-3.0Multiplet1HPiperidine H6 (ax)
~1.8-2.2Multiplet4HPiperidine H3, H5
~1.5-1.7Multiplet2HPiperidine H4

Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~175-180COOH
~145-150Phenyl C1 (ipso)
~128-130Phenyl C (meta)
~118-120Phenyl C (para)
~115-117Phenyl C (ortho)
~60-65Piperidine C2
~50-55Piperidine C6
~25-30Piperidine C3
~20-25Piperidine C5
~20-25Piperidine C4
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
2850-3000MediumC-H stretch (Aromatic and Aliphatic)
~1700-1725StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1490Medium-WeakC=C stretch (Aromatic ring)
~1210-1320MediumC-O stretch (Carboxylic acid)
690-770StrongC-H bend (Monosubstituted benzene)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zIon
205[M]⁺ (Molecular Ion)
160[M - COOH]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of heterocyclic compounds like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample such as a carboxylic acid, the following sample preparation techniques are common for FT-IR analysis:

  • KBr Pellet Method:

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent to infrared radiation.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. This method requires minimal sample preparation.

Acquisition Parameters:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Analysis of an aromatic carboxylic acid can be performed using various mass spectrometry techniques. A general procedure is outlined below:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this compound, LC-MS is often preferred.

  • Ionization: Electrospray ionization (ESI) is a common and suitable soft ionization technique for this type of molecule, which can produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI) can also be used, which typically results in more extensive fragmentation.

  • Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is selected and fragmented, and the resulting fragment ions are analyzed to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Structure Elucidation Synthesis Synthesis & Purification SamplePrep Sample Preparation (Dissolving, Pelletizing, etc.) Synthesis->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C, 2D) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The Dawn of a New Era in Neuromodulation: Discovery of Novel Phenylpiperidine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The phenylpiperidine scaffold remains a cornerstone in medicinal chemistry, renowned for its privileged structure and its presence in a multitude of FDA-approved drugs. This technical whitepaper delves into the discovery and development of a novel class of phenylpiperidine carboxylic acid derivatives, exploring their synthesis, biological activity, and potential as next-generation therapeutics targeting critical neurological pathways. This document provides an in-depth analysis of their structure-activity relationships (SAR), detailed experimental protocols for their synthesis and evaluation, and visual representations of key biological and experimental frameworks to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Phenylpiperidine Core

Phenylpiperidine derivatives have a rich history in drug discovery, leading to the development of potent analgesics, antipsychotics, and antidepressants.[1][2] The rigid piperidine ring, coupled with the aromatic phenyl group, provides a versatile template for introducing a wide array of functional groups, allowing for the fine-tuning of pharmacological properties. The incorporation of a carboxylic acid moiety introduces a key polar and ionizable group, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, membrane permeability, and interaction with target receptors.

This guide focuses on recent advancements in the design and synthesis of novel phenylpiperidine carboxylic acid derivatives, with a particular emphasis on their modulation of opioid and serotonin receptor systems. These receptors play crucial roles in pain perception, mood regulation, and various other physiological processes, making them high-value targets for therapeutic intervention.

Data Presentation: Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative data for two distinct series of novel phenylpiperidine carboxylic acid derivatives: one targeting the µ-opioid receptor (MOR) and the other acting as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.

Phenylpiperidine Carboxylic Acid Derivatives as µ-Opioid Receptor Agonists

The data presented in Table 1 highlights the SAR of a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues. The binding affinities (Ki) and functional activities (EC50 and Emax) for the µ-opioid receptor (MOR), δ-opioid receptor (DOR), and κ-opioioid receptor (KOR) were determined.

CompoundRKi MOR (nM)EC50 MOR (nM)Emax MOR (%)Ki DOR (nM)Ki KOR (nM)
1 H0.00340.68206.541.677.9
(3R, 4S)-1 H0.0021 ± 0.00010.0013 ± 0.0001209.1 ± 1.418.4 ± 0.725.8 ± 0.2
(3S, 4R)-1 H-----
2 CH30.00250.55215.335.826.8
3 C2H50.00190.49221.129.755.9

Data sourced from a study on novel MOR agonists.[3] The enantiomer (3S, 4R)-23 showed less potent activity.

Key SAR Observations:

  • The introduction of a hydroxyl group at the meta position of the phenyl ring is crucial for potent MOR agonism.

  • Small alkyl substitutions on the dimethylamino group can influence potency and selectivity.

  • Stereochemistry plays a significant role, with the (3R, 4S) enantiomer exhibiting significantly higher potency.[3]

Phenylpiperidine Carboxamide Derivatives as 5-HT2C Receptor Positive Allosteric Modulators (PAMs)

Table 2 presents the SAR for a series of 4-phenylpiperidine-2-carboxamide analogues as 5-HT2C receptor PAMs. The data includes the half-maximal effective concentration (EC50) and the maximal potentiation of the 5-HT response (Emax).

CompoundR5-HT2CR PAM EC50 (nM)5-HT2CR PAM Emax (% of 5-HT)
4 Cyclohexyl120115
5 Phenyl85125
6 4-Fluorophenyl70130
7 Undecyl95110

This data is representative of SAR studies on 5-HT2CR PAMs.[4]

Key SAR Observations:

  • Aromatic and bulky aliphatic substituents at the 4-position of the piperidine ring are well-tolerated and can enhance PAM activity.

  • The carboxamide linkage is a key structural feature for this class of compounds.

  • Substitution on the phenyl ring can modulate potency.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative phenylpiperidine carboxylic acid derivative and for a key biological assay used in their characterization.

Synthesis of a Representative Phenylpiperidine Carboxylic Acid Derivative

General Procedure for the Synthesis of 4-Phenylpiperidine-4-carboxylic Acid Derivatives:

This protocol describes a general method for the synthesis of N-substituted 4-phenylpiperidine-4-carboxylic acid ethyl esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids.

Materials:

  • Ethyl isonipecotate

  • Substituted bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfate (Na2SO4)

  • Appropriate alkylating or acylating agent (e.g., alkyl halide, acyl chloride)

  • Base (e.g., triethylamine, potassium carbonate)

  • Solvents (e.g., dichloromethane, acetonitrile)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of the substituted bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Ethyl Isonipecotate: The Grignard reagent is cooled to 0 °C, and a solution of ethyl isonipecotate in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product, a 4-hydroxy-4-phenylpiperidine derivative, is purified by column chromatography.

  • N-Substitution: The purified 4-hydroxy-4-phenylpiperidine derivative is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile). A base (e.g., triethylamine, potassium carbonate) is added, followed by the dropwise addition of the appropriate alkylating or acylating agent. The reaction is stirred at room temperature or heated as necessary until completion (monitored by TLC).

  • Final Work-up and Purification: The reaction mixture is washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated. The final N-substituted 4-phenylpiperidine-4-carboxylic acid ethyl ester is purified by column chromatography.

  • Hydrolysis to Carboxylic Acid (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid by treatment with a base (e.g., lithium hydroxide, sodium hydroxide) in a mixture of water and a co-solvent (e.g., tetrahydrofuran, methanol), followed by acidification.

High-Throughput Screening for µ-Opioid Receptor Modulators using a cAMP Inhibition Assay

This protocol outlines a competitive cAMP inhibition assay in a 384-well format, suitable for high-throughput screening of phenylpiperidine carboxylic acid derivatives for their activity at the µ-opioid receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human µ-opioid receptor (MOR).

  • Assay Buffer (e.g., HBSS).

  • Forskolin.

  • Test compounds (phenylpiperidine carboxylic acid derivatives) and a standard MOR agonist (e.g., DAMGO) as a positive control.

  • A commercial cAMP detection kit (e.g., HTRF or luminescence-based).

  • 384-well assay plates.

  • Automated liquid handling system and a plate reader.

Procedure:

  • Cell Seeding: CHO-MOR cells are seeded into 384-well plates at a density of 5,000-10,000 cells per well and incubated for 18-24 hours.[5]

  • Compound Addition: Test compounds and controls are serially diluted and added to the cell plate using an automated liquid handling system. The plate is incubated for 15-30 minutes at room temperature.[5]

  • Forskolin Stimulation: A predetermined concentration of forskolin (typically the EC80) is added to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels. The plate is incubated for 30 minutes at room temperature.[5]

  • cAMP Detection: The cAMP detection reagents are added according to the manufacturer's protocol, and the plate is incubated for 60 minutes at room temperature.

  • Data Acquisition: The plate is read on a compatible plate reader. The signal is inversely proportional to the intracellular cAMP concentration.

  • Data Analysis: The raw data is normalized to controls (basal and forskolin-stimulated). Dose-response curves are generated for active compounds, and IC50 values are calculated using non-linear regression.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the discovery of novel phenylpiperidine carboxylic acid derivatives.

Signaling Pathway of a µ-Opioid Receptor Agonist

MOR_Signaling MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Phenylpiperidine Carboxylic Acid Derivative (Agonist) Agonist->MOR Binds PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Analgesia) PKA->Downstream Phosphorylates Targets

Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Experimental Workflow for Synthesis and Screening

Synthesis_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., Ethyl Isonipecotate, Substituted Bromobenzene) Reaction Multi-step Synthesis (e.g., Grignard Reaction, N-Substitution) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Library Compound Library of Phenylpiperidine Carboxylic Acid Derivatives Characterization->Library HTS High-Throughput Screening (e.g., cAMP Inhibition Assay) Library->HTS Primary Screening Hit_ID Hit Identification & Confirmation HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Iterative Design-Make-Test-Analyze Cycle Lead_Opt->HTS In_Vivo In Vivo Efficacy & Toxicology Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: General experimental workflow for the synthesis and screening of novel phenylpiperidine derivatives.

Conclusion and Future Directions

The discovery of novel phenylpiperidine carboxylic acid derivatives continues to be a vibrant area of research with significant therapeutic potential. The data and protocols presented in this guide demonstrate the versatility of this chemical scaffold in targeting both established and novel mechanisms of action within the central nervous system. The systematic exploration of structure-activity relationships, facilitated by high-throughput screening and detailed pharmacological characterization, is crucial for the identification of lead compounds with improved efficacy and safety profiles.

Future research in this area will likely focus on:

  • Enhanced Receptor Subtype Selectivity: Designing ligands that can differentiate between closely related receptor subtypes to minimize off-target effects.

  • Allosteric Modulation: Exploring the development of more sophisticated allosteric modulators that can fine-tune receptor function rather than simply activating or blocking it.

  • Targeting Novel Pathways: Investigating the potential of phenylpiperidine carboxylic acid derivatives to modulate other CNS targets beyond opioid and serotonin receptors.

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic properties and brain penetration of these compounds.

The continued innovation in synthetic methodologies and a deeper understanding of the complex signaling pathways in the brain will undoubtedly pave the way for the discovery of the next generation of phenylpiperidine-based therapeutics for a wide range of neurological and psychiatric disorders.

References

Biological screening of 1-Phenylpiperidine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Screening of 1-Phenylpiperidine-2-carboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Analogs of this compound, in particular, have garnered significant interest due to their diverse biological activities. These compounds have shown potential as modulators of key central nervous system (CNS) targets, including the N-methyl-D-aspartate (NMDA) receptor, and as agents for treating infectious diseases. Their rigid structure allows for precise orientation of functional groups, making them ideal candidates for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the biological screening strategies for this compound analogs. It covers key biological targets, detailed experimental protocols for relevant assays, and a summary of quantitative data from published studies to aid researchers in the design and execution of their screening campaigns.

Key Biological Targets and Screening Strategies

The versatility of the phenylpiperidine scaffold allows its derivatives to interact with a range of biological targets. Screening cascades are typically designed to first identify primary activity at a specific target, followed by more complex cellular and in vivo models to assess functional activity and therapeutic potential.

A general workflow for screening these analogs is outlined below.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: In Vivo Validation synthesis Compound Library (this compound analogs) primary_assay Primary Target-Based Assays (e.g., Radioligand Binding, Enzyme Inhibition) synthesis->primary_assay hit_id Hit Identification (Potency & Selectivity) primary_assay->hit_id secondary_assay In Vitro Functional Assays (e.g., Cellular Assays, Electrophysiology) hit_id->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar in_vivo In Vivo Disease Models (e.g., Anticonvulsant, Analgesia Models) secondary_assay->in_vivo sar->synthesis Analog Design pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) in_vivo->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Caption: General workflow for the biological screening of novel chemical entities.

NMDA Receptor Antagonism

The NMDA receptor, an ionotropic glutamate receptor, is crucial for synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[1] Phenylpiperidine derivatives have been identified as potent and selective NMDA receptor antagonists.[2]

The NMDA receptor's activation requires the binding of both glutamate and a co-agonist, such as glycine or D-serine.[1] Antagonists can act at different sites, including the glutamate binding site on the NR2 subunit.[3]

G cluster_receptor NMDA Receptor Signaling receptor NMDA Receptor ion_channel Ion Channel (Closed) receptor->ion_channel Remains Closed ion_channel_open Ion Channel (Open) receptor->ion_channel_open Conformational Change glutamate Glutamate glutamate->receptor Binds glycine Glycine (Co-agonist) glycine->receptor Binds analog 1-Phenylpiperidine Analog (Antagonist) analog->receptor Competitively Binds block Blockade ca_influx Ca²+ Influx ion_channel_open->ca_influx Allows downstream Downstream Signaling (e.g., Synaptic Plasticity) ca_influx->downstream Activates block->ca_influx Prevents

Caption: Antagonism of the NMDA receptor by 1-phenylpiperidine analogs.

Other Potential Targets

While NMDA receptor antagonism is a prominent activity, the phenylpiperidine scaffold is versatile. Depending on the substitutions, analogs can be screened against other targets:

  • Opioid Receptors: Phenylpiperidines are the chemical basis for potent opioids like fentanyl and meperidine, which primarily act as agonists at the mu-opioid receptor.[4]

  • Serotonin Transporter (SERT): Meperidine analogs have been identified as potent serotonin reuptake inhibitors (SSRIs).[5]

  • Mycobacterial Enzymes: Certain piperidine derivatives inhibit enzymes essential for bacterial survival, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[6]

  • Platelet Aggregation: Phenyl amides and esters of piperidinecarboxylic acids have demonstrated the ability to inhibit platelet aggregation.[7]

Quantitative Biological Data

The following tables summarize the biological activity of selected this compound analogs and related piperidine derivatives from various screening assays.

Table 1: NMDA Receptor Antagonist Activity

Compound ID Assay Type Target/System Activity (IC₅₀) Reference
(-)-LY235723¹ Radioligand Binding NMDA Receptor 67 ± 6 nM [2]
(-)-LY235723¹ Functional Assay Rat Cortical Slice (vs. 40 µM NMDA) 1.9 ± 0.24 µM [2]

¹(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid

Table 2: Antimycobacterial and Enzyme Inhibition Activity

Compound ID Assay Type Target Organism/Enzyme Activity (IC₅₀ / GIC₅₀) Reference
Compound 2 Enzyme Inhibition M. tuberculosis MenA 12.5 µM (IC₅₀) [6]
Compound 2 Whole Cell M. tuberculosis 50 µM (Bactericidal) [6]
Compound 11 Enzyme Inhibition M. tuberculosis MenA 25 µM (IC₅₀) [6]

| Compound 11 | Whole Cell | M. tuberculosis | 100 µM (Bactericidal) |[6] |

Table 3: Serotonin Transporter (SERT) Binding Affinity

Compound ID Assay Type Target Activity (Kᵢ) Reference
Meperidine Radioligand Binding SERT 41 nM [5]
Analog 69f¹ Radioligand Binding SERT 0.6 nM [5]

¹4-(carboxymethoxybenzyl)-4-(4-iodophenyl) piperidine

Table 4: Platelet Aggregation Inhibitory Activity

Compound ID Assay Type Inducer Activity (IC₅₀) Reference
18a¹ Platelet Aggregation ADP ~40 µM [7]
Aspirin Platelet Aggregation Adrenaline ~60 µM [7]

¹4-hexyloxyanilide of nipecotic acid (piperidine-3-carboxylic acid)

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used in the screening of this compound analogs.

Protocol: NMDA Receptor Binding Assay

This protocol is based on the displacement of a specific radioligand to determine the affinity of test compounds for the NMDA receptor.[2]

  • Objective: To determine the inhibitory concentration (IC₅₀) of test compounds at the NMDA receptor.

  • Materials:

    • Test Compounds (this compound analogs).

    • Radioligand: [³H]-(2SR,4RS)-4-(phosphonomethyl)piperidine-2-carboxylic acid ([³H]CGS 19755).

    • Membrane Preparation: Synaptic plasma membranes prepared from rat forebrain.

    • Assay Buffer: 50 mM Tris-acetate buffer (pH 7.4).

    • Non-specific binding control: L-glutamic acid (1 mM).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or L-glutamic acid for non-specific binding), 50 µL of the radioligand solution (final concentration ~5 nM), and 100 µL of the membrane preparation (containing 100-200 µg of protein).

    • Incubate the mixture for 20 minutes at room temperature.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

Protocol: Functional NMDA Antagonism in Cortical Slices

This electrophysiological assay measures the ability of a compound to inhibit NMDA-induced depolarization in brain tissue.[2]

  • Objective: To assess the functional antagonist activity of test compounds.

  • Materials:

    • Rat cortical slices (300-400 µm thickness).

    • Artificial cerebrospinal fluid (aCSF), continuously gassed with 95% O₂ / 5% CO₂.

    • NMDA solution (e.g., 40 µM).

    • Test compounds.

    • Recording electrodes and electrophysiology rig.

  • Procedure:

    • Prepare acute cortical slices from a rat brain and allow them to recover in gassed aCSF for at least 1 hour.

    • Transfer a slice to a recording chamber and perfuse with aCSF.

    • Obtain a stable baseline recording of neuronal activity.

    • Apply NMDA (40 µM) to the slice via perfusion to induce a stable depolarization (neuronal excitation).

    • After washing out the NMDA and allowing the slice to return to baseline, co-apply the NMDA solution with various concentrations of the test compound.

    • Record the magnitude of the NMDA-induced depolarization in the presence of the test compound.

  • Data Analysis:

    • Measure the reduction in the NMDA-induced response at each concentration of the test compound.

    • Calculate the IC₅₀ value, which is the concentration of the antagonist that reduces the NMDA response by 50%.

Protocol: In Vivo Assay for Anticonvulsant Activity

This protocol assesses the ability of a compound to protect against seizures induced by NMDA in an animal model.[2]

  • Objective: To evaluate the in vivo efficacy of NMDA antagonists.

  • Animal Model: Neonatal rats (e.g., 7 days old).

  • Materials:

    • Test compounds formulated for systemic administration (e.g., intraperitoneal, i.p.).

    • NMDA solution for subcutaneous (s.c.) injection.

    • Observation chambers.

  • Procedure:

    • Administer the test compound or vehicle to the neonatal rats at various doses.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of NMDA subcutaneously.

    • Immediately place the animals in individual observation chambers.

    • Observe the animals for a set period (e.g., 15 minutes) for the presence or absence of clonic seizures.

  • Data Analysis:

    • For each dose group, calculate the percentage of animals protected from seizures.

    • Determine the ED₅₀ (Effective Dose, 50%), the dose that protects 50% of the animals from convulsions, using probit analysis.

References

An In-depth Technical Guide to 1-Phenylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 743422-75-5 IUPAC Name: 1-Phenylpiperidine-2-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in research and drug development. Due to the limited availability of specific experimental data for this particular isomer in peer-reviewed literature, this guide combines available information with data from structurally related compounds to offer a thorough understanding of its synthesis, potential biological activities, and areas for future investigation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound belongs to the family of phenylpiperidine derivatives, which are characterized by a phenyl group attached to a piperidine ring. The presence of a carboxylic acid group at the 2-position of the piperidine ring introduces a key functional group for potential chemical modifications and biological interactions.

PropertyValueSource
CAS Number 743422-75-5ChemicalBook[1]
IUPAC Name This compound
Molecular Formula C₁₂H₁₅NO₂ChemicalBook[1]
Molecular Weight 205.25 g/mol ChemicalBook[1]
Appearance White to off-white solid (Predicted)
Solubility Soluble in organic solvents like methanol, ethanol, and DMSO (Predicted)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

G A Piperidine-2-carboxylic acid B Piperidine-2-carboxylic acid ester A->B Esterification (e.g., SOCl₂/MeOH) C This compound ester B->C N-Arylation (e.g., Phenylboronic acid, Cu(OAc)₂) D This compound C->D Hydrolysis (e.g., LiOH, H₂O)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

Step 1: Esterification of Piperidine-2-carboxylic acid

  • Suspend piperidine-2-carboxylic acid in methanol.

  • Cool the mixture to 0°C.

  • Slowly add thionyl chloride and stir the reaction mixture.

  • Allow the reaction to warm to room temperature and then reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the methyl ester of piperidine-2-carboxylic acid.

Step 2: N-Arylation of Piperidine-2-carboxylic acid methyl ester

  • To a solution of piperidine-2-carboxylic acid methyl ester in a suitable solvent (e.g., dichloromethane), add phenylboronic acid, a copper catalyst such as copper(II) acetate, and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield this compound methyl ester.

Step 3: Hydrolysis of this compound methyl ester

  • Dissolve the this compound methyl ester in a mixture of tetrahydrofuran and water.

  • Add lithium hydroxide and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, the broader class of phenylpiperidine derivatives exhibits a wide range of pharmacological activities, primarily affecting the central nervous system (CNS).[2][3] The activity is highly dependent on the substitution pattern on both the phenyl and piperidine rings.

Hypothesized Biological Targets and Signaling Pathways:

Based on the activities of related compounds, this compound could potentially interact with several biological targets. For instance, various phenylpiperidine derivatives are known to act as:

  • Opioid Receptor Modulators: Many phenylpiperidine-based compounds, such as fentanyl and its analogs, are potent agonists of the μ-opioid receptor, leading to analgesic effects.[3]

  • Calpain Inhibitors: Piperidine carboxamide derivatives have been shown to be effective calpain inhibitors, which have neuroprotective properties.[4]

  • Anti-inflammatory Agents: Some piperazine derivatives, structurally similar to piperidines, have demonstrated anti-inflammatory and anti-nociceptive effects.[5]

A potential, hypothesized signaling pathway, based on the activity of calpain-inhibiting piperidine derivatives, is illustrated below. Calpains are calcium-activated neutral proteases, and their over-activation is implicated in neurodegenerative diseases. Inhibition of calpain can prevent the breakdown of key cellular proteins and reduce neuronal damage.

G cluster_0 Cellular Stress cluster_1 Calpain Activation Cascade cluster_2 Cellular Damage A Increased Intracellular Ca²⁺ B Calpain Activation A->B C Substrate Degradation (e.g., Spectrin, Cytoskeletal proteins) B->C D Neuronal Injury / Apoptosis C->D E 1-Phenylpiperidine- 2-carboxylic acid (Hypothesized) E->B Inhibition

Caption: Hypothesized signaling pathway for the neuroprotective effects of this compound via calpain inhibition.

Comparative Data of Related Piperidine Derivatives:

To provide context for the potential activity of this compound, the following table summarizes the biological activities of some related piperidine derivatives.

CompoundBiological ActivityTargetReference
Piperidine carboxamide derivatives (e.g., 11f, 11j) Calpain inhibition, anticonvulsive propertiesμ-calpain[4]
4-Hexyloxyanilide of nipecotic acid (piperidine-3-carboxylic acid derivative) Platelet aggregation inhibitionPlatelet membranes[6]
Phenylpiperidine derivatives (general) Analgesic, antipsychotic, antidepressantOpioid receptors, various CNS targets[2]

Future Research Directions

The field of medicinal chemistry would benefit from further investigation into this compound. Key areas for future research include:

  • Development and Optimization of a Synthetic Protocol: A detailed and optimized synthesis protocol would enable the production of sufficient quantities of the compound for thorough biological evaluation.

  • In-depth Biological Screening: A comprehensive screening of the compound against a panel of biological targets, particularly those in the central nervous system, is warranted to identify its primary mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound would provide valuable insights into the structural requirements for biological activity and could lead to the identification of more potent and selective compounds.

  • Pharmacokinetic and Toxicological Profiling: Should promising biological activity be identified, a thorough evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and its toxicological profile would be essential for any potential therapeutic development.

Conclusion

This compound represents an under-explored area within the well-established field of phenylpiperidine research. While specific data is limited, the structural features of this compound suggest potential for interesting biological activities, particularly in the realm of central nervous system disorders. The hypothetical synthesis and signaling pathways presented in this guide, based on data from related compounds, provide a framework for future research. Further investigation is required to fully elucidate the chemical and biological properties of this compound and to determine its potential as a lead structure in drug discovery.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidine-2-carboxylic acid, a substituted derivative of the pipecolic acid scaffold, represents a significant structural motif in medicinal chemistry. The presence of a phenyl group on the nitrogen atom and a carboxylic acid group at the 2-position of the piperidine ring introduces unique stereochemical and electronic properties that are crucial for its interaction with biological targets. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, drawing upon experimental data from closely related analogs and established principles of conformational analysis. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application in drug discovery and development.

Molecular Structure and Spectroscopic Data

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of N-phenylpiperidine, piperidine-2-carboxylic acid (pipecolic acid), and other substituted piperidines.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H (ortho)7.20 - 7.30m
Phenyl-H (meta)7.00 - 7.10m
Phenyl-H (para)6.80 - 6.90t
H-23.90 - 4.10ddJ = ~9, ~4
H-6 (eq)3.50 - 3.65dtJ = ~12, ~3
H-6 (ax)3.00 - 3.15tJ = ~12
H-3, H-4, H-51.60 - 2.00m
COOH10.0 - 12.0br s

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O175 - 180
Phenyl C (ipso)150 - 155
Phenyl C (ortho)128 - 132
Phenyl C (meta)120 - 125
Phenyl C (para)115 - 120
C-260 - 65
C-650 - 55
C-325 - 30
C-424 - 28
C-520 - 25

Table 3: Predicted Infrared (IR) Absorption Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 2950Medium
C=O stretch (Carboxylic Acid)1700 - 1730Strong
C=C stretch (Aromatic)1450 - 1600Medium
C-N stretch1180 - 1220Medium

Synthesis Pathway

A plausible synthetic route to this compound involves the N-arylation of a suitable piperidine-2-carboxylic acid derivative. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds and is well-suited for this transformation.

G cluster_0 Synthesis of this compound A Piperidine-2-carboxylic acid (Pipecolic Acid) B Ester Protection (e.g., SOCl₂, MeOH) A->B Step 1 C Methyl pipecolinate B->C E Buchwald-Hartwig Amination (Pd catalyst, ligand, base) C->E D Bromobenzene D->E F Methyl 1-phenylpiperidine-2-carboxylate E->F Step 2 G Hydrolysis (e.g., LiOH, H₂O) F->G Step 3 H This compound G->H

Figure 1: Proposed synthetic pathway for this compound.

Conformational Analysis

The conformation of the piperidine ring and the relative orientation of the phenyl and carboxylic acid substituents are critical determinants of the molecule's overall shape and biological activity.

Piperidine Ring Conformation

The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. This is consistent with crystallographic data of the related compound, phenyl piperidine-1-carboxylate, where the piperidine ring is in a chair conformation.[1]

Substituent Orientation

The orientation of the carboxylic acid group at the C-2 position (axial vs. equatorial) is a key conformational feature. Computational studies on 2-methyl-1-phenylpiperidine have shown that the presence of an N-phenyl group can favor the axial orientation of a C-2 substituent to a modest degree.[2] This preference is attributed to the minimization of steric interactions and the influence of electronic effects between the nitrogen lone pair and the phenyl ring's π-system.[2] Therefore, it is plausible that the 2-carboxylic acid group in this compound also exhibits a preference for the axial position.

Phenyl Ring Orientation

The dihedral angle between the phenyl ring and the mean plane of the piperidine ring is another important conformational parameter. In the crystal structure of phenyl piperidine-1-carboxylate, this dihedral angle is reported to be 49.55 (8)°.[1] This twisted conformation is a result of balancing the steric hindrance between the ortho-hydrogens of the phenyl ring and the equatorial hydrogens at C-2 and C-6 of the piperidine ring, with the electronic stabilization from the conjugation of the nitrogen lone pair with the phenyl ring.

Crystallographic Data of a Related Compound

While a crystal structure for this compound is not publicly available, the data for phenyl piperidine-1-carboxylate (C₁₂H₁₅NO₂) provides valuable insight into the expected molecular geometry.[1]

Table 4: Crystal Data and Structure Refinement for Phenyl piperidine-1-carboxylate [1]

ParameterValue
Empirical formulaC₁₂H₁₅NO₂
Formula weight205.25
Temperature296 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 6.2091 (2) Åb = 7.6881 (3) Åc = 11.2838 (4) Åβ = 97.211 (2)°
Volume534.39 (3) ų
Z2
Density (calculated)1.276 Mg/m³
Absorption coefficient0.09 mm⁻¹
F(000)220
Final R indices [I > 2σ(I)]R1 = 0.035, wR2 = 0.088
R indices (all data)R1 = 0.043, wR2 = 0.092

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis: Buchwald-Hartwig Amination

Materials:

  • Methyl pipecolinate

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • N-Arylation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve methyl pipecolinate (1.0 eq), bromobenzene (1.1 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq) in anhydrous toluene.

  • Add sodium tert-butoxide (1.4 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product (methyl 1-phenylpiperidine-2-carboxylate) by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water.

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Characterization: NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: Appropriate for the chemical shift range of the compound.

¹³C NMR Spectroscopy:

  • Spectrometer: Bruker Avance 100 MHz or equivalent.

  • Pulse Program: Proton-decoupled pulse program (zgpg30).

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2-5 seconds.

Characterization: Single-Crystal X-ray Diffraction

Crystal Growth:

  • Dissolve the purified this compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) at room temperature or with gentle heating.

  • Filter the solution to remove any insoluble impurities.

  • Allow the solvent to evaporate slowly from the solution in a loosely covered vial in a vibration-free environment.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Process the diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., APEX2, SAINT).

  • Solve the crystal structure using direct methods (e.g., SHELXS).

  • Refine the structure by full-matrix least-squares on F² using appropriate software (e.g., SHELXL).

  • Locate hydrogen atoms in the difference Fourier map and refine them with appropriate constraints.

Workflow for Conformational Analysis

The comprehensive analysis of the molecular structure and conformation of this compound involves a multi-step process, from synthesis to detailed structural elucidation.

G cluster_0 Conformational Analysis Workflow A Synthesis and Purification B Spectroscopic Analysis (NMR, IR, MS) A->B D Single Crystal Growth A->D C Preliminary Structural Confirmation B->C H Computational Modeling (DFT, Molecular Mechanics) C->H E X-ray Diffraction Data Collection D->E F Structure Solution and Refinement E->F G Detailed Molecular Geometry (Bond lengths, angles, torsions) F->G J Comprehensive Structural Elucidation G->J I Conformational Energy Landscape H->I I->J

Figure 2: General workflow for the conformational analysis of this compound.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. While direct experimental data on its structure is limited, a robust understanding of its molecular and conformational properties can be achieved through the analysis of closely related compounds and computational studies. The piperidine ring is expected to adopt a chair conformation, with a potential preference for an axial orientation of the C-2 carboxylic acid group. The phenyl group is likely to be in a twisted orientation relative to the piperidine ring. The provided synthetic and analytical protocols offer a solid foundation for researchers to further investigate and utilize this important molecular scaffold in the development of novel therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Phenylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Phenylpiperidine-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its inferred physicochemical properties based on its structural components—a piperidine ring, a phenyl group, and a carboxylic acid. Furthermore, this guide furnishes detailed experimental protocols for determining its solubility and stability, in line with industry standards, to empower researchers in their drug development endeavors.

Physicochemical Properties

This compound is a heterocyclic compound featuring both a basic piperidine nitrogen and an acidic carboxylic acid group. This amphoteric nature, combined with the lipophilic phenyl substituent, dictates its solubility and stability profile.

PropertyAnticipated CharacteristicRationale
Molecular Formula C₁₂H₁₅NO₂-
Molecular Weight 205.25 g/mol -
pKa Acidic (pKa₁): ~2-4The carboxylic acid moiety is expected to have a pKa in this range, typical for carboxylic acids.
Basic (pKa₂): ~9-11The piperidine nitrogen is a secondary amine, which typically exhibits basicity in this range.
Isoelectric Point (pI) ~5.5-7.5The pI is the pH at which the molecule has a net zero charge, leading to minimal aqueous solubility.
LogP 1.5 - 2.5 (Estimated)The phenyl group and the piperidine ring contribute to its lipophilicity, suggesting moderate partitioning into octanol.

Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the medium due to its zwitterionic nature. At its isoelectric point, the compound will likely exhibit its lowest aqueous solubility.

Aqueous Solubility

In acidic solutions (pH < pKa₁), the carboxylic acid group will be protonated, and the piperidine nitrogen will be protonated, resulting in a net positive charge and enhanced aqueous solubility. Conversely, in basic solutions (pH > pKa₂), the carboxylic acid will be deprotonated, and the piperidine nitrogen will be in its free base form, leading to a net negative charge and increased solubility.

Solubility in Organic Solvents

Based on the structure, a qualitative solubility profile in common organic solvents can be anticipated.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolpH-dependent (low at pI), Moderate to HighCapable of hydrogen bonding with the carboxylic acid and piperidine nitrogen.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighGood dipole-dipole interactions with the polar functional groups.
Non-Polar Hexane, TolueneLow to Very LowThe overall polarity of the molecule is too high for significant solubility in non-polar solvents.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, pH buffers, organic solvents)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C).

  • Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours for the undissolved solid to sediment.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any particulate matter.

  • Accurately dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Let stand to sediment (≥2h) C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC F->G H Calculate solubility G->H

Workflow for Thermodynamic Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[1] These studies also help in developing stability-indicating analytical methods.[1]

Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or ring-opening products.[2]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[2]

  • Photodegradation: Exposure to light, particularly UV light, can initiate degradation, often through radical mechanisms.[2]

Experimental Protocol for Forced Degradation Studies

This protocol is a general guideline for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH).[1]

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Purified water

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a specified temperature (e.g., 80°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep it at room temperature for a set time.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 105°C).

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A dark control should be run in parallel.

For each condition, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis Workflow A Acid Hydrolysis (HCl, Heat) F Sample at time points A->F B Base Hydrolysis (NaOH, RT) B->F C Oxidation (H₂O₂, RT) C->F D Thermal (Solid, Heat) D->F E Photolytic (Solution, Light) E->F G Analyze by Stability-Indicating HPLC F->G H Quantify Parent & Degradants G->H I Elucidate Degradation Pathway H->I

Forced Degradation Experimental Workflow.

Development of a Stability-Indicating Analytical Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method (SIAM). High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Key Considerations for Method Development
  • Column Chemistry: A C18 column is a common starting point for reversed-phase HPLC.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be carefully selected to ensure good peak shape and retention.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and provides spectral information about the degradation products.

  • Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

G start Start Method Development select_column Select HPLC Column (e.g., C18) start->select_column optimize_mp Optimize Mobile Phase (pH, Organic Ratio) select_column->optimize_mp set_detection Set Detection Wavelength (PDA) optimize_mp->set_detection inject_stressed Inject Stressed Samples set_detection->inject_stressed check_separation Assess Peak Separation & Purity inject_stressed->check_separation check_separation->optimize_mp Inadequate validate Validate Method (ICH Guidelines) check_separation->validate Adequate end Final SIAM validate->end

Logical Flow for SIAM Development.

Conclusion

References

A Comprehensive Technical Review of 1-Phenylpiperidine-2-carboxylic Acid: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylpiperidine-2-carboxylic acid, a substituted derivative of the pipecolic acid scaffold, represents a molecule of significant interest in medicinal chemistry. Its structural motif is present in numerous biologically active compounds, suggesting a potential for diverse pharmacological applications. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, known biological activities, and potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

The piperidine ring is a ubiquitous structural element in a vast array of natural products and synthetic pharmaceuticals, renowned for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The introduction of a phenyl group at the 1-position and a carboxylic acid at the 2-position of the piperidine ring creates this compound, a molecule with a unique combination of lipophilic and hydrophilic features. This distinct chemical architecture makes it a versatile building block for the synthesis of more complex molecules and a candidate for exhibiting a range of biological effects, including antimicrobial, anticancer, and neuropharmacological activities. This review consolidates the available scientific literature on this compound, presenting a detailed overview of its chemistry and pharmacology.

Synthesis of this compound

The synthesis of this compound typically involves the N-arylation of piperidine-2-carboxylic acid (pipecolic acid). While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, established methods for the N-arylation of amino acids can be adapted. The copper-catalyzed Ullmann condensation is a prominent method for forming the C-N bond between an aryl halide and an amine.

General Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is a generalized procedure based on established methods for the N-arylation of amino acids and can be optimized for the synthesis of this compound.[1][2][3]

Materials:

  • Piperidine-2-carboxylic acid (Pipecolic acid)

  • Bromobenzene or Iodobenzene

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, a β-diketone like 2-isobutyrylcyclohexanone)[2][4]

  • A suitable base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • A suitable solvent (e.g., Water, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

Procedure:

  • To a reaction vessel, add piperidine-2-carboxylic acid, the aryl halide (e.g., bromobenzene), copper(I) iodide (typically 5-10 mol%), the ligand (typically 10-20 mol%), and the base (typically 2-3 equivalents).

  • Add the solvent to the reaction mixture.

  • The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time are crucial parameters that need to be optimized, with temperatures ranging from 80°C to 150°C and reaction times from a few hours to 24 hours. Microwave-assisted heating can significantly reduce the reaction time.[1]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The work-up procedure typically involves acidification of the reaction mixture to protonate the carboxylic acid, followed by extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Logical Workflow for Synthesis:

A generalized workflow for the synthesis of this compound.

Biological Activities and Quantitative Data

While extensive biological data specifically for this compound is limited in the public domain, research on its derivatives and related compounds suggests potential in several therapeutic areas.

Antimicrobial Activity

Table 1: Antimicrobial Activity of a Related N-Aryl Pipecolic Acid Derivative [5]

CompoundTest OrganismMIC (mg/mL)
N-(4-Nitrophenyl)-D,L-pipecolinic acidStreptococcus pneumoniaeNot specified, but more potent than streptomycin
Anticancer Activity

Phenylpiperidine derivatives have been investigated for their potential as anticancer agents.[6][7][8][9] The cytotoxic effects of these compounds are often evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. While specific IC₅₀ values for this compound against various cancer cell lines are not reported, the general class of compounds exhibits promising activity. For example, some phenylpiperidine derivatives have shown cytotoxic effects on breast cancer cell lines.[7]

Table 2: Representative Cytotoxicity Data for Phenylpiperazine Derivatives (Related Class) [6]

CompoundCell LineIC₅₀ (µM)
BS230MCF7 (Breast Adenocarcinoma)Comparable to Doxorubicin
Neuropharmacological Effects

Phenylpiperidine derivatives are well-known for their interactions with the central nervous system, with many acting on opioid and other neurotransmitter receptors.[10] While specific neuropharmacological data for this compound is not available, its structural similarity to known neuroactive compounds suggests it may possess activity in this area.

Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: A bacterial suspension is prepared and its density is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound: The test compound is serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Experimental Workflow for MIC Determination:

A workflow diagram for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Test compound (this compound)

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Potential Signaling Pathways and Mechanism of Action

The mechanism of action of this compound is not yet elucidated. However, based on the activities of related phenylpiperidine derivatives, several potential signaling pathways can be hypothesized.

Many phenylpiperidine compounds are known to interact with G protein-coupled receptors (GPCRs), such as opioid and serotonin receptors.[10] Activation of these receptors can lead to a cascade of intracellular events, including the modulation of adenylyl cyclase activity, changes in intracellular calcium levels, and activation of mitogen-activated protein kinase (MAPK) pathways.

A potential mechanism of action could involve the modulation of intracellular calcium levels. A calcium mobilization assay can be employed to investigate this.

Hypothesized Signaling Pathway:

Signaling_Pathway cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum GPCR GPCR G_Protein G Protein (e.g., Gq) GPCR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca binds to IP3R Ca_Release Intracellular Ca²⁺ Release ER_Ca->Ca_Release Ligand 1-Phenylpiperidine- 2-carboxylic acid Ligand->GPCR Downstream Downstream Cellular Effects Ca_Release->Downstream

A hypothesized GPCR-mediated calcium signaling pathway.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While current research is limited, the structural features of this compound and the known activities of its derivatives suggest that it is a promising scaffold for the development of new therapeutic agents. Future research should focus on several key areas:

  • Development of a robust and scalable synthesis protocol: A detailed and optimized synthesis route is crucial for making this compound readily available for further investigation.

  • Comprehensive biological screening: Systematic evaluation of its antimicrobial, anticancer, and neuropharmacological activities is needed to identify its primary therapeutic potential. This should include determining MIC values against a broad panel of microbes and IC₅₀ values against various cancer cell lines.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be essential for understanding its pharmacological effects and for rational drug design.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives will help in identifying the key structural features responsible for its biological activity and in optimizing its potency and selectivity.

References

Methodological & Application

Chiral Synthesis of (R)-1-Phenylpiperidine-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)-1-Phenylpiperidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step sequence starting from commercially available (R)-pipecolic acid. The first step is the esterification of the carboxylic acid moiety to prevent side reactions in the subsequent N-arylation step. The key transformation is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to introduce the phenyl group onto the piperidine nitrogen. This method is advantageous due to its high efficiency, broad functional group tolerance, and retention of stereochemical integrity. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow and reaction mechanism.

Introduction

(R)-1-Phenylpiperidine-2-carboxylic acid and its derivatives are important scaffolds in the development of various therapeutic agents. The specific stereochemistry at the C2 position is often crucial for biological activity, making enantioselective synthesis a critical aspect of their preparation. The synthetic approach detailed herein provides a reliable and reproducible method for accessing the desired (R)-enantiomer with high purity. The synthesis commences with the protection of the carboxylic acid of (R)-pipecolic acid as an ethyl ester, followed by a Buchwald-Hartwig N-arylation reaction with an aryl halide.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process, designed for efficiency and stereochemical control.

Synthesis_Workflow Start (R)-Pipecolic acid Intermediate Ethyl (R)-pipecolinate Start->Intermediate Esterification (EtOH, SOCl₂) Product (R)-1-Phenylpiperidine- 2-carboxylic acid Intermediate->Product 1. Buchwald-Hartwig N-Arylation (Ph-Br, Pd₂(dba)₃, Xantphos, Cs₂CO₃) 2. Saponification (LiOH) Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)₂(Amine)]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex [Ar-Pd(II)(L)(Amido)] Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination (Ar-Amine)

Application Notes and Protocols for the Enantioselective Synthesis of 1-Phenylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-Phenylpiperidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The methods outlined below offer distinct approaches to achieving high enantiopurity, including strategies based on chiral auxiliaries and biocatalysis.

Introduction

This compound and its derivatives are key structural motifs found in numerous biologically active compounds and pharmaceutical agents. Control over the stereochemistry at the C2 position is crucial for their pharmacological activity. This document details two effective methods for the enantioselective synthesis of this valuable compound: a chiral auxiliary-mediated approach using a phenylglycinol-derived lactam and a biocatalytic cascade.

Data Summary of Enantioselective Synthetic Methods

The following table summarizes the key quantitative data for the featured synthetic methods, allowing for a direct comparison of their efficacy.

MethodKey ReagentsCatalyst/AuxiliarySolvent(s)Temp. (°C)Time (h)Yield (%)ee (%)
Chiral Auxiliary Method 5-Oxo-5-phenylpentanoic acid, (R)-phenylglycinol, LiAlH₄, H₂/Pd-C(R)-PhenylglycinolToluene, THF25-11024-48~70-85>98
Biocatalytic Cascade 5-Oxo-5-phenylpentanoic acid, Ammonia, GlucoseCAR, ω-TA, IRED, GDHAqueous Buffer3024~60-75>99

CAR: Carboxylic Acid Reductase, ω-TA: ω-Transaminase, IRED: Imine Reductase, GDH: Glucose Dehydrogenase. Data is representative of typical results for these types of transformations.

Method 1: Chiral Auxiliary-Mediated Synthesis via a Phenylglycinol-Derived Lactam

This method utilizes the chiral auxiliary (R)-phenylglycinol to induce stereoselectivity during the formation of the piperidine ring. The auxiliary is later cleaved to yield the desired enantiomerically pure product. This approach is robust and provides high enantiomeric excess.[1][2][3]

Experimental Workflow

cluster_0 Step 1: Lactam Formation cluster_1 Step 2: Reductive Cleavage cluster_2 Step 3: Deprotection and Oxidation A 5-Oxo-5-phenylpentanoic acid + (R)-Phenylglycinol B Cyclocondensation (Toluene, Dean-Stark, 110°C) A->B C Chiral Bicyclic Lactam B->C D Chiral Bicyclic Lactam E Reduction with LiAlH₄ (THF, 0°C to rt) D->E F N-Protected Phenylpiperidine Intermediate E->F G N-Protected Phenylpiperidine Intermediate H Hydrogenolysis (H₂, Pd-C) (Methanol, rt) G->H I (R)-1-Phenylpiperidine-2-methanol H->I J Oxidation (e.g., Jones Oxidation) I->J K Final Product: (R)-1-Phenylpiperidine-2-carboxylic acid J->K cluster_cofactors Cofactor Regeneration KetoAcid 5-Oxo-5-phenylpentanoic acid Aldehyde Intermediate Aldehyde KetoAcid->Aldehyde CAR Amine Intermediate Amine Aldehyde->Amine ω-TA (NH₃ source) Imine Cyclic Imine Amine->Imine Spontaneous Cyclization Piperidine (R)-1-Phenylpiperidine-2-carboxylic acid Imine->Piperidine IRED GDH GDH Glucose Glucose Glucose->GDH NADP NADP+ NADPH NADPH NADP->NADPH GDH

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of N-Aryl Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperidine structural motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond, enabling the coupling of piperidines with a wide range of aryl and heteroaryl halides and pseudohalides.[1][2][3] This reaction is prized for its functional group tolerance, broad substrate scope, and often high yields, making it an indispensable tool in drug discovery and development.[2][4][5]

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium source, a sterically hindered and electron-rich phosphine ligand, a suitable base, and an appropriate solvent.[4] Modern advancements have led to the development of highly active catalyst systems, including stable and user-friendly precatalysts, that are effective for coupling even challenging substrates like electron-rich or sterically hindered aryl chlorides.[1][6][7]

These application notes provide a detailed overview of common palladium-catalyzed methods for the synthesis of N-aryl piperidines, a summary of quantitative data from representative protocols, and a detailed experimental procedure for a typical reaction.

General Reaction Scheme

The palladium-catalyzed N-arylation of piperidine generally follows the scheme below, where an aryl halide (or pseudohalide) is coupled with piperidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

G ArylX Ar-X (Aryl Halide) Plus1 + Piperidine Piperidine Catalyst Pd Catalyst Ligand, Base Solvent, Heat Piperidine->Catalyst NArylPiperidine N-Aryl Piperidine Plus2 + HX_Base [H-Base]+ X- Catalyst->NArylPiperidine

Caption: General reaction for the palladium-catalyzed N-arylation of piperidine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the palladium-catalyzed synthesis of N-aryl piperidines, highlighting different combinations of catalysts, ligands, bases, and reaction conditions. This allows for a direct comparison of various methodologies.

Aryl Halide (equiv.)Piperidine (equiv.)Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-Chlorotoluene (1.0)1.2Pd₂(dba)₃ (1.0)RuPhos (2.0)NaOt-Bu (1.5)Toluene10010 min97
4-Chloroanisole (1.0)1.2(NHC)Pd(allyl)Cl (1.0)-NaOt-Bu (1.2)Dioxane10015 min43
4-Bromotoluene (1.0)1.2Pd(OAc)₂ (1.0)DavePhos (1.5)Cs₂CO₃Toluene80N/AHigh
4-Bromobenzonitrile (1.0)1.2Pd₂(dba)₃ (2.0)XPhos (4.0)NaOt-Bu (1.5)Toluene11012-24High
4-Bromoanisole (1.0)1.2(NHC)Pd(allyl)Cl (1.0)-NaOt-Bu (1.2)Dioxane10020 min93
4-Bromothiazole (1.0)1.2GPhos-precatalyst (0.75)-NaOTMS (1.05)THF50395

References for data in the table:[1][5][6][8][9][10]

Key Components and Considerations

  • Palladium Source: Common sources include Pd(OAc)₂ and Pd₂(dba)₃. More advanced, air-stable precatalysts are also widely used to ensure the formation of the active Pd(0) species.[6]

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for high catalytic activity, especially with less reactive aryl chlorides.[1][4] Popular choices include XPhos, RuPhos, and DavePhos.[1][2][6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the piperidine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is frequently used, although other bases like cesium carbonate (Cs₂CO₃) can also be effective.[1][6]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation.[4][6]

Experimental Protocols

This section provides a detailed, representative protocol for the Buchwald-Hartwig amination of piperidine with an aryl chloride.

Protocol: Synthesis of N-(4-methylphenyl)piperidine

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

  • Standard glassware for aqueous workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a flame-dried or oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[6]

    • The use of a glovebox for dispensing reagents is recommended to minimize exposure to air and moisture.

  • Reagent Addition:

    • Seal the flask with a septum, then evacuate and backfill with argon three times to ensure an inert atmosphere.[4]

    • Add anhydrous, degassed toluene via syringe.

    • Add 4-chlorotoluene (1.0 equiv) to the flask via syringe.

    • Add piperidine (1.2 equiv) to the flask via syringe.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 100 °C.[6]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[6]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Dilute the mixture with an organic solvent such as ethyl acetate.[4]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[4][6]

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-(4-methylphenyl)piperidine.

Visualizations

Buchwald-Hartwig Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

G pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_aryl_halide Ar-Pd(II)(L)-X oxidative_addition->pd2_aryl_halide amine_coordination Amine Coordination & Deprotonation pd2_aryl_halide->amine_coordination + Piperidine, Base - [H-Base]+X- pd2_amido Ar-Pd(II)(L)-N(R)₂ amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-N(Piperidinyl)

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

The following diagram illustrates the typical workflow for the palladium-catalyzed synthesis of N-aryl piperidines.

G start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents (Solvent, Ar-X, Piperidine) setup->reagents reaction Heat & Stir (Monitor Progress) reagents->reaction workup Cool & Quench reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry & Concentrate extraction->purification product Purify by Chromatography purification->product end End product->end

Caption: Experimental workflow for a typical N-arylation of piperidine.

Troubleshooting Decision Tree

Even with well-established protocols, challenges can arise. This decision tree provides a logical framework for troubleshooting common issues.

Caption: A decision tree for troubleshooting common issues in N-arylation reactions.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Piperidines from Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the biocatalytic synthesis of chiral piperidines, valuable building blocks in pharmaceutical development, starting from readily available keto acids. The methodologies described leverage the high selectivity and efficiency of enzymes, offering a green and effective alternative to traditional chemical synthesis.

Introduction

Chiral piperidines are prevalent structural motifs in a wide range of pharmaceuticals and natural products. Their specific stereochemistry is often crucial for biological activity. Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of these important heterocycles, providing access to enantiomerically pure products under mild reaction conditions. This document details two primary biocatalytic strategies: a multi-enzyme cascade reaction and a whole-cell biocatalysis approach for the conversion of keto acids into chiral piperidines.

Biocatalytic Strategies

Two main enzymatic pathways are highlighted for the synthesis of chiral piperidines from keto acids:

  • Multi-Enzyme Cascade: This one-pot synthesis utilizes a cascade of three enzymes: a Carboxylic Acid Reductase (CAR), an ω-Transaminase (ω-TA), and an Imine Reductase (IRED). The keto acid is first reduced to a keto-aldehyde by CAR, which then undergoes transamination and spontaneous cyclization to a cyclic imine. Finally, the imine is stereoselectively reduced by an IRED to yield the chiral piperidine. This approach allows for high conversion and stereoselectivity.[1][2]

  • Whole-Cell Biocatalysis: This strategy employs genetically engineered microorganisms, such as E. coli, to express the necessary enzymatic cascade in vivo. The host cell provides the required cofactors, such as NADPH and ATP, through its metabolism, simplifying the process and reducing costs. This method has been shown to achieve high conversions and enantiomeric excess for the synthesis of various piperidines from keto acids.

Data Presentation

The following table summarizes the quantitative data for the biocatalytic synthesis of various chiral piperidines from their corresponding keto acids using a whole-cell de novo enzyme cascade.

Substrate (Keto Acid)Product (Piperidine)BiocatalystConversion (%)Enantiomeric Excess (ee %)
6-oxo-heptanoic acid2-methylpiperidineWhole-cell E. coli expressing CAR, ω-TA, IRED>9993 (S)
6-oxo-octanoic acid2-ethylpiperidineWhole-cell E. coli expressing CAR, ω-TA, IRED9392 (S)
6-oxo-6-phenylhexanoic acid2-phenylpiperidineWhole-cell E. coli expressing CAR, ω-TA, IRED85>99 (R)
5-methyl-6-oxoheptanoic acid2,3-dimethylpiperidineWhole-cell E. coli expressing CAR, ω-TA, IRED91>99 (cis)
4-methyl-6-oxoheptanoic acid2,4-dimethylpiperidineWhole-cell E. coli expressing CAR, ω-TA, IRED88>99 (cis)

Mandatory Visualizations

experimental_workflow cluster_synthesis Biocatalytic Synthesis cluster_analysis Product Analysis start Keto Acid Substrate biocatalysis Multi-Enzyme Cascade or Whole-Cell Biocatalysis start->biocatalysis reaction_mixture Reaction Mixture biocatalysis->reaction_mixture extraction Product Extraction reaction_mixture->extraction purification Purification (e.g., Column Chromatography) extraction->purification analysis Chiral HPLC / GC-FID Analysis purification->analysis final_product Chiral Piperidine analysis->final_product

Caption: General experimental workflow for the biocatalytic synthesis and analysis of chiral piperidines.

reaction_pathway KA Keto Acid CAR Carboxylic Acid Reductase (CAR) KA->CAR ATP, NADPH KA_aldehyde Keto-Aldehyde CAR->KA_aldehyde TA ω-Transaminase (ω-TA) KA_aldehyde->TA Amine Donor amino_ketone Amino-Ketone TA->amino_ketone cyclization Spontaneous Cyclization amino_ketone->cyclization imine Cyclic Imine cyclization->imine IRED Imine Reductase (IRED) imine->IRED NADPH piperidine Chiral Piperidine IRED->piperidine

References

Application Notes and Protocols: 1-Phenylpiperidine-2-carboxylic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidine-2-carboxylic acid is a versatile heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional framework allows for the precise spatial orientation of functional groups, making it an ideal building block for developing potent and selective ligands for a variety of biological targets. This document provides detailed application notes, structure-activity relationship (SAR) data, and experimental protocols for the use of this compound and its derivatives in the development of pharmaceuticals targeting opioid receptors, serotonin receptors, β-secretase (BACE1), and ubiquitin-specific protease 5 (USP5).

Application I: Modulators of Opioid Receptors

2.1. Rationale

The phenylpiperidine moiety is a well-established pharmacophore in opioid receptor ligands, with prominent examples including fentanyl and its analogs.[1][2] Derivatives of this compound serve as a scaffold for novel dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands. This dual activity is a promising strategy for developing potent analgesics with a reduced side-effect profile compared to traditional opioids, such as constipation and physical dependence.[3]

2.2. Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro binding affinities of benzylpiperidine derivatives, which share a core structural similarity, for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).

CompoundRKi (MOR) [nM]Ki (σ1R) [nM]
52 4-F56.411.0
Reference
Oxycodone---

(Data sourced from reference[3])

2.3. Signaling Pathway

cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activation beta_arrestin β-Arrestin MOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel βγ inhibits K_channel GIRK K+ Channel G_protein->K_channel βγ activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ligand 1-Phenylpiperidine-2- carboxamide Derivative Ligand->MOR Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Side_effects Side Effects (e.g., Respiratory Depression) beta_arrestin->Side_effects

Caption: Opioid Receptor Signaling Pathway.

2.4. Experimental Protocols

2.4.1. General Synthesis of Benzylpiperidine Derivatives[3]

This protocol describes a general method for synthesizing dual MOR/σ1R ligands based on a benzylpiperidine scaffold.

  • Step 1: Amidation: To a solution of 4-phenylpiperidine in a suitable solvent such as dichloromethane (DCM), add Boc-L-valine and a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). Stir the reaction mixture at room temperature until completion.

  • Step 2: Boc Deprotection: Remove the Boc protecting group from the product of Step 1 using trifluoroacetic acid (TFA) in DCM.

  • Step 3: Reduction: Reduce the amide to the corresponding amine using a reducing agent such as borane in tetrahydrofuran (THF).

  • Step 4: Coupling: Couple the resulting amine with the desired carboxylic acid using a coupling agent like BOP to yield the final benzylpiperidine derivative.

  • Step 5: Deprotection: If necessary, remove any remaining protecting groups using appropriate conditions (e.g., hydrochloric acid for a Boc group) to obtain the final product.

  • Purification: Purify the final compound using column chromatography.

2.4.2. In Vitro Opioid Receptor Binding Assay[4]

This protocol is for determining the binding affinity of compounds to opioid receptors.

  • Membrane Preparation: Use Chinese Hamster Ovary (CHO) cells stably transfected with human opioid receptors (μ, δ, or κ).

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: In a final volume of 1 mL, incubate cell membranes (20 µg) with various concentrations of the test compound and a radioligand ([³H]U69,593 for KOR, or [³H]diprenorphine for DOR and MOR).

  • Non-specific Binding: Determine non-specific binding using a high concentration of an appropriate unlabeled ligand (e.g., 10 µM U69,593).

  • Incubation Time and Temperature: Incubate for 60 minutes at 25 °C.

  • Termination: Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter to determine the amount of bound radioligand.

  • Data Analysis: Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.

2.4.3. β-Arrestin Recruitment Assay[5][6]

This assay measures the recruitment of β-arrestin to the activated GPCR.

  • Cell Line: Use a cell line engineered to co-express the opioid receptor tagged with a ProLink (PK) peptide and β-arrestin tagged with an Enzyme Acceptor (EA).

  • Cell Seeding: Seed the cells in a 96-well plate and incubate for 24 hours.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C.

  • Detection: Add a substrate solution that is hydrolyzed by the complemented enzyme (formed upon β-arrestin recruitment) to produce a chemiluminescent signal.

  • Measurement: Read the chemiluminescence using a plate reader.

  • Data Analysis: Plot the signal against the compound concentration to determine the EC50 value.

Application II: Positive Allosteric Modulators of Serotonin 5-HT2C Receptors

3.1. Rationale

The serotonin 5-HT2C receptor is a G-protein coupled receptor (GPCR) that is a therapeutic target for obesity, substance use disorders, and other neuropsychiatric conditions.[7][8] Positive allosteric modulators (PAMs) of the 5-HT2C receptor offer a novel therapeutic approach by enhancing the effect of the endogenous ligand, serotonin. 4-Phenylpiperidine-2-carboxamide derivatives have been identified as potent 5-HT2C receptor PAMs with improved pharmacokinetic properties and reduced off-target effects.[7][9]

3.2. Structure-Activity Relationship (SAR) Data

The following table presents the effects of 4-phenylpiperidine-2-carboxamide derivatives on 5-HT-induced Ca²⁺ release in cells expressing the human 5-HT2C receptor.

CompoundLTPHEmax RFU (% 5-HT)
(2S,4R)-11 Phenyl1,2-propanediol123.2 ± 4.1
(2R,4S)-11 Phenyl1,2-propanediol102.9 ± 7.67
12 Phenyl1,2-propanediol-
13 Phenethyl1,2-propanediol102.6 ± 2.81
14 4'-Methylphenethyl1,2-propanediol103.4 ± 5.79
29 Phenyl1,2-propanediol123.2 ± 4.1
35 Phenyl1,2-propanediol109.8 ± 2.29
37 Phenyl1,2-propanediol97.8 ± 2.44

LT = Linker-Tether; PH = Polar Headgroup. (Data sourced from reference[7])

3.3. Signaling Pathway

cluster_membrane Cell Membrane HT2CR 5-HT2C Receptor Gq_protein Gq/11 Protein HT2CR->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->HT2CR PAM 4-Phenylpiperidine-2- carboxamide PAM PAM->HT2CR Binds to allosteric site IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ↑ [Ca2+]i ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2C Receptor Signaling Pathway.

3.4. Experimental Protocols

3.4.1. Synthesis of 4-Phenylpiperidine-2-carboxamide Analogues[7]

  • Step 1: Suzuki or Sonogashira Coupling: Start with an iodinated ester of picolinic acid and perform a Suzuki or Sonogashira coupling to introduce various aromatic fragments (e.g., phenyl, phenethyl).

  • Step 2: Hydrogenation, Boc Protection, and Hydrolysis: Subject the product from Step 1 to metal-catalyzed hydrogenation to reduce the pyridine ring, followed by Boc protection of the piperidine nitrogen, and hydrolysis of the ester to the carboxylic acid.

  • Step 3: Amide Coupling: Couple the resulting carboxylic acid with a suitable amine using a coupling agent like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

  • Step 4: N-Boc Deprotection: Remove the Boc protecting group to yield the final target compounds.

  • Purification: Purify the final products by flash chromatography.

3.4.2. Calcium Mobilization Assay[7][10][11]

This assay measures the increase in intracellular calcium following 5-HT2C receptor activation.

  • Cell Culture: Use CHO cells stably expressing the human 5-HT2C receptor.

  • Cell Plating: Plate the cells in a 96-well black-wall, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM) for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin).

  • Measurement: Use a fluorometric imaging plate reader (FLIPR) to measure the baseline fluorescence, then add the compounds and continuously measure the fluorescence to detect changes in intracellular calcium.

  • Data Analysis: Determine the Emax and EC50 values by fitting the data to a four-parameter logistic equation.

Application III: Inhibitors of β-Secretase (BACE1)

4.1. Rationale

β-secretase (BACE1) is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.[12][13][14][15][16] Therefore, inhibiting BACE1 is a major therapeutic strategy for Alzheimer's disease. 1-Phenyl-2-piperidinecarboxylic acid has been used as a scaffold for the synthesis of acyl guanidines that act as BACE1 inhibitors.

4.2. Structure-Activity Relationship (SAR) Data

The following table shows the inhibitory activity of isophthalic acid derivatives against BACE1.

CompoundR1R2BACE1 IC50 (nM)Cellular EC50 (µM)
10a ImidazolylIndolyl750.81
11b ImidazolylIndolyl-0.29

(Data sourced from reference[12])

4.3. Experimental Workflow

cluster_synthesis Synthesis cluster_assay BACE1 Inhibition Assay Start 1-Phenylpiperidine- 2-carboxylic acid Derivatization Derivatization (e.g., Acyl Guanidine Formation) Start->Derivatization Purification Purification & Characterization Derivatization->Purification Incubation Incubation with Test Compound Purification->Incubation BACE1_Enzyme BACE1 Enzyme BACE1_Enzyme->Incubation FRET_Substrate FRET Substrate FRET_Substrate->Incubation Fluorescence Fluorescence Measurement Incubation->Fluorescence IC50 IC50 Determination Fluorescence->IC50

Caption: BACE1 Inhibitor Development Workflow.

4.4. Experimental Protocols

4.4.1. General Synthesis of Acyl Guanidine BACE1 Inhibitors

A general synthesis for acyl guanidine inhibitors involves the coupling of 1-phenyl-2-piperidinecarboxylic acid with a suitable guanidine-containing moiety.

  • Activation of Carboxylic Acid: Activate the carboxylic acid of 1-phenyl-2-piperidinecarboxylic acid using a standard coupling reagent such as HATU or EDC/HOBt in an appropriate solvent like DMF.

  • Coupling Reaction: Add the desired guanidine derivative to the activated carboxylic acid and stir the reaction mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography or recrystallization to obtain the pure acyl guanidine derivative.

4.4.2. BACE1 FRET Assay[12][17]

This assay measures BACE1 activity using a fluorescence resonance energy transfer (FRET) substrate.

  • Reagents: Use a BACE1 FRET assay kit containing BACE1 enzyme, a peptide substrate with a fluorescent donor and a quencher, and assay buffer.

  • Assay Plate: Use a 96-well black plate.

  • Reaction Mixture: Prepare a reaction mixture containing the BACE1 enzyme and the test compound at various concentrations in the assay buffer.

  • Initiation: Initiate the reaction by adding the FRET substrate to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm). Cleavage of the substrate by BACE1 separates the donor and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Application IV: Inhibitors of Ubiquitin-Specific Protease 5 (USP5)

5.1. Rationale

Ubiquitin-specific protease 5 (USP5) is a deubiquitinase that plays a role in various cellular processes and has been implicated in diseases such as cancer.[5][18] The this compound scaffold has been utilized to develop allosteric inhibitors that target the zinc-finger ubiquitin-binding domain (ZnF-UBD) of USP5.

5.2. Structure-Activity Relationship (SAR) Data

The following table shows the binding affinity and inhibitory activity of compounds based on the this compound scaffold against USP5.

CompoundModificationUSP5 KD (µM)HDAC6 KD (µM)USP5 IC50 (µM)
1 3,4-difluoro on terminal phenyl10 ± 113 ± 147 ± 11
3 No fluorine on terminal phenyl8 ± 0.37 ± 0.2-
51 Core phenyl replaced with pyridine7 ± 2200 ± 57-
64 Optimized derivative2.8>10026

(Data sourced from reference[5])

5.3. Experimental Workflow

cluster_synthesis Synthesis cluster_assay USP5 Inhibition Assay Start 1-Phenylpiperidine- 2-carboxylic acid Derivatization Chemical Modification Start->Derivatization Purification Purification & Characterization Derivatization->Purification Incubation Incubation with Test Compound Purification->Incubation USP5_Enzyme USP5 Enzyme USP5_Enzyme->Incubation IQF_Substrate IQF Di-ubiquitin Substrate IQF_Substrate->Incubation Fluorescence Fluorescence Measurement Incubation->Fluorescence IC50 IC50 Determination Fluorescence->IC50

Caption: USP5 Inhibitor Development Workflow.

5.4. Experimental Protocols

5.4.1. General Synthesis of USP5 Inhibitors[5]

The synthesis of these inhibitors generally involves modifying the core this compound scaffold.

  • Starting Material: Begin with a suitable derivative of this compound.

  • Amide Coupling: Couple the carboxylic acid with various amines to introduce diversity at this position.

  • Modification of the Phenyl Ring: Introduce different substituents onto the phenyl ring of the piperidine nitrogen to explore SAR.

  • Purification: Purify the synthesized compounds by flash chromatography or HPLC.

5.4.2. USP5 Inhibition Assay (IQF Assay)

This assay uses an internally quenched fluorophore pair (IQF) di-ubiquitin substrate to measure USP5 activity.

  • Reagents: Use purified USP5 enzyme and a di-ubiquitin IQF substrate (e.g., Ub2K63 or Ub2K48).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Reaction Setup: In a 96-well plate, add the USP5 enzyme and the test compound at various concentrations.

  • Initiation: Start the reaction by adding the IQF substrate.

  • Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the di-ubiquitin substrate separates the fluorophore and quencher, leading to an increase in fluorescence.

  • Data Analysis: Determine the initial reaction rates and calculate the percent inhibition for each compound concentration to determine the IC50 value.

Conclusion

The this compound scaffold is a remarkably versatile building block for the development of a wide range of pharmaceutical agents. Its utility in creating modulators of opioid and serotonin receptors, as well as inhibitors of BACE1 and USP5, highlights its significance in modern drug discovery. The detailed protocols and SAR data provided herein serve as a valuable resource for researchers aiming to leverage this privileged scaffold in their drug development programs.

References

Application Notes and Protocols: 1-Phenylpiperidine-2-carboxylic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylpiperidine-2-carboxylic acid and its derivatives represent a class of compounds with significant potential in neuroscience research. The piperidine scaffold is a key structural motif in a multitude of neurologically active pharmaceuticals.[1] The presence of a phenyl group and a carboxylic acid moiety suggests possible interactions with various receptors and enzymes within the central nervous system (CNS). While direct research on this compound is limited, extensive studies on structurally related phenylpiperidine derivatives provide a strong foundation for exploring its potential applications. This document outlines potential research applications, experimental protocols, and key data from related compounds to guide researchers in investigating the neuropharmacological properties of this compound.

Derivatives of phenylpiperidine have been prominently developed as analgesics, including potent opioids like fentanyl, which act as agonists at the mu-opioid receptor.[2][3] Furthermore, various piperidine-2-carboxylic acid derivatives have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists, highlighting their potential in modulating excitatory neurotransmission.[4][5] Other related structures have shown activity as serotonin 5-HT2C receptor-positive allosteric modulators and have been explored for their neuroprotective properties.[6][7][8]

Potential Applications in Neuroscience Research

Based on the activities of structurally similar compounds, this compound could be a valuable tool for investigating:

  • Excitotoxicity and Neuroprotection: Given that related piperidine carboxylic acid derivatives act as NMDA receptor antagonists, this compound could be explored for its potential to mitigate neuronal damage in models of stroke, traumatic brain injury, and neurodegenerative diseases.[5]

  • Pain Mechanisms: The phenylpiperidine core is central to many analgesics.[2][3] Investigating the interaction of this compound with opioid and other pain-related receptors could reveal novel analgesic properties.

  • Modulation of Serotonergic Pathways: Analogues of 4-phenylpiperidine-2-carboxamide have demonstrated the ability to modulate serotonin 5-HT2C receptors, suggesting that this compound could be a useful probe for studying serotonergic signaling and its role in mood, appetite, and substance use disorders.[6][7]

  • Neurodegenerative Disorders: Derivatives of nipecotic acid (piperidine-3-carboxylic acid) have been studied for their potential against neurodegeneration, suggesting that isomers like this compound could also have therapeutic potential in conditions such as Alzheimer's disease.[9]

Data from Structurally Related Compounds

The following table summarizes quantitative data from studies on various phenylpiperidine derivatives, which can serve as a reference for designing experiments with this compound.

Compound ClassSpecific CompoundTargetAssayActivityReference
Piperidine-2-carboxylic Acid Derivative(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acidNMDA Receptor[3H]CGS 19755 BindingIC50 = 67 ± 6 nM[5]
Piperidine-2-carboxylic Acid Derivative(-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acidNMDA ReceptorCortical Slice Preparation (vs 40 µM NMDA)IC50 = 1.9 ± 0.24 µM[5]
1-Phenylpiperidine-3-carboxylic acid derivativeNot specifiedStaphylococcus aureusAntimicrobial AssayIC50 = 25 µg/mL[10]
1-Phenylpiperidine-3-carboxylic acid derivativeNot specifiedEscherichia coliAntimicrobial AssayIC50 = 30 µg/mL[10]
1-Phenylpiperidine-3-carboxylic acid derivativeNot specifiedHuman Cancer Cell LinesCell Viability Assay~60% reduction at 50 µM[10]
4-Phenylpiperidine-2-carboxamide AnalogueCompound 12 (CTW0415)Serotonin 5-HT2C ReceptorPositive Allosteric Modulator Assay-[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound, adapted from research on related compounds.

Protocol 1: NMDA Receptor Binding Assay

This protocol is adapted from studies on piperidine-2-carboxylic acid derivatives that act as NMDA receptor antagonists.[5]

Objective: To determine the affinity of this compound for the NMDA receptor.

Materials:

  • Rat brain membranes (cortical or hippocampal)

  • [3H]CGS 19755 (specific NMDA receptor antagonist radioligand)

  • This compound

  • Unlabeled CGS 19755 (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare rat brain membranes and resuspend in assay buffer.

  • In a 96-well plate, add assay buffer, [3H]CGS 19755 (at a concentration near its Kd), and varying concentrations of this compound.

  • For total binding, add only the radioligand and buffer. For non-specific binding, add the radioligand and a high concentration of unlabeled CGS 19755.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 value for this compound.

Protocol 2: In Vitro Neuroprotection Assay Against Excitotoxicity

Objective: To assess the ability of this compound to protect neurons from NMDA-induced excitotoxicity.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Neurobasal medium supplemented with B27 and L-glutamine

  • This compound

  • NMDA

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Cell viability reagents (e.g., MTT or Calcein-AM)

  • 96-well cell culture plates

Procedure:

  • Plate primary neurons in 96-well plates and allow them to mature.

  • Pre-treat the neurons with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 100 µM) for a set time (e.g., 30 minutes).

  • Remove the NMDA-containing medium and replace it with fresh, conditioned medium containing the same concentrations of the test compound.

  • Incubate the cells for 24 hours.

  • Assess cell death by measuring LDH release into the culture medium.

  • Assess cell viability using an MTT or Calcein-AM assay.

  • Compare the results from treated and untreated wells to determine the neuroprotective effect of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Compound 1-Phenylpiperidine- 2-carboxylic acid (Hypothesized Antagonist) Compound->NMDA_R Inhibits Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to

Caption: Hypothesized NMDA receptor antagonist activity.

Experimental_Workflow cluster_1 In Vivo Characterization start Start: Synthesize/ Obtain Compound in_vitro In Vitro Screening start->in_vitro binding_assay Receptor Binding Assays (e.g., NMDA, Opioid, Serotonin) in_vitro->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ Imaging, Electrophysiology) in_vitro->functional_assay neuroprotection_assay Neuroprotection Assays (e.g., vs. Excitotoxicity) in_vitro->neuroprotection_assay in_vivo In Vivo Studies binding_assay->in_vivo functional_assay->in_vivo neuroprotection_assay->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd behavioral_models Animal Models of Disease (e.g., Pain, Stroke) in_vivo->behavioral_models toxicity Toxicology Assessment in_vivo->toxicity lead_optimization Lead Optimization pk_pd->lead_optimization behavioral_models->lead_optimization toxicity->lead_optimization

References

Application Notes and Protocols: Synthesis of 1-Phenylpiperidine-2-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-phenylpiperidine-2-carboxamide analogues. This class of compounds has garnered interest in drug discovery, notably as modulators of serotonin receptors. The following sections detail the synthetic routes, experimental protocols, and biological data for a representative set of these analogues.

Introduction

The 1-phenylpiperidine-2-carboxamide scaffold is a key pharmacophore found in various biologically active molecules. Analogues of this structure have been investigated for their potential therapeutic effects, including their role as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[1][2][3][4][5] Modulation of this receptor is a promising strategy for the treatment of several central nervous system (CNS) disorders, such as obesity, substance use disorders, and psychiatric conditions.[1][2][4] This document outlines the synthetic strategies and experimental procedures for preparing these analogues and presents their biological activity data in a structured format.

Synthetic Strategy

The synthesis of 1-phenylpiperidine-2-carboxamide analogues is typically achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, 1-phenylpiperidine-2-carboxylic acid. The second stage is the coupling of this carboxylic acid with a variety of primary or secondary amines to generate the desired carboxamide analogues.

A general synthetic workflow is depicted below:

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of this compound cluster_stage2 Stage 2: Amide Coupling Piperidine2COOH Piperidine-2-carboxylic acid N_Arylation N-Arylation Reaction (e.g., Buchwald-Hartwig Amination) Piperidine2COOH->N_Arylation ArylHalide Aryl Halide (e.g., Phenyl bromide) ArylHalide->N_Arylation Phenylpiperidine2COOH This compound N_Arylation->Phenylpiperidine2COOH AmideCoupling Amide Coupling Reaction Phenylpiperidine2COOH->AmideCoupling Amine Primary or Secondary Amine (R1R2NH) Amine->AmideCoupling FinalProduct 1-Phenylpiperidine-2-carboxamide Analogue AmideCoupling->FinalProduct

Caption: General synthetic workflow for 1-phenylpiperidine-2-carboxamide analogues.

Experimental Protocols

Stage 1: Synthesis of this compound (Intermediate 1)

This protocol describes the N-arylation of piperidine-2-carboxylic acid using a Buchwald-Hartwig amination approach.[6][7][8][9]

Materials:

  • Piperidine-2-carboxylic acid

  • Phenyl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add piperidine-2-carboxylic acid (1.0 eq), phenyl bromide (1.1 eq), Pd(OAc)₂ (0.02 eq), and tBuXPhos (0.04 eq).

  • Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (2.5 eq).

  • Seal the flask and heat the reaction mixture at 100 °C for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Stage 2: Synthesis of 1-Phenylpiperidine-2-carboxamide Analogues (General Amide Coupling Protocol)

This protocol outlines a standard procedure for the amide coupling of this compound with various amines using HATU as the coupling agent.

Materials:

  • This compound (Intermediate 1)

  • Desired primary or secondary amine (1.2 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add the desired amine (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add HATU (1.5 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 1-phenylpiperidine-2-carboxamide analogue.

Data Presentation

The following table summarizes the biological activity of representative 4-phenylpiperidine-2-carboxamide analogues as 5-HT2C receptor positive allosteric modulators. The data is adapted from studies on structurally related compounds and serves as a guide for the potential activity of 1-phenyl analogues.[1] The efficacy is presented as the maximum potentiation of the 5-HT-induced Ca²⁺ release (Emax).

Compound IDAmine Moiety (R¹R²NH)Emax (% of 5-HT)[1]
1 1,2-Propanediol123.2 ± 4.1
2 (2S,4R)-2-amino-1-phenyl-1,3-propanediol109.8 ± 2.29
3 Cyclohexylamine115.7 ± 3.8
4 Benzylamine127.3 ± 5.2
5 4-Fluorobenzylamine118.9 ± 4.5

Biological Context: 5-HT2C Receptor Signaling

1-Phenylpiperidine-2-carboxamide analogues have been investigated as positive allosteric modulators (PAMs) of the 5-HT2C receptor.[1][2][3] 5-HT2C receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin (5-HT), primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). PAMs of the 5-HT2C receptor do not activate the receptor on their own but enhance the response of the receptor to the endogenous ligand, serotonin.

The signaling pathway is illustrated below:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin (5-HT) Receptor 5-HT2C Receptor Serotonin->Receptor binds PAM 1-Phenylpiperidine- 2-carboxamide PAM PAM->Receptor binds allosterically G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3_DAG IP₃ + DAG PIP2->IP3_DAG ER Endoplasmic Reticulum IP3_DAG->ER IP₃ binds to receptor on Ca_release Intracellular Ca²⁺ Release ER->Ca_release triggers Cellular_Response Cellular Response Ca_release->Cellular_Response

Caption: 5-HT2C receptor signaling pathway modulated by a PAM.

Conclusion

The synthetic protocols and biological context provided in these application notes offer a framework for the development and evaluation of novel 1-phenylpiperidine-2-carboxamide analogues. The versatility of the amide coupling reaction allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The potential of these compounds to act as 5-HT2C receptor PAMs makes them attractive candidates for further investigation in the context of CNS drug discovery. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals.

References

Application Notes and Protocols for the Purification of 1-Phenylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-Phenylpiperidine-2-carboxylic acid, a critical intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is paramount for achieving reliable and reproducible results in downstream applications, including drug discovery and development. The following protocols outline standard laboratory procedures for purification via recrystallization and column chromatography, along with methods for purity assessment.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. While specific experimental data for this compound is not extensively published, properties can be inferred from structurally similar piperidine carboxylic acids.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted)Nipecotic Acid (Piperidine-3-carboxylic acid)
Molecular Formula C₁₂H₁₅NO₂C₆H₁₁NO₂
Molecular Weight 205.25 g/mol 129.16 g/mol
Appearance White to off-white crystalline solidWhite solid
Solubility Expected to have some solubility in water due to the carboxylic acid and tertiary amine functionalities, but lower than shorter-chain analogs. Solubility is anticipated in polar organic solvents.Sparingly soluble in water.

Safety Precautions: Piperidine-based compounds may cause skin and eye irritation, as well as respiratory irritation. It is crucial to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

The choice of purification method depends on the nature and quantity of impurities present in the crude product. Recrystallization is often effective for removing minor impurities from a solid sample, while column chromatography is suitable for separating the target compound from impurities with different polarities.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetone, water, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Test small amounts of the crude product with various solvents to find the most suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any remaining solvent.

Protocol 2: Purification by Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography) or C18-functionalized silica (for reversed-phase)

  • Chromatography column

  • Eluent (a suitable solvent or mixture of solvents, e.g., ethyl acetate/hexanes or dichloromethane/methanol)

  • Test tubes or fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the chosen eluent and carefully pack it into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions for the presence of the desired product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under a high vacuum to remove any residual solvent.

Purity Assessment

After purification, the purity of this compound should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Purity Assessment

Analytical TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) To quantify the purity of the compound and detect any remaining impurities.Column: C18 reversed-phase; Mobile Phase: Acetonitrile/water gradient with 0.1% trifluoroacetic acid; Detection: UV at 254 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural impurities.¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Mass Spectrometry (MS) To confirm the molecular weight of the compound.Electrospray ionization (ESI) is a common technique.
Melting Point Analysis A sharp melting point range close to the literature value indicates high purity.A melting point apparatus.

Diagrams

Purification_Workflow Purification Workflow for this compound cluster_recrystallization Recrystallization Protocol crude Crude 1-Phenylpiperidine- 2-carboxylic acid dissolution Dissolution in Minimal Hot Solvent crude->dissolution column_chromatography Column Chromatography crude->column_chromatography Alternative Method hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling and Crystallization hot_filtration->crystallization collection Crystal Collection (Vacuum Filtration) crystallization->collection washing Washing with Cold Solvent collection->washing drying Drying under Vacuum washing->drying pure_product Pure 1-Phenylpiperidine- 2-carboxylic acid drying->pure_product purity_assessment Purity Assessment (HPLC, NMR, MS) pure_product->purity_assessment column_chromatography->pure_product

Caption: Experimental workflow for the purification of this compound.

Solvent_Selection Solvent Selection Logic for Recrystallization cluster_conditions Solubility Conditions start Start: Crude Product test_solubility Test Solubility in Various Solvents start->test_solubility low_rt Low Solubility at Room Temp? test_solubility->low_rt high_bp High Solubility at Boiling Point? low_rt->high_bp Yes unsuitable Unsuitable Solvent, Test Another low_rt->unsuitable No suitable_solvent Suitable Solvent Identified high_bp->suitable_solvent Yes high_bp->unsuitable unsuitable->test_solubility

Caption: Decision-making process for selecting a suitable recrystallization solvent.

Application Notes and Protocols for the Quantification of 1-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Phenylpiperidine-2-carboxylic acid in various matrices. The protocols are based on established analytical techniques and can be adapted for specific research and development needs.

Introduction

This compound is a key chemical entity with applications in organic synthesis and as a potential pharmaceutical intermediate.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with common sample preparation techniques.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in samples with relatively high concentrations, such as in-process control samples or bulk drug substance.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL[2]
Column Temperature 30 °C
UV Detection 254 nm[2]
Internal Standard Ticlopidine or a structurally similar compound[3]

Experimental Protocol: HPLC-UV Analysis

  • Preparation of Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and 0.1% phosphoric acid in deionized water. Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare a stock solution of the internal standard (e.g., Ticlopidine) at 1 mg/mL in methanol. Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: (Refer to Section 3 for detailed protocols)

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of each standard and sample solution.

    • Record the chromatograms and integrate the peak areas for the analyte and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices like plasma and urine.

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Conditions
Chromatography UHPLC System[4]
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution. A possible precursor ion would be the [M+H]⁺.
Internal Standard Isotopically labeled this compound or a suitable analog.

Experimental Protocol: LC-MS/MS Analysis

  • Preparation of Mobile Phases: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Prepare a series of calibration standards in the appropriate matrix (e.g., drug-free plasma) ranging from 0.1 ng/mL to 500 ng/mL.

    • Prepare a stock solution of the isotopically labeled internal standard and spike all standards and samples to a constant concentration.

  • Sample Preparation: (Refer to Section 3 for detailed protocols)

  • LC-MS/MS Analysis:

    • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

    • Inject the prepared samples.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Construct a calibration curve by plotting the peak area ratio against the concentration.

    • Determine the analyte concentration in the unknown samples.

Table 3: Typical Quantitative Performance of LC-MS/MS Methods for Similar Analytes

ParameterExpected Performance
Linearity (R²) > 0.99[5]
Limit of Detection (LOD) 0.01 - 1 ng/mL[6]
Limit of Quantification (LOQ) 0.05 - 5 ng/mL[6]
Accuracy (% Recovery) 85 - 115%[6]
Precision (% RSD) < 15%[6]

Sample Preparation Protocols

The choice of sample preparation technique depends on the sample matrix and the required sensitivity of the analytical method.

Protein Precipitation (for Plasma/Serum Samples)

This is a rapid method for removing proteins from biological samples prior to LC-MS/MS analysis.[7]

Protocol:

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a more selective method for cleaning up samples and can be used for both HPLC-UV and LC-MS/MS analysis.[3][8]

Protocol:

  • To 500 µL of sample (e.g., plasma, urine), add the internal standard.

  • Adjust the pH of the sample to be acidic (e.g., pH 3-4) using a suitable buffer or acid to ensure the carboxylic acid group is protonated.

  • Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE provides a high degree of sample cleanup and concentration and is suitable for complex matrices and low analyte concentrations.[9][10] A mixed-mode cation exchange or a reversed-phase sorbent can be used.

Protocol (using a Mixed-Mode Cation Exchange Cartridge):

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water.

  • Equilibration: Pass 1 mL of a buffer at a pH at least 2 units below the pKa of the amine group of the analyte (e.g., pH 2 buffer) through the cartridge.[11]

  • Sample Loading: Load the pre-treated sample (pH adjusted as in the equilibration step) onto the cartridge.

  • Washing:

    • Wash with 1 mL of the equilibration buffer to remove polar impurities.

    • Wash with 1 mL of methanol to remove non-polar impurities.

  • Elution: Elute the analyte with 1 mL of a methanolic solution containing a small percentage of a strong base (e.g., 2-5% ammonium hydroxide).[11]

  • Dry-down and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological or Chemical Sample Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation High Throughput LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->LLE High Selectivity SPE Solid-Phase Extraction (e.g., Mixed-Mode Cation Exchange) Sample->SPE High Purity LC_MSMS LC-MS/MS Analysis Protein_Precipitation->LC_MSMS HPLC_UV HPLC-UV Analysis LLE->HPLC_UV LLE->LC_MSMS SPE->LC_MSMS Data_Analysis Data Analysis and Quantification HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis Report Final Report Data_Analysis->Report

Caption: General analytical workflow for the quantification of this compound.

Phenylpiperidine_Metabolism Parent Phenylpiperidine Derivative (e.g., Fentanyl, Carfentanil) PhaseI Phase I Metabolism (CYP3A4, CYP3A5) Parent->PhaseI N_Dealkylation N-Dealkylation PhaseI->N_Dealkylation Hydroxylation Hydroxylation PhaseI->Hydroxylation Metabolite1 Nor-metabolite (e.g., norfentanyl) N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 PhaseII Phase II Metabolism (e.g., UGTs) Metabolite1->PhaseII Metabolite2->PhaseII Glucuronidation Glucuronidation PhaseII->Glucuronidation Conjugate Glucuronide Conjugate Glucuronidation->Conjugate Excretion Excretion (Urine, Feces) Conjugate->Excretion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenylpiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Phenylpiperidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound involve the N-arylation of a piperidine-2-carboxylic acid precursor. The two most common approaches are the Buchwald-Hartwig amination and the Ullmann condensation (specifically, the Goldberg reaction). Both methods have their advantages and challenges regarding reaction conditions, catalyst selection, and substrate scope.

Q2: Why is racemization a significant concern during the synthesis of this compound?

A2: Racemization is a critical issue because the alpha-proton of the piperidine-2-carboxylic acid starting material is susceptible to deprotonation under the basic reaction conditions often employed in N-arylation reactions. This can lead to a loss of stereochemical integrity at the chiral center. Mechanistic studies suggest that the racemization often occurs in the amino acid ester starting material rather than the N-arylated product.[1]

Q3: How can I minimize racemization during the N-arylation step?

A3: To minimize racemization, consider the following strategies:

  • Use of bulky ester protecting groups: Employing sterically hindered esters, such as a tert-butyl ester, for the carboxylic acid can help to reduce the rate of racemization.[2]

  • Careful selection of base: Using weaker bases and carefully controlling the reaction temperature can mitigate racemization.

  • Optimization of reaction time: Shorter reaction times can reduce the exposure of the starting material to conditions that promote racemization.

Q4: What are the typical purification methods for this compound?

A4: Purification of the final product typically involves standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound and any impurities present. Additionally, recrystallization can be an effective method for obtaining highly pure material. For acidic compounds, ion-exchange chromatography can also be a viable purification strategy.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via N-arylation methods.

Problem Potential Cause(s) Suggested Solution(s)
Low to no product yield - Inactive catalyst or ligand.- Incorrect base or solvent.- Reaction temperature is too low.- Ensure the catalyst and ligand are fresh and handled under an inert atmosphere.- Screen different bases (e.g., NaOtBu, K2CO3, Cs2CO3) and solvents (e.g., toluene, dioxane, DMF).- Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Significant racemization of the product - Strong base and/or high temperature.- Prolonged reaction time.- Inappropriate protecting group on the carboxylic acid.- Use a weaker base and the lowest effective temperature.- Monitor the reaction closely and quench it as soon as the starting material is consumed.- Protect the carboxylic acid as a bulky ester (e.g., tert-butyl ester).[2]
Formation of side products (e.g., hydrodehalogenation) - Beta-hydride elimination from the amide intermediate.[4]- Optimize the ligand-to-metal ratio.- Use a more sterically hindered phosphine ligand.
Difficulty in removing the catalyst from the product - Palladium or copper residues chelating to the product.- Employ specialized purification techniques such as treatment with activated carbon or specific metal scavengers.- Consider using a heterogeneous catalyst that can be easily filtered off.[5]
Incomplete reaction - Insufficient equivalents of the aryl halide or amine.- Poor quality of reagents or solvents.- Use a slight excess of one of the coupling partners.- Ensure all reagents and solvents are pure and dry.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound tert-butyl ester

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent batches.

Materials:

  • Piperidine-2-carboxylic acid tert-butyl ester

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)2)

  • Racemic-BINAP

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%) and racemic-BINAP (3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene to the flask, followed by piperidine-2-carboxylic acid tert-butyl ester (1.0 eq), bromobenzene (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound tert-butyl ester.

Protocol 2: Deprotection of the tert-butyl ester

Materials:

  • This compound tert-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the this compound tert-butyl ester in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by recrystallization or trituration with a suitable solvent to yield this compound.

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_deprotection Deprotection Start Start Reagents Combine Pd(OAc)2, BINAP, Piperidine-2-carboxylic acid ester, Bromobenzene, NaOtBu in Toluene Start->Reagents Heat Heat to 100°C (12-24h) Reagents->Heat Quench Quench with aq. NH4Cl Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Deprotect Treat with TFA in DCM Purify->Deprotect Isolate Isolate Product Deprotect->Isolate End This compound Isolate->End

Caption: Experimental workflow for the synthesis of this compound via Buchwald-Hartwig amination and subsequent deprotection.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Catalyst Check Catalyst/Ligand Activity Start->Check_Catalyst Check_Conditions Verify Reaction Conditions (Base, Solvent, Temp) Start->Check_Conditions Check_Reagents Assess Reagent Quality & Stoichiometry Start->Check_Reagents Racemization High Racemization Modify_Base Use Weaker Base Racemization->Modify_Base Modify_Temp Lower Temperature Racemization->Modify_Temp Modify_Protecting_Group Use Bulky Ester Racemization->Modify_Protecting_Group Side_Products Side Product Formation Optimize_Ligand Optimize Ligand Side_Products->Optimize_Ligand

Caption: Logical troubleshooting guide for common issues in the N-arylation synthesis of this compound.

References

Technical Support Center: Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of piperidine derivatives. Our goal is to help you improve yield, enhance purity, and streamline your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the piperidine ring?

A1: The primary methods for constructing the piperidine scaffold include:

  • Catalytic Hydrogenation of Pyridines: This is a widely used industrial and laboratory method involving the reduction of a pyridine ring using a catalyst (e.g., Pd/C, PtO₂, Rh/C) under a hydrogen atmosphere.[1][2] Reaction conditions such as temperature, pressure, and solvent are critical for achieving high yield and selectivity.[1]

  • Reductive Amination: This versatile "one-pot" reaction involves the condensation of a dicarbonyl compound (like glutaraldehyde) or a 1,5-diketone with a primary amine to form an imine intermediate, which is then reduced in situ to form the piperidine ring.[3][4][5]

  • Aza-Diels-Alder Reaction: This cycloaddition reaction provides a powerful method for constructing the tetrahydropyridine ring system, which can be subsequently reduced to piperidine.[6] The inverse-electron-demand aza-Diels-Alder (IEDDA) is particularly useful for creating highly substituted tetrahydropyridines.[6]

  • Intramolecular Cyclization: Various strategies involving intramolecular ring closure, such as metal-catalyzed cyclization or radical-mediated amine cyclization, can be employed to form the piperidine ring.[7]

Q2: My piperidine starting material is a yellow liquid. Can I still use it?

A2: The yellow color in aged piperidine is likely due to oxidation products.[8][9] While it might be suitable for some less sensitive reactions, it is highly recommended to purify it by distillation before use in reactions where purity is critical to avoid side reactions and catalyst poisoning.[8][9]

Q3: I'm observing crystalline precipitate in my piperidine/DMF solution. What is it?

A3: This is a common issue. The precipitate is often a salt, such as piperidine hydrochloride or piperidine carbonate.[4][10] This can happen if the piperidine is exposed to acidic gases (like HCl from other reagents in the lab) or atmospheric carbon dioxide.[4][10] To resolve this, you can try redissolving the crystals or preparing a fresh solution and storing it under an inert atmosphere.[4][10]

Q4: What are the best general methods for purifying functionalized piperidine derivatives?

A4: The basic nature of the piperidine nitrogen can present purification challenges.[8] Common and effective methods include:

  • Column Chromatography: This is the most frequently used technique. To prevent peak tailing and improve separation on silica gel, it is often necessary to add a basic modifier like 1-2% triethylamine or ammonia in methanol to the eluent.[8]

  • Acid-Base Extraction: This technique is useful for separating the basic piperidine product from non-basic impurities. The product is extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.[8]

  • Crystallization: If your final product is a solid, crystallization can be a highly effective method for achieving high purity.[8]

Q5: How can I analyze the purity of my piperidine derivative?

A5: A combination of analytical techniques is recommended for a comprehensive purity assessment:[11]

  • High-Performance Liquid Chromatography (HPLC): Useful for both achiral and chiral purity analysis. For piperidines lacking a strong UV chromophore, derivatization or the use of universal detectors like CAD or ELSD may be necessary.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[11] Headspace GC can be used to analyze residual piperidine.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. Quantitative ¹H NMR (qNMR) with an internal standard can be used to determine the absolute purity of a compound without needing a specific reference standard of the analyte.[11]

Troubleshooting Guides

Issue 1: Low Yield in Catalytic Hydrogenation of Pyridines

I am getting low to no conversion of my pyridine starting material.

  • Potential Cause: Catalyst deactivation or poisoning.

    • Solution: Ensure the pyridine starting material and solvent are pure and free of contaminants that can poison the catalyst (e.g., sulfur compounds). Use a fresh batch of catalyst. Consider using a catalyst less prone to poisoning, like rhodium.[1]

  • Potential Cause: Insufficient hydrogen pressure or poor mass transfer.

    • Solution: Increase the hydrogen pressure incrementally. Ensure vigorous and efficient stirring to improve gas-liquid mixing.[1]

  • Potential Cause: Reaction temperature is too low.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts.[1]

  • Potential Cause: Inactive catalyst batch.

    • Solution: Test the catalyst on a known, reliable reaction to confirm its activity.[1]

My reaction stops at a partially hydrogenated intermediate (e.g., tetrahydropyridine).

  • Potential Cause: Incomplete reaction due to insufficient reaction time or catalyst loading.

    • Solution: Increase the reaction time or the catalyst loading (a typical loading is 5-10 mol%).[1][3]

  • Potential Cause: Catalyst deactivation before the reaction is complete.

    • Solution: Use a more robust catalyst or consider adding a fresh portion of the catalyst during the reaction.[1]

I am observing significant amounts of ring-opened byproducts (over-reduction).

  • Potential Cause: Over-reduction, leading to C-N bond cleavage and the formation of byproducts like pentylamines.[1]

    • Solution: This is a common issue, especially with catalysts like Palladium.[1]

      • Catalyst Choice: Switch to a catalyst that is less prone to causing hydrogenolysis. Rhodium on carbon (Rh/C) is often more effective and selective than Palladium on carbon (Pd/C) for pyridine hydrogenation.[1][3] Platinum-based catalysts like PtO₂ are also highly effective.[3]

      • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can help minimize over-reduction.[1]

Issue 2: Low Yield and Byproducts in Reductive Amination

My reductive amination reaction is sluggish and giving low yields.

  • Potential Cause: The initial imine formation is slow or unfavorable.

    • Solution: The formation of the imine intermediate involves the elimination of water. Adding a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine and improve the overall yield.[3]

  • Potential Cause: Insufficient reaction time or temperature.

    • Solution: If the reaction is slow, consider increasing the reaction time or gently heating the mixture.[3]

  • Potential Cause: The reducing agent is not effective.

    • Solution: Sodium triacetoxyborohydride is a common and mild reducing agent for this reaction. Ensure it is fresh and added in an appropriate stoichiometric amount (e.g., 1.5 equivalents).[3]

Troubleshooting_Reductive_Amination Troubleshooting Workflow for Low Yield in Reductive Amination Start Low Yield in Reductive Amination CheckImine Is imine formation efficient? Start->CheckImine CheckReduction Is the reduction step efficient? CheckImine->CheckReduction Yes DehydratingAgent Add dehydrating agent (e.g., molecular sieves) CheckImine->DehydratingAgent No IncreaseTimeTemp Increase reaction time or temperature CheckReduction->IncreaseTimeTemp No CheckReagent Check reducing agent (activity, stoichiometry) CheckReduction->CheckReagent Partially OptimizeConditions Optimize other conditions (solvent, pH) CheckReduction->OptimizeConditions Yes, but still low DehydratingAgent->CheckImine IncreaseTimeTemp->CheckReduction End Yield Improved IncreaseTimeTemp->End CheckReagent->CheckReduction CheckReagent->End OptimizeConditions->End Synthetic_Pathways Key Synthetic Pathways to Piperidines cluster_0 Catalytic Hydrogenation cluster_1 Reductive Amination cluster_2 Aza-Diels-Alder Pyridine Pyridine Derivative Piperidine1 Piperidine Derivative Pyridine->Piperidine1 [H₂], Catalyst (PtO₂, Rh/C, etc.) Diketone 1,5-Diketone/ Dicarbonyl Imine Cyclic Imine Intermediate Diketone->Imine - H₂O Amine Primary Amine Amine->Imine - H₂O Piperidine2 Piperidine Derivative Imine->Piperidine2 Reducing Agent (NaBH(OAc)₃) Diene Aza-Diene Tetrahydropyridine Tetrahydropyridine Diene->Tetrahydropyridine [4+2] Cycloaddition Dienophile Dienophile Dienophile->Tetrahydropyridine [4+2] Cycloaddition Piperidine3 Piperidine Derivative Tetrahydropyridine->Piperidine3 Reduction

References

Troubleshooting side reactions in N-arylation of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions during the N-arylation of piperidines.

Troubleshooting Guides

Issue 1: Low or No Yield in N-Arylation Reaction

Low or no yield in N-arylation reactions, such as the Buchwald-Hartwig amination, is a common problem that can be attributed to several factors. A systematic investigation of the reaction parameters is crucial for troubleshooting.[1][2]

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst The active Pd(0) species is essential for the catalytic cycle. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced to Pd(0). While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[3] Consider using a pre-formed, air-stable Pd(0) precatalyst.
Poor Ligand Choice The phosphine ligand is critical and substrate-dependent. For N-arylation of piperidines, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[3][4] If using older generation ligands, the catalytic activity might be insufficient, especially with less reactive aryl chlorides.[3]
Inappropriate Base Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions, necessitating higher catalyst loadings or longer reaction times.[3][5]
Solvent Issues The insolubility of reagents is a frequent cause of reaction failure. Toluene, dioxane, and THF are common solvents.[6] Ensure that your starting materials are soluble at the reaction temperature.[3]
Low Reaction Temperature Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[3][6]
Steric Hindrance Bulky substituents on the piperidine ring (especially at the 2- and 6-positions) or on the aryl halide can significantly impede the reaction.[2] In such cases, careful optimization of the catalyst, ligand, and reaction conditions is necessary.[7]

Troubleshooting Workflow:

cluster_troubleshooting Troubleshooting Steps start Low/No Yield check_catalyst Check Catalyst Activity - Use precatalyst? - Inert atmosphere? start->check_catalyst optimize_ligand Optimize Ligand - Bulky biarylphosphine? check_catalyst->optimize_ligand If catalyst is active optimize_base Optimize Base - Strong enough? optimize_ligand->optimize_base If ligand is appropriate check_solvent Check Solvent - Reagents soluble? optimize_base->check_solvent If base is suitable increase_temp Increase Temperature - 80-110 °C? check_solvent->increase_temp If reagents are soluble success Improved Yield increase_temp->success If temperature is optimized

Caption: A decision tree for troubleshooting low yields in N-arylation.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of hydrodehalogenation of my aryl halide. What causes this and how can I prevent it?

A1: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[3][6] This is often caused by β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination step.[3]

Mitigation Strategies:

  • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus β-hydride elimination. Experimenting with different combinations can help minimize this side reaction.[3]

  • Control Water Content: While a small amount of water can sometimes be beneficial for the reduction of Pd(II) to Pd(0), excess water can be a proton source for the hydrodehalogenation pathway. Using anhydrous solvents is recommended.[3]

  • Ensure Strict Inert Conditions: Oxygen can sometimes promote hydrodehalogenation. Maintaining a rigorously inert atmosphere throughout the reaction is crucial.[6]

Q2: My reaction is producing a biaryl byproduct from the homocoupling of my aryl halide. How can I suppress this side reaction?

A2: Aryl halide homocoupling, leading to the formation of a biaryl species, is another frequent side reaction.[6] This occurs when two aryl halide molecules couple with each other.

Mitigation Strategies:

  • Ligand Selection: Employ a ligand that favors C-N reductive elimination over C-C coupling. Bulky, electron-rich phosphine ligands are often effective.[6]

  • Optimize Catalyst-to-Ligand Ratio: A 1:1 to 1:2 ratio of palladium to ligand is typically used. Fine-tuning this ratio can help suppress homocoupling.[6]

  • Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest effective temperature can be beneficial.

Q3: How can I control the regioselectivity of arylation on a substituted piperidine?

A3: Achieving regioselectivity in the C-H arylation of piperidines is a significant challenge due to the presence of multiple, electronically similar C-H bonds.[8]

Strategies for Controlling Regioselectivity:

  • Directing Groups: The use of a directing group on the piperidine nitrogen is a common and effective strategy to guide functionalization to a specific position (e.g., C2, C3, or C4).[4] Amides, carbamates, and sulfonamides are examples of suitable directing groups.[4]

  • Ligand Control: The choice of ligand can influence the regioselectivity. For instance, in some palladium-catalyzed systems, flexible biarylphosphines have been shown to favor β-arylation (C3), while more rigid ligands favor the more classical α-arylation (C2/C6).[9]

  • Catalyst Selection: The choice of metal catalyst can also dictate the site of functionalization.[4]

Logical Relationship for Regioselectivity Control:

goal Control Regioselectivity (C2 vs C3 vs C4) directing_group Use Directing Group on Piperidine Nitrogen goal->directing_group ligand_choice Optimize Ligand (e.g., flexible vs. rigid) goal->ligand_choice catalyst_choice Select Appropriate Catalyst (e.g., Pd, Ru) goal->catalyst_choice outcome Achieve Desired Regioisomer directing_group->outcome ligand_choice->outcome catalyst_choice->outcome setup 1. Reaction Setup (Inert atmosphere) reagents 2. Reagent Addition (Solvent, Piperidine, Aryl Halide) setup->reagents reaction 3. Reaction (Heating and Stirring) reagents->reaction monitoring 4. Monitoring (TLC or LC-MS) reaction->monitoring workup 5. Work-up (Cooling and Filtration) monitoring->workup Reaction Complete extraction 6. Extraction (Washing and Drying) workup->extraction purification 7. Purification (Chromatography) extraction->purification product N-Arylpiperidine purification->product

References

Technical Support Center: Optimization of Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for piperidine ring formation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of the piperidine ring, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my piperidine synthesis consistently low?

Answer: Low yields in piperidine synthesis can arise from several factors, including incomplete reaction, side product formation, or decomposition of starting materials or products. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and selectivity of the reaction.[1]

    • Troubleshooting: Systematically screen a range of temperatures. Lowering the temperature may reduce side product formation, while a moderate increase could improve reaction rates.[2] For instance, in certain aza-Diels-Alder reactions, increasing the temperature from ambient to 45°C has been shown to improve yields.[2]

  • Incorrect Solvent Choice: The solvent plays a crucial role in solubility of reagents and stabilization of intermediates.[3]

    • Troubleshooting: Experiment with a variety of solvents with different polarities. For example, in reductive amination, solvents like methanol or dichloromethane are commonly used.[4][5] Piperidine itself is soluble in water and many organic solvents like alcohols and ethers, but has limited solubility in non-polar solvents like hexane.[3]

  • Catalyst Inactivity or Incompatibility: The choice and handling of the catalyst are critical, especially in hydrogenation and transition metal-catalyzed reactions.[6][7]

    • Troubleshooting: Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Screen different catalysts; for pyridine hydrogenation, catalysts like Nickel, Platinum oxide (PtO₂), and Iridium(III) complexes have been used effectively.[6][8][9]

  • Inefficient Reducing Agent (in Reductive Amination): The choice of reducing agent can affect the efficiency and selectivity of the reaction.

    • Troubleshooting: Commonly used reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH).[10][11] If one is ineffective, trying the other may improve the yield.

Question 2: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge in piperidine synthesis. Improving selectivity often involves fine-tuning the reaction conditions.

  • Reaction Time: Prolonged reaction times can sometimes lead to the formation of degradation products or side reactions.

    • Troubleshooting: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed.[12]

  • Use of Protecting Groups: Reactive functional groups on the starting materials can lead to unwanted side reactions.

    • Troubleshooting: Consider using protecting groups for sensitive functionalities that can be removed after the piperidine ring formation.

  • pH Control (in Reductive Amination): The pH of the reaction medium can influence the formation of the iminium ion intermediate and the rate of reduction.[4]

    • Troubleshooting: Optimize the pH of the reaction mixture. For reductive amination with sodium cyanoborohydride, the reaction is often carried out in a slightly acidic medium (pH 4-6) to facilitate iminium ion formation.[4]

Question 3: My Pictet-Spengler reaction is not proceeding to completion. What can I do?

Answer: The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, can be sensitive to reaction conditions.[13]

  • Acid Catalyst: The reaction is typically catalyzed by an acid.[13][14]

    • Troubleshooting: If the reaction is sluggish, consider using a stronger acid catalyst. Common catalysts include hydrochloric acid and trifluoroacetic acid.[13] However, some modern variations work well without an acid catalyst.[13]

  • Substrate Reactivity: The nucleophilicity of the aromatic ring plays a significant role. Electron-rich aromatic rings like indoles react under milder conditions than less nucleophilic rings like phenyl groups.[13]

    • Troubleshooting: For less reactive substrates, harsher conditions such as higher temperatures and stronger acids may be necessary.[13]

  • Aldehyde/Ketone Reactivity: The electrophilicity of the carbonyl compound can also affect the reaction rate.

    • Troubleshooting: If using a less reactive ketone, consider switching to a more reactive aldehyde if the desired product structure allows.

Frequently Asked Questions (FAQs)

What are the most common methods for synthesizing the piperidine ring?

Several robust methods are available for the synthesis of piperidines:

  • Hydrogenation of Pyridines: This is a widely used industrial method where pyridine or its derivatives are reduced to piperidines, often using catalysts like nickel or molybdenum disulfide at elevated temperatures and pressures.[8][15][16] A modified Birch reduction using sodium in ethanol is another approach.[15][17]

  • Aza-Diels-Alder Reaction: This cycloaddition reaction provides a powerful way to construct the tetrahydropyridine ring system, a precursor to piperidines.[12][18] The inverse-electron-demand aza-Diels-Alder (IEDDA) is particularly useful for synthesizing highly substituted tetrahydropyridines.[12][19]

  • Reductive Amination: This method typically involves the reaction of a 1,5-dicarbonyl compound (like glutaraldehyde) with an amine, followed by in-situ reduction of the resulting iminium ion to form the piperidine ring.[4][10] This is a versatile one-pot reaction.[9]

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or a related piperidine-containing fused ring system.[13][20]

How do I choose the right catalyst for pyridine hydrogenation?

The choice of catalyst depends on the substrate and the desired selectivity.

  • Nickel catalysts are often used in industrial settings at high temperatures (170-200°C).[8]

  • Platinum oxide (Adam's catalyst) is effective for the hydrogenation of substituted pyridines where chemoselectivity is a concern.[9]

  • Iridium(III) catalysts have shown promise for the selective reduction of pyridines under mild conditions, tolerating sensitive functional groups.[6]

  • Rhodium on carbon (Rh/C) can be used for the hydrogenation of aromatic rings, including pyridines, in water under moderate pressure.[21]

What are the key parameters to optimize in an aza-Diels-Alder reaction for tetrahydropyridine synthesis?

Key parameters to optimize include:

  • Diene and Dienophile Choice: The electronic nature of the diene and dienophile is crucial. Inverse-electron-demand reactions often involve an electron-poor aza-diene and an electron-rich dienophile.[12]

  • Catalyst: Lewis acids or organocatalysts can be used to control the regioselectivity and stereoselectivity of the reaction.

  • Solvent: Solvents like dichloromethane (DCM) are commonly used.[12]

  • Temperature: The reaction can be run at temperatures ranging from 0°C to room temperature or higher.[12]

Data Presentation

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesDisadvantages
Nickel 170-200°C, high pressureCost-effective for large scaleHarsh reaction conditions
Platinum oxide (PtO₂)[9] Room temperature, 50-70 bar H₂Mild conditions, good for substituted pyridinesHigher cost than nickel
Iridium(III) complexes[6] Mild conditionsHigh chemoselectivity, tolerates sensitive groupsCatalyst can be expensive
10% Rh/C[21] 80°C, 5 atm H₂, waterMild conditions, uses water as solventCatalyst cost

Table 2: Effect of Reaction Conditions on aza-Diels-Alder Reaction Yield

EntryDieneDienophileSolventTemperature (°C)Time (h)Yield (%)
1 α-halogeno hydrazone3-vinylindoleDCM012Moderate
2 α-halogeno hydrazone3-vinylindoleDCMRoom Temp8Good
3 Methanimine2,3-dimethylbutadieneAqueous406432[2]
4 Methanimine2,3-dimethylbutadieneAqueous454842[2]
5 Methanimine2,3-dimethylbutadieneAqueous60247[2]

Experimental Protocols

Protocol 1: General Procedure for Aza-Diels-Alder Reaction for Tetrahydropyridine Synthesis[12]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α-halogeno hydrazone (1.0 equivalent) and anhydrous solvent (e.g., dichloromethane).

  • Add the dienophile (e.g., 3-vinylindole, 1.2 equivalents) to the solution.

  • Cool the mixture to the desired temperature (e.g., 0°C or room temperature).

  • Add the base (1.5 equivalents) dropwise via syringe.

  • Stir the reaction mixture at the chosen temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, quench the reaction and perform an appropriate aqueous workup.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Hydrogenation of a Substituted Pyridine using PtO₂[9]

  • In a high-pressure reactor, add the substituted pyridine (1.0 equivalent) and glacial acetic acid as the solvent.

  • Add PtO₂ (Adam's catalyst), typically 1-5 mol%.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).

  • Monitor the reaction progress by techniques like GC-MS or TLC.

  • Once the reaction is complete, cool the reactor and carefully vent the hydrogen.

  • Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.

Protocol 3: Reductive Amination of Glutaraldehyde with a Primary Amine[4]

  • Dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Add an aqueous solution of glutaraldehyde (1.0 equivalent) to the amine solution.

  • Adjust the pH of the mixture to be slightly acidic (pH 4-6) using an appropriate acid (e.g., acetic acid).

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench any remaining reducing agent by adding an appropriate quenching agent (e.g., acetone).

  • Adjust the pH to basic (pH > 8) with a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow_aza_diels_alder start Start setup Reaction Setup: - Dry flask under inert gas - Add α-halogeno hydrazone - Add anhydrous solvent start->setup add_dienophile Add Dienophile setup->add_dienophile cool Cool to Desired Temperature add_dienophile->cool add_base Add Base Dropwise cool->add_base react Stir and Monitor Reaction (TLC) add_base->react workup Quench and Aqueous Workup react->workup purify Dry, Concentrate, and Purify (Column Chromatography) workup->purify end_product Pure Tetrahydropyridine purify->end_product

Caption: Experimental workflow for the aza-Diels-Alder reaction.

troubleshooting_low_yield issue Low Yield in Piperidine Synthesis temp Optimize Temperature: - Screen a range of temperatures - Lower for selectivity - Increase for rate issue->temp Temperature Issue? solvent Change Solvent: - Test different polarities - Ensure reagent solubility issue->solvent Solvent Issue? catalyst Check Catalyst: - Use fresh catalyst - Screen different catalysts - Check for incompatibility issue->catalyst Catalyst Issue? reductant Vary Reducing Agent (for Reductive Amination): - Try NaBH3CN or Na(OAc)3BH issue->reductant Reductive Amination?

Caption: Troubleshooting decision tree for low reaction yield.

reaction_parameters_relationship cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_outcomes Outcomes Temperature Temperature Yield Yield Temperature->Yield Selectivity Selectivity Temperature->Selectivity Solvent Solvent Solvent->Yield Solvent->Selectivity ReactionTime Reaction Time ReactionTime->Yield ReactionTime->Selectivity Catalyst Catalyst Catalyst->Yield Catalyst->Selectivity Substrate Substrate Substrate->Yield Substrate->Selectivity

Caption: Relationship between reaction parameters and outcomes.

References

Purification strategies for removing impurities from carboxylic acid compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of carboxylic acid compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of carboxylic acids, offering potential causes and recommended solutions.

Problem 1: Low or No Crystal Formation During Recrystallization

Potential CauseRecommended Solution(s)
Inappropriate Solvent The ideal solvent should dissolve the carboxylic acid when hot but not when cold.[1] Test a variety of solvents to find one with the appropriate solubility profile. Common choices include water, ethanol, methanol, or mixtures like toluene/petroleum ether.[2][3]
Solution is Too Dilute If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
Solution Cooled Too Quickly Rapid cooling can lead to the formation of an oil or very fine, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1][4] Covering the flask can help slow the cooling rate.[1]
Supersaturated Solution The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
High Impurity Level A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step, such as an acid-base extraction, to remove gross impurities before attempting recrystallization.[5]

Problem 2: Product Discoloration (Yellow or Brown Tint)

Potential CauseRecommended Solution(s)
Residual Iodide or Halide Impurities Iodide impurities are a common source of discoloration.[5] Treat the crude acid with an oxidizing agent like hydrogen peroxide before distillation or use an anion exchange resin to capture iodide ions.[5]
Oxidizable Organic Impurities Other organic impurities may be colored. Perform a purification step using activated carbon (charcoal) to adsorb these impurities.[5][6]
Presence of Metal Catalyst Residues Incomplete removal of metal catalysts (e.g., Pd, Rh) can cause discoloration.[5] Pass the product solution through a bed of a dedicated metal scavenger, such as silica-based thiols.[5]
Degradation of the Product Overheating during solvent removal or prolonged exposure to strong acids or bases can lead to product degradation and discoloration.[6] Use a rotary evaporator at a moderate temperature to minimize heat exposure.[6]

Problem 3: Significant Product Loss During Liquid-Liquid Extraction

Potential CauseRecommended Solution(s)
Incorrect pH The pH of the aqueous phase is critical for effective separation. To extract the carboxylic acid into the aqueous layer as its salt, the pH should be at least 2-3 units above the pKa of the acid.[5][7] To extract the free acid into an organic layer, the pH should be at least 2-3 units below the pKa.[2][5]
Formation of Emulsions Emulsions can form at the interface of the two immiscible liquids, trapping the product.[8][9] To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtration through a pad of Celite can also be effective.
Insufficient Extraction Cycles A single extraction may not be sufficient to transfer all of the product from one phase to the other. Perform multiple extractions with smaller volumes of the extracting solvent for a more efficient transfer.[5]
Product Solubility in the Wrong Phase Ensure the chosen organic solvent is appropriate for extracting the carboxylic acid. Common solvents include diethyl ether and ethyl acetate.[2][10]

Problem 4: Persistent Impurities Observed by HPLC or NMR

Potential CauseRecommended Solution(s)
Unreacted Starting Materials If the synthesis reaction did not go to completion, unreacted starting materials will contaminate the product.[6] Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry) to drive the reaction to completion.
Side-Products Unwanted side reactions can generate impurities that are difficult to remove. For example, decarboxylation of the carboxylic acid can occur, especially at elevated temperatures.[11][12][13] Consider purification by column chromatography to separate the desired product from structurally similar impurities.[6][10]
Co-crystallization of Impurities Impurities with similar structures to the desired product may co-crystallize during recrystallization.[14] Try recrystallizing from a different solvent system or use an alternative purification method like chromatography.
Hydrolysis of an Ester Product If the target molecule is an ester, it may be hydrolyzed back to the carboxylic acid on silica gel during column chromatography.[10] To prevent this, a small amount of a weak base like triethylamine (e.g., 0.1%) can be added to the eluent to neutralize the acidic silica gel.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common first step for purifying a crude carboxylic acid?

A common and effective initial purification step is an acid-base extraction.[15] The crude product is dissolved in an organic solvent, and a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) is added.[2][7] The carboxylic acid is deprotonated to form its water-soluble salt, which partitions into the aqueous layer, leaving neutral and basic impurities in the organic layer. The aqueous layer is then separated and acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted into a fresh portion of organic solvent.[2][7]

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should dissolve the carboxylic acid well at elevated temperatures but poorly at room temperature or below.[1] This differential solubility allows for the formation of pure crystals upon cooling. You can determine a suitable solvent through small-scale solubility tests with your crude product.

Q3: My carboxylic acid is a liquid at room temperature. How can I purify it?

For liquid carboxylic acids, fractional distillation is a common purification method, especially for separating compounds with different boiling points.[2][16] If the carboxylic acid is heat-sensitive, vacuum distillation can be employed to lower the boiling point and prevent degradation.[15]

Q4: What are the best methods for removing residual metal catalysts from my product?

Several methods can be used to remove metal catalyst residues:

  • Adsorption: Passing the product solution through a column containing an adsorbent like activated carbon, alumina, or silica gel can capture metal complexes.[5]

  • Metal Scavengers: Highly efficient removal can be achieved using specialized metal scavengers, such as silica-based thiols.[5]

  • Extraction: A biphasic extraction can be designed where the catalyst is selectively partitioned into one phase (often aqueous).[5]

  • Precipitation: In some cases, changing the solvent polarity or adding a specific agent can cause the metal catalyst to precipitate, allowing for its removal by filtration.[5]

Q5: When should I consider using chromatography for purification?

Chromatography is a powerful technique for separating complex mixtures or removing impurities that are structurally very similar to the desired carboxylic acid.[17][18]

  • Column Chromatography: Useful for separating components with different polarities. For carboxylic acids, adding a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and prevent streaking on the column.[6][19]

  • Reversed-Phase Chromatography (e.g., C18): Effective for purifying polar compounds, including many carboxylic acids.[4]

Experimental Protocols

Protocol 1: Purification of a Solid Carboxylic Acid by Recrystallization

Objective: To purify a solid carboxylic acid by leveraging differences in solubility.

Materials:

  • Crude solid carboxylic acid

  • Suitable recrystallization solvent[20]

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate and continue adding small portions of hot solvent until the acid is completely dissolved. Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[21]

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.[4]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. Confirm the purity by measuring the melting point and comparing it to the literature value.

Protocol 2: Purification of a Carboxylic Acid by Acid-Base Extraction

Objective: To separate a carboxylic acid from neutral and basic impurities.

Materials:

  • Crude carboxylic acid mixture

  • Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)

  • Aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude mixture in the organic solvent.

  • Extraction 1 (Removing the Acid): Transfer the organic solution to a separatory funnel. Add the aqueous base solution, stopper the funnel, and shake for 1-2 minutes, venting periodically. Allow the layers to separate. Drain the lower aqueous layer (containing the carboxylate salt) into a clean flask. The organic layer contains neutral and basic impurities. Repeat this extraction step with a fresh portion of the base solution to ensure complete extraction of the acid. Combine the aqueous extracts.[5]

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding the aqueous acid solution until the pH is acidic (check with pH paper). The carboxylic acid should precipitate out of the solution.

  • Extraction 2 (Recovering the Acid): Add a fresh portion of the organic solvent to the flask containing the acidified solution. Transfer the mixture back to the separatory funnel and extract the purified carboxylic acid into the organic layer.[5]

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent, filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the purified carboxylic acid.[5]

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Method cluster_solid_path Solid Purification cluster_liquid_path Liquid/Solution Purification cluster_end Final Product crude_product Crude Carboxylic Acid is_solid Is the product solid? crude_product->is_solid recrystallization Recrystallization is_solid->recrystallization Yes extraction Acid-Base Extraction is_solid->extraction No column_chromatography Column Chromatography recrystallization->column_chromatography If impurities persist pure_product Pure Carboxylic Acid recrystallization->pure_product column_chromatography->pure_product distillation Distillation extraction->distillation distillation->pure_product

Caption: General experimental workflow for carboxylic acid purification.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_discoloration Product Appearance cluster_extraction Extraction Problems start Purification Issue Encountered no_crystals Low/No Crystal Formation start->no_crystals discolored Product is Discolored start->discolored low_yield Low Extraction Yield start->low_yield check_solvent Check Solvent Choice no_crystals->check_solvent concentrate Concentrate Solution check_solvent->concentrate Solvent OK slow_cool Ensure Slow Cooling concentrate->slow_cool Still No Crystals seed_crystal Add Seed Crystal slow_cool->seed_crystal Still No Crystals charcoal Treat with Activated Carbon discolored->charcoal metal_scavenger Use Metal Scavenger discolored->metal_scavenger oxidize_iodide Oxidize Iodide Impurities discolored->oxidize_iodide check_ph Verify pH low_yield->check_ph break_emulsion Break Emulsion check_ph->break_emulsion pH Correct repeat_extraction Repeat Extraction break_emulsion->repeat_extraction No Emulsion

Caption: Troubleshooting logic for common purification issues.

References

Addressing solubility issues in carboxylic acid drug formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with carboxylic acid drug formulations.

Troubleshooting Guides

Issue: My carboxylic acid drug shows poor aqueous solubility at neutral pH.

Root Cause Analysis:

Carboxylic acid drugs are typically weak acids, and their solubility is highly dependent on the pH of the medium.[1] The carboxylic acid group (-COOH) is protonated at low pH (acidic conditions), rendering the molecule less polar and thus less soluble in water.[1] As the pH increases to above the drug's pKa, the carboxylic acid group deprotonates to form a carboxylate anion (-COO⁻), which is more polar and therefore more soluble in water.[2]

Troubleshooting Steps:

  • Determine the pKa of your drug: Understanding the pKa is crucial for predicting the pH-dependent solubility profile.[3]

  • Perform a pH-solubility profile: Measure the drug's solubility at various pH points (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.[2] This will identify the pH range where solubility is optimal.

  • Adjust the formulation pH: For oral formulations, consider the pH gradient of the gastrointestinal tract. For parenteral formulations, the pH should be within a physiologically acceptable range. Buffering the formulation to a pH above the drug's pKa can significantly increase solubility.[2]

Issue: pH adjustment is not a viable option due to stability or physiological constraints.

Alternative Strategies:

If altering the pH is not feasible, several other formulation strategies can be employed to enhance the solubility of carboxylic acid drugs.

  • Salt Formation: This is a common and effective method to increase the solubility of ionizable drugs.[4] Converting the carboxylic acid to a salt with a suitable counterion can dramatically improve its dissolution rate.[3]

    • Action: Screen various pharmaceutically acceptable counterions (e.g., sodium, potassium, calcium, tromethamine) to form a salt.[5][6] Evaluate the resulting salts for solubility, stability, and hygroscopicity.[7]

  • Co-solvents: The addition of a water-miscible solvent in which the drug is more soluble can increase the overall solubility of the formulation.[4]

    • Action: Evaluate the solubility of your drug in various co-solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][9]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[2]

    • Action: Screen different non-ionic, anionic, or cationic surfactants to identify one that effectively solubilizes your drug without causing stability issues.[10]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[11]

    • Action: Prepare solid dispersions using techniques like solvent evaporation or melt extrusion with carriers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when encountering a solubility issue with a new carboxylic acid drug?

A1: The first and most critical step is to determine the drug's intrinsic solubility and its pH-solubility profile.[1][2] This fundamental data will guide your formulation development strategy. The shake-flask method is a reliable technique for determining equilibrium solubility.[14]

Q2: How do I choose the right counterion for salt formation?

A2: The choice of a counterion depends on several factors, including the pKa of the drug and the counterion, the desired solubility enhancement, and the physical properties of the resulting salt (e.g., crystallinity, hygroscopicity, and stability).[7][15] A general rule is that for an acidic drug, the pKa of the counterion's conjugate acid should be at least 2 pH units higher than the pKa of the drug.[15]

Q3: Can I combine different solubility enhancement techniques?

A3: Yes, a combination of techniques can often be more effective. For example, you might use a co-solvent system in combination with a pH adjustment.[8] It is important to evaluate the compatibility and potential interactions between the different components of the formulation.

Q4: My drug is precipitating out of my formulation upon storage. What could be the cause?

A4: Precipitation upon storage can be due to several factors, including:

  • Supersaturation: The initial formulation may be a supersaturated solution that is not thermodynamically stable.

  • pH shift: The pH of the formulation may have changed over time.

  • Temperature fluctuations: Solubility is often temperature-dependent.

  • Interactions with excipients or packaging: The drug may be interacting with other components in the formulation or the container.

    Troubleshooting: Re-evaluate the equilibrium solubility of your drug under the storage conditions. Check for any pH shifts and ensure the formulation is stored at a controlled temperature. Conduct compatibility studies with all excipients and the final packaging.

Data Presentation

Table 1: Solubility of Diclofenac Sodium in Various Solvents at Different Temperatures. [16]

SolventTemperature (K)Solubility (mol fraction x 10³)
Acetone293.150.15
298.150.18
303.150.22
308.150.26
313.150.31
Ethyl Acetate293.150.11
298.150.13
303.150.16
308.150.19
313.150.23
Dimethyl Sulfoxide293.1523.5
298.1527.8
303.1532.9
308.1538.9
313.1545.8

Table 2: Solubility of Ibuprofen in Different Surfactant Solutions at 25°C. [10]

SurfactantConcentrationIbuprofen Solubility (mg/mL)
Water (Reference)-0.143
Sodium Dodecyl Sulfate (SDS)0.06 mol/L~2.5
0.1 mol/L~3.5
0.25 mol/L~3.88
Tween 602%~1.5
4%~2.5
6%~3.5
Brij 352%~1.2
4%~2.2
6%~3.36

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility[14][17]

Objective: To determine the thermodynamic equilibrium solubility of a carboxylic acid drug in a specific medium.

Materials:

  • Carboxylic acid drug powder

  • Selected solvent/buffer

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrument for drug quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the drug powder to a vial containing a known volume of the test medium. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the incubation period, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent and analyze the drug concentration using a validated analytical method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation[12][13]

Objective: To prepare a solid dispersion of a carboxylic acid drug with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Carboxylic acid drug

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the desired amounts of the drug and the polymer (e.g., a 1:5 weight ratio).

  • Dissolve both components in a minimal amount of the organic solvent in a round-bottom flask. Stir until a clear solution is obtained.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C). A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and, if necessary, mill or sieve to obtain a fine powder.

  • Characterize the solid dispersion for drug content, physical form (amorphous or crystalline), and dissolution rate compared to the pure drug.

Visualizations

pH_Solubility pH-Dependent Solubility of Carboxylic Acid Drugs cluster_low_pH Low pH (e.g., Stomach) cluster_high_pH High pH (e.g., Intestine) Low_pH R-COOH (Protonated) Less Polar Poorly Soluble Equilibrium Low_pH->Equilibrium High_pH R-COO- (Deprotonated) More Polar Highly Soluble Equilibrium->High_pH

Caption: pH-dependent equilibrium of a carboxylic acid drug.

Salt_Formation_Workflow Workflow for Salt Formation to Enhance Solubility Start Poorly Soluble Carboxylic Acid Drug Screening Counterion Screening (e.g., Na+, K+, Tromethamine) Start->Screening Preparation Salt Preparation (e.g., in a suitable solvent) Screening->Preparation Isolation Isolation & Purification (Crystallization) Preparation->Isolation Characterization Characterization - Solubility - Stability - Hygroscopicity Isolation->Characterization Final_Salt Optimized Salt Form with Enhanced Solubility Characterization->Final_Salt

Caption: Experimental workflow for salt formation.

Troubleshooting_Logic Troubleshooting Logic for Solubility Enhancement Start Solubility Issue with Carboxylic Acid Drug pH_Profile Determine pKa and pH-Solubility Profile Start->pH_Profile pH_Viable Is pH Adjustment Viable? pH_Profile->pH_Viable Adjust_pH Adjust Formulation pH pH_Viable->Adjust_pH Yes Alternative_Strategies Explore Alternative Strategies pH_Viable->Alternative_Strategies No End Optimized Formulation Adjust_pH->End Salt_Formation Salt Formation Alternative_Strategies->Salt_Formation Co_solvents Co-solvents Alternative_Strategies->Co_solvents Surfactants Surfactants Alternative_Strategies->Surfactants Solid_Dispersion Solid Dispersion Alternative_Strategies->Solid_Dispersion Salt_Formation->End Co_solvents->End Surfactants->End Solid_Dispersion->End

Caption: Decision tree for addressing solubility issues.

References

Technical Support Center: Scalable Synthesis of 1-Phenylpiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1-Phenylpiperidine-2-carboxylic acid, a key intermediate for preclinical studies. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the two-step synthesis of this compound.

Step 1: Hydrogenation of Pyridine-2-carboxylic Acid to Piperidine-2-carboxylic Acid

Issue 1: Incomplete or Slow Reaction

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium on carbon (Pd/C) catalyst is fresh. Older catalysts can lose activity.
Catalyst Poisoning Use high-purity starting materials and solvents. Sulfur or other impurities can poison the catalyst.
Insufficient Hydrogen Pressure Verify the hydrogen pressure is within the recommended range (e.g., 4-5 MPa). Ensure there are no leaks in the hydrogenation apparatus.
Low Reaction Temperature Maintain the reaction temperature at the optimal level (e.g., 90-100 °C).
Poor Mixing Ensure efficient stirring to keep the catalyst suspended and facilitate contact with the substrate and hydrogen.

Issue 2: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Step
Product is too soluble in the reaction solvent (water) After filtration of the catalyst, concentrate the aqueous solution by distillation to about 50% of its original volume before adding a solvent like methanol to precipitate the product.
Co-precipitation of impurities Recrystallize the crude product from a suitable solvent system (e.g., water/methanol or ethanol).
Product is an oil or does not solidify Attempt to form a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Step 2: N-Phenylation of Piperidine-2-carboxylic Acid

Two common methods for this step are the Buchwald-Hartwig amination and the Ullmann condensation. Troubleshooting for both is provided below.

Method A: Buchwald-Hartwig Amination

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst. Use anhydrous and degassed solvents.
Incorrect Ligand or Base The choice of phosphine ligand (e.g., RuPhos, XPhos) and base (e.g., NaOtBu, K2CO3) is critical. Experiment with different ligand/base combinations. For substrates with a free carboxylic acid, a weaker base like K2CO3 may be preferred to avoid side reactions.[1]
Sub-optimal Reaction Temperature Optimize the reaction temperature. While some Buchwald-Hartwig reactions can proceed at room temperature, others require heating.
Hydrodehalogenation of Aryl Halide This side reaction reduces the aryl halide starting material. Using a less sterically hindered ligand or a milder base may reduce this byproduct.[1]

Issue 2: Formation of Byproducts

Potential Cause Troubleshooting Step
Dimerization of the Aryl Halide This can occur at high temperatures. Lowering the reaction temperature and optimizing the catalyst loading can help minimize this.
Racemization of the Chiral Center While many modern Buchwald-Hartwig methods aim to minimize racemization, it can still be a concern. Using milder bases and lower reaction temperatures can help preserve stereochemical integrity.[2][3]

Method B: Ullmann Condensation

Issue 1: No or Very Slow Reaction

Potential Cause Troubleshooting Step
Inactive Copper Catalyst Use a fresh source of copper(I) iodide (CuI) or other copper catalyst. The use of a ligand, such as L-proline, can significantly accelerate the reaction.[4]
High Reaction Temperatures Required Traditional Ullmann reactions often require high temperatures (>200 °C).[5] Using a suitable ligand can lower the required temperature.
Poorly Activated Aryl Halide Aryl iodides are generally more reactive than aryl bromides or chlorides. If using a less reactive halide, consider using a more active catalyst system or higher temperatures.[5]

Issue 2: Product Purification Challenges

Potential Cause Troubleshooting Step
Removal of Copper Salts After the reaction, an acidic workup can help to dissolve copper salts. Filtration through a pad of celite can also be effective.
Separation from Starting Materials Column chromatography is a common method for purification. The choice of eluent will depend on the polarity of the product and any remaining starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for scaling up the hydrogenation of pyridine-2-carboxylic acid?

A1: A good starting point is the method described in Chinese patent CN102174011A, which uses a palladium on carbon catalyst in water. The key parameters to control during scale-up are efficient heat transfer, effective stirring to keep the catalyst suspended, and safe handling of hydrogen gas at elevated pressure.

Q2: For the N-phenylation step, which method is generally preferred for scale-up, Buchwald-Hartwig or Ullmann?

A2: The Buchwald-Hartwig amination is often preferred for its milder reaction conditions and broader substrate scope.[6] However, the cost of palladium catalysts and ligands can be a consideration for large-scale synthesis. The Ullmann condensation, while often requiring harsher conditions, uses a more cost-effective copper catalyst. The choice will depend on the specific requirements of the synthesis, including cost, desired purity, and scalability.

Q3: How can I monitor the progress of these reactions?

A3: Both reactions can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of starting materials and the appearance of the product.

Q4: What are the key safety precautions for these reactions?

A4: For the hydrogenation step, extreme care must be taken when working with hydrogen gas under pressure. Ensure the reactor is properly rated for the intended pressure and temperature. For the N-phenylation reactions, palladium and copper catalysts can be pyrophoric and should be handled under an inert atmosphere. Many of the solvents and reagents are flammable and/or toxic, so appropriate personal protective equipment should be worn, and the reactions should be conducted in a well-ventilated fume hood.

Q5: How can I purify the final product, this compound, on a large scale?

A5: For large-scale purification, crystallization is often the most practical and cost-effective method. After an initial workup to remove the catalyst and inorganic salts, the crude product can be dissolved in a suitable hot solvent and allowed to cool slowly to form crystals. The choice of solvent will need to be optimized. If crystallization is not effective, preparative chromatography may be necessary, although this is generally more expensive and time-consuming on a large scale.

Quantitative Data Summary

Table 1: Typical Reaction Parameters for the Synthesis of Piperidine-2-carboxylic Acid

ParameterValueReference
Starting Material Pyridine-2-carboxylic acidCN102174011A
Catalyst Palladium on Carbon (5-10% w/w)CN102174011A
Solvent WaterCN102174011A
Hydrogen Pressure 4-5 MPaCN102174011A
Temperature 90-100 °CCN102174011A
Reaction Time 3-4 hoursCN102174011A
Typical Yield >90%-

Table 2: Comparison of N-Phenylation Methods

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)2)Copper-based (e.g., CuI)
Ligand Phosphine-based (e.g., RuPhos, XPhos)Often L-proline or other amino acids
Base Strong (e.g., NaOtBu) or weak (e.g., K2CO3)Usually a weak inorganic base (e.g., K2CO3)
Temperature Room temperature to ~120 °COften >150 °C (can be lower with ligands)
Advantages Milder conditions, broader scopeLower catalyst cost
Disadvantages Higher catalyst costHarsher conditions, sometimes lower yields

Experimental Protocols

Protocol 1: Synthesis of Piperidine-2-carboxylic Acid
  • Charging the Reactor: In a high-pressure hydrogenation reactor, add pyridine-2-carboxylic acid and water (in a weight ratio of approximately 1:5 to 1:8).

  • Catalyst Addition: Add 5-10% palladium on carbon (w/w relative to the starting material).

  • Inerting: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to 4-5 MPa and heat to 90-100 °C with vigorous stirring.

  • Reaction Monitoring: Maintain these conditions for 3-4 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the palladium on carbon catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to approximately half of its original volume. Add methanol to precipitate the product. Cool the mixture to 0-5 °C to maximize precipitation.

  • Purification: Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield piperidine-2-carboxylic acid.

Protocol 2: N-Phenylation via Buchwald-Hartwig Amination
  • Reactor Setup: To a dry Schlenk flask or reactor under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)2, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., K2CO3, 2-3 equivalents).

  • Reagent Addition: Add piperidine-2-carboxylic acid (1 equivalent) and the aryl halide (e.g., bromobenzene, 1.1 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water. Acidify the aqueous layer with HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Visualizations

Scalable_Synthesis_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: N-Phenylation Pyridine-2-carboxylic acid Pyridine-2-carboxylic acid Hydrogenation Hydrogenation Pyridine-2-carboxylic acid->Hydrogenation H2, Pd/C, Water 90-100 °C, 4-5 MPa Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid Hydrogenation->Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid_2 Piperidine-2-carboxylic acid N-Phenylation N-Phenylation Piperidine-2-carboxylic acid_2->N-Phenylation Aryl Halide, Pd or Cu catalyst Base, Solvent, Heat This compound This compound N-Phenylation->this compound

Caption: Overall workflow for the scalable synthesis of this compound.

Troubleshooting_Logic cluster_hydrogenation Hydrogenation Issues cluster_phenylation N-Phenylation Issues Low_Yield Low Product Yield Inactive_Catalyst Inactive Catalyst? Low_Yield->Inactive_Catalyst Insufficient_Pressure Insufficient H2 Pressure? Low_Yield->Insufficient_Pressure Low_Temperature Low Temperature? Low_Yield->Low_Temperature Catalyst_Deactivation Catalyst Deactivation? Low_Yield->Catalyst_Deactivation Wrong_Ligand_Base Incorrect Ligand/Base? Low_Yield->Wrong_Ligand_Base Side_Reactions Competing Side Reactions? Low_Yield->Side_Reactions

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Preventing racemization during chiral synthesis of piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the chiral synthesis of piperidine derivatives.

Troubleshooting Guide: Loss of Enantiomeric Purity

This guide addresses common scenarios where a loss of enantiomeric excess (% ee) is observed during the synthesis of chiral piperidine derivatives.

Problem 1: Decreased % ee after Amide Coupling to a Chiral Piperidine Carboxylic Acid

Potential Cause Troubleshooting/Solution
Oxazolone Formation: The activated carboxylic acid can cyclize to form a highly racemization-prone oxazolone intermediate, especially with prolonged activation times or in the presence of a strong base.[1]Minimize Pre-activation Time: Reduce the time between the activation of the carboxylic acid and the addition of the amine nucleophile to 1-5 minutes.[1] Optimize Coupling Reagents: Switch to coupling reagents known for low racemization, such as HATU or COMU. If using a carbodiimide like DIC, always include a racemization suppressant like Oxyma or HOAt.[1] Choice of Base: Replace strong, non-hindered bases like triethylamine (TEA) with sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] Reaction Temperature: Perform the coupling at a low temperature (start at 0 °C and allow to slowly warm to room temperature) to minimize the rate of oxazolone formation.[1]
Direct Enolization: A strong base can directly abstract the acidic proton at the chiral center of the activated carboxylic acid, leading to a planar, achiral enolate intermediate.[1]Use a Weaker or Hindered Base: Employ a less basic or sterically hindered base to disfavor proton abstraction. 2,4,6-collidine is an excellent choice. Control Stoichiometry: Use the minimum effective concentration of the base.

Problem 2: Racemization during N-Alkylation of a Chiral Piperidine

Potential Cause Troubleshooting/Solution
Base-Mediated Epimerization: The use of a strong base to deprotonate the piperidine nitrogen can also lead to the deprotonation of an adjacent chiral center, causing epimerization.Select a Milder Base: Use a weaker base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) if compatible with the reaction. Optimize Reaction Conditions: Run the reaction at the lowest effective temperature to slow down the rate of epimerization.
Quaternization and Elimination/Re-addition: Over-alkylation can lead to a quaternary ammonium salt, which may undergo elimination to form an achiral enamine, followed by non-stereoselective re-addition.Control Stoichiometry of Alkylating Agent: Use a controlled amount of the alkylating agent (e.g., 1.0-1.1 equivalents) and add it slowly to the reaction mixture.

Problem 3: Loss of Stereochemical Integrity during Reductive Amination

Potential Cause Troubleshooting/Solution
Iminium Ion Equilibration: The intermediate iminium ion can equilibrate to a more stable, but achiral enamine, leading to a loss of stereochemistry upon reduction.Choice of Reducing Agent: Use a reducing agent that rapidly reduces the iminium ion as it is formed, such as sodium triacetoxyborohydride (STAB), which is often effective under mildly acidic conditions that favor the iminium ion over the enamine. pH Control: Maintain a slightly acidic pH (typically 4-6) to favor the iminium ion and minimize enamine formation.
Harsh Reaction Conditions: Elevated temperatures can promote the equilibration to the enamine intermediate.Lower Reaction Temperature: Perform the reductive amination at room temperature or below if the reaction kinetics allow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization when coupling a chiral carboxylic acid?

A1: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This occurs when the activated carboxyl group cyclizes. The proton on the chiral alpha-carbon of this ring is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1] A less common pathway is direct enolization, where a strong base directly removes the alpha-proton from the activated acid.[1]

Q2: Which factors have the most significant impact on the degree of racemization?

A2: Several experimental factors are critical:

  • Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[1]

  • Base: The strength and steric hindrance of the base used can significantly influence the rate of proton abstraction.

  • Temperature: Higher temperatures generally accelerate the rate of racemization.

  • Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states involved in racemization.

  • Pre-activation Time: Longer times between activation of the carboxylic acid and reaction with the amine increase the opportunity for racemization.[1]

Q3: How can I accurately determine the enantiomeric excess (% ee) of my chiral piperidine derivative?

A3: The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chiral HPLC: This technique uses a chiral stationary phase to separate enantiomers, allowing for their quantification. For compounds without a chromophore, pre-column derivatization with a UV-active reagent may be necessary.[2]

  • NMR Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used to convert enantiomers into diastereomers, which can then be distinguished and quantified by ¹H or ¹⁹F NMR.[3][4]

Q4: Are there any general strategies to prevent racemization in multi-step syntheses of piperidines?

A4: Yes, a key strategy is to introduce the chiral center as late as possible in the synthetic sequence to minimize the number of steps where racemization can occur. Additionally, carefully selecting protecting groups that are stable under the reaction conditions that might induce racemization is crucial. For instance, if a step is known to be prone to base-catalyzed racemization, ensure that all base-labile protecting groups have been removed or are not used.

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling using HATU

This protocol is designed to minimize racemization during the formation of an amide bond with a chiral piperidine carboxylic acid.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral piperidine carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.

  • Initiation: Add a hindered base, such as DIPEA or 2,4,6-collidine (2.0 equivalents), dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Chiral Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or NMR.

Protocol 2: Chiral Analysis by HPLC after Derivatization

This protocol is for determining the enantiomeric excess of a chiral piperidine amine that lacks a UV chromophore.

  • Derivatization:

    • Dissolve the chiral piperidine amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in the presence of a non-nucleophilic base (e.g., DIPEA, 1.5 equivalents).

    • Add a derivatizing agent with a strong chromophore, such as p-toluenesulfonyl chloride (1.1 equivalents), dropwise at 0 °C.[2]

    • Allow the reaction to warm to room temperature and stir until the starting amine is fully consumed (monitor by TLC).

    • Wash the reaction mixture with a mild acid (e.g., 1M HCl), then with a saturated aqueous solution of NaHCO₃, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the derivatized product if necessary.

  • HPLC Analysis:

    • Dissolve a small sample of the derivatized piperidine in the mobile phase.

    • Inject the sample onto a suitable chiral HPLC column (e.g., Chiralpak AD-H).[2]

    • Elute with an appropriate mobile phase (e.g., a mixture of ethanol and a modifier like diethylamine) at a constant flow rate.[2]

    • Monitor the elution profile using a UV detector at a wavelength where the derivatizing group absorbs strongly (e.g., 228 nm for a p-toluenesulfonyl group).[2]

    • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Visualizations

Racemization_Troubleshooting Start Loss of Enantiomeric Purity Observed ReactionType Identify Reaction Type Start->ReactionType AmideCoupling Amide Coupling ReactionType->AmideCoupling  Amide  Coupling N_Alkylation N-Alkylation ReactionType->N_Alkylation N-Alkylation ReductiveAmination Reductive Amination ReactionType->ReductiveAmination  Reductive  Amination Coupling_Check Check Coupling Conditions AmideCoupling->Coupling_Check Alkylation_Check Check Alkylation Conditions N_Alkylation->Alkylation_Check RedAmin_Check Check Reductive Amination Conditions ReductiveAmination->RedAmin_Check Coupling_Base Base too strong/unhindered? Coupling_Check->Coupling_Base Coupling_Temp Temperature too high? Coupling_Check->Coupling_Temp Coupling_Time Pre-activation too long? Coupling_Check->Coupling_Time Coupling_Reagent Suboptimal coupling reagent? Coupling_Check->Coupling_Reagent Sol_Base Switch to hindered base (DIPEA, Collidine) Coupling_Base->Sol_Base Sol_Temp Run at 0°C to RT Coupling_Temp->Sol_Temp Sol_Time Minimize pre-activation (1-5 min) Coupling_Time->Sol_Time Sol_Reagent Use HATU/COMU or DIC/Oxyma/HOAt Coupling_Reagent->Sol_Reagent Alkylation_Base Base too strong? Alkylation_Check->Alkylation_Base Alkylation_Stoich Excess alkylating agent? Alkylation_Check->Alkylation_Stoich Sol_Alk_Base Use milder base (K2CO3) Alkylation_Base->Sol_Alk_Base Sol_Alk_Stoich Slow addition of 1.0-1.1 eq. alkylating agent Alkylation_Stoich->Sol_Alk_Stoich RedAmin_pH pH not optimal? RedAmin_Check->RedAmin_pH RedAmin_Reducer Inefficient reducing agent? RedAmin_Check->RedAmin_Reducer Sol_RedAmin_pH Maintain pH 4-6 RedAmin_pH->Sol_RedAmin_pH Sol_RedAmin_Reducer Use STAB RedAmin_Reducer->Sol_RedAmin_Reducer

Caption: Troubleshooting workflow for racemization in piperidine synthesis.

Oxazolone_Mechanism cluster_main Mechanism of Racemization via Oxazolone Formation cluster_prevention Prevention Strategies ChiralAcid Chiral Piperidine Carboxylic Acid (R) ActivatedEster Activated Ester ChiralAcid->ActivatedEster + Coupling Reagent Oxazolone Oxazolone Intermediate ActivatedEster->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate - H⁺ (Base) Enolate->Oxazolone + H⁺ RacemicProduct Racemic Product (R/S) Enolate->RacemicProduct + Amine Nucleophile LowTemp Low Temperature LowTemp->Oxazolone Slows formation HinderedBase Hindered Base HinderedBase->Oxazolone Inhibits H⁺ abstraction Suppressant Additives (Oxyma, HOAt) Suppressant->ActivatedEster Forms less racemization- prone active ester

Caption: Mechanism of racemization via oxazolone formation.

References

Technical Support Center: Optimizing Catalyst Selection for C-N Bond Formation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during the synthesis of piperidines via C-N bond formation.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction for piperidine synthesis is not working or giving a low yield. What are the most common causes?

A1: Low or no yield in Buchwald-Hartwig amination reactions can stem from several factors. The most common culprits include:

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be easily deactivated. It is crucial to ensure all reagents and solvents are thoroughly deoxygenated.[1] Using a pre-formed, air-stable palladium precatalyst can often provide more consistent results.[1]

  • Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and highly substrate-dependent.[2] For challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often required.[1]

  • Base Selection: The strength and solubility of the base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are common, they may not be compatible with base-sensitive functional groups. In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives.[2]

  • Solvent Effects: The choice of solvent impacts the solubility of reagents and the reaction rate. Aprotic solvents like toluene, dioxane, and THF are commonly used.[1]

  • Reaction Temperature: Insufficient temperature can lead to slow or incomplete reactions, while excessive heat can cause catalyst decomposition. Typical temperatures range from 80-110°C.[1][2]

Q2: I am observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side product?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed C-N coupling. To suppress it:

  • Ligand Modification: This is often the most effective strategy. Switching to a different phosphine ligand, particularly one that promotes faster reductive elimination, can outcompete the hydrodehalogenation pathway.

  • Adjust Base and Solvent: The choice of base and solvent can influence the rate of this side reaction. Screening different combinations may be necessary.

  • Lower Temperature: Reducing the reaction temperature may slow down the decomposition pathway responsible for hydrodehalogenation, though it might also slow the desired reaction.

Q3: My catalytic hydrogenation of a pyridine derivative to a piperidine is sluggish or incomplete. What should I do?

A3: Incomplete reduction is a common issue in pyridine hydrogenation. Consider the following:

  • Increase Hydrogen Pressure: Higher hydrogen pressure can enhance the rate of hydrogenation and favor the formation of the fully saturated piperidine ring.[3]

  • Optimize Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. A typical catalyst loading is 5-10 mol%.[3]

  • Change the Catalyst: Some catalysts are more active than others. For pyridine hydrogenation, rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C). Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.[3]

  • Elevate the Temperature: Increasing the reaction temperature can improve the reaction rate, but be cautious as it may also lead to an increase in side reactions.[3]

  • Solvent Choice: Protic solvents like acetic acid or ethanol are commonly used and can enhance the reaction rate.[3]

Q4: How do I choose the optimal palladium precursor and ligand for coupling piperidine with an aryl halide?

A4: The ideal palladium source and ligand combination is highly dependent on the specific aryl halide and any functional groups present. A good starting point for unactivated aryl chlorides is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand like XPhos, SPhos, or RuPhos.[1] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G3) can often provide more consistent results by ensuring the correct palladium-ligand ratio and simplifying the reaction setup.[1] Screening a variety of ligands is often the most effective approach to identify the optimal choice for a new transformation.[2]

Troubleshooting Guides

Problem 1: Low or No Conversion in Buchwald-Hartwig Amination
Potential CauseRecommended SolutionKey Considerations
Inactive Catalyst • Use a pre-formed, air-stable palladium precatalyst (e.g., G3 or G4 XPhos).• Ensure all reagents and solvents are thoroughly deoxygenated.[1]• If using a Pd(0) source like Pd₂(dba)₃, ensure it is of high quality.Exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.[1]
Inappropriate Ligand • Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).[1]The ligand choice is highly dependent on the steric and electronic properties of the substrates.
Ineffective Base • For sterically demanding couplings, a strong base like NaOtBu is often preferred.• If functional group compatibility is an issue, screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[2]The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions with other functional groups.
Unsuitable Solvent • Toluene, dioxane, and THF are commonly effective solvents.[1]Ensure the solvent can dissolve the reactants and does not coordinate too strongly with the palladium catalyst.
Low Temperature • Optimize the reaction temperature, typically between 80-110°C.[1]Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition.
Problem 2: Side Product Formation
Side ProductPotential CauseRecommended Solution
Hydrodehalogenation • Slow reductive elimination relative to β-hydride elimination.• Switch to a more electron-rich and bulky ligand to accelerate reductive elimination.• Lower the reaction temperature.
Aryl Halide Homocoupling • High concentration of active Pd(0) catalyst.• Use a ligand that favors C-N reductive elimination over C-C coupling.• Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).
N-Alkylation (in hydrogenation) • Reaction of the newly formed piperidine with an alcohol solvent at high temperatures.• Lower the reaction temperature.• Use a non-alkylating solvent like ethyl acetate.[3]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
CatalystPressure (bar)Temperature (°C)SolventTypical Yield (%)Notes
Pd/C 30 - 8060 - 80Alcohols, Ethyl Acetate80-95Can be prone to catalyst poisoning.
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Glacial Acetic Acid>95Often effective for substituted pyridines.[4]
Rh/C 30 - 8060 - 80Acetic Acid, Alcohols>95Generally more active than Palladium for pyridine reduction.[3]
Ruthenium/Carbon 2.0 - 5.060 - 80Methanol, Ethanol~100Milder conditions reported in microreactor setups.[5]
Table 2: Representative Yields for Buchwald-Hartwig Coupling of Piperidine with Aryl Halides
Aryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1002093[6]
4-ChloroanisolePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1000.2543[6]
4-BromotoluenePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1000.0885[6]
2-ChlorobenzothiazolePd₂(dba)₃ (1)Ligand 1 (1.5)NaOtBuDioxane10012-2492[7]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with Piperidine
  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), piperidine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Reagent Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

Protocol 2: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation: Seal the reactor, purge with an inert gas, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.

Visualization

Catalyst_Selection_Workflow cluster_start Initial Reaction Setup cluster_catalyst_selection Catalyst System Selection cluster_reaction Reaction Execution cluster_analysis Analysis and Troubleshooting cluster_troubleshooting_yield Troubleshoot Low Yield cluster_troubleshooting_side_products Troubleshoot Side Products cluster_end Final Steps start Define Aryl Halide and Piperidine Substrates catalyst_choice Select Pd Precatalyst and Ligand (e.g., XPhos Pd G3) start->catalyst_choice base_choice Select Base (e.g., NaOtBu for robust substrates, K₃PO₄ for sensitive substrates) catalyst_choice->base_choice solvent_choice Select Solvent (e.g., Toluene, Dioxane) base_choice->solvent_choice run_reaction Run Reaction under Inert Atmosphere (80-110°C, 12-24h) solvent_choice->run_reaction analyze_outcome Analyze Reaction Outcome (TLC, GC-MS, NMR) run_reaction->analyze_outcome low_yield Low/No Yield? analyze_outcome->low_yield Yes side_products Side Products? analyze_outcome->side_products Yes complete Reaction Complete & Clean analyze_outcome->complete No check_reagents Check Reagent Purity & Inertness low_yield->check_reagents hydrodehalogenation Hydrodehalogenation: - Change Ligand - Lower Temperature side_products->hydrodehalogenation homocoupling Homocoupling: - Adjust Catalyst/Ligand Ratio side_products->homocoupling workup Workup and Purify Product complete->workup screen_ligands Screen Different Ligands check_reagents->screen_ligands screen_bases Screen Different Bases screen_ligands->screen_bases optimize_temp Optimize Temperature screen_bases->optimize_temp optimize_temp->run_reaction hydrodehalogenation->run_reaction homocoupling->run_reaction

Catalyst Selection and Troubleshooting Workflow for Buchwald-Hartwig Amination.

References

Technical Support Center: Enhancing the Drug-like Properties of Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues encountered during the experimental optimization of phenylpiperidine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phenylpiperidine derivative exhibits poor aqueous solubility. What strategies can I employ to improve this property?

A1: Low aqueous solubility is a frequent challenge that can hinder preclinical development. Consider the following medicinal chemistry strategies:

  • Introduce Polar Functional Groups: The incorporation of polar moieties such as hydroxyls, amides, or sulfonamides can increase the hydrophilicity of the molecule.

  • Salt Formation: The basic nitrogen of the piperidine ring provides an excellent handle for salt formation. Preparing a hydrochloride or other pharmaceutically acceptable salt can significantly enhance aqueous solubility.

  • Reduce Lipophilicity (logP): Systematically replace lipophilic substituents with more polar alternatives. For example, replacing a phenyl ring with a pyridine or other heteroaromatic ring can lower the logP.

  • Formulation Approaches: For early-stage in vitro testing, formulation with co-solvents like DMSO or solubilizing agents such as cyclodextrins can be effective.

Troubleshooting Guide: Poor Solubility

Issue ObservedPotential CauseRecommended Action
Precipitation in aqueous buffer during in vitro assays.Low intrinsic solubility of the free base.Formulate the compound with a small percentage of DMSO. For follow-up, synthesize the hydrochloride salt.
Inconsistent potency values across repeat assays.Variable compound concentration due to partial dissolution.Confirm the solubility limit in the assay buffer. Ensure complete dissolution before preparing serial dilutions.
Low oral bioavailability despite good cell permeability.Solubility-limited absorption in the gastrointestinal tract.Focus on strategies to increase intrinsic solubility, such as salt formation or introducing polar functional groups.

Q2: My lead compound is showing significant hERG channel inhibition. How can I mitigate this cardiotoxicity risk?

A2: hERG (human Ether-à-go-go-Related Gene) channel affinity is a major safety liability. Key molecular features contributing to hERG blockade are a basic nitrogen atom and high lipophilicity. The following approaches can reduce hERG inhibition:

  • Reduce Basicity (pKa): Lowering the pKa of the piperidine nitrogen is a highly effective strategy. This can be achieved by introducing electron-withdrawing groups near the nitrogen or by replacing the piperidine with a less basic heterocycle like piperazine.

  • Decrease Lipophilicity: High lipophilicity can increase the concentration of the compound in the cell membrane where the hERG channel resides. Reducing logP by introducing polar groups can decrease hERG affinity.[1]

  • Introduce Steric Hindrance: Adding bulky groups near the basic nitrogen can create steric clashes that disrupt the binding interaction with the hERG channel.

  • Form Zwitterions: If a basic amine is critical for on-target activity, introducing an acidic center to form a zwitterion can reduce lipophilicity.

Troubleshooting Guide: hERG Liability

Issue ObservedPotential CauseRecommended Action
High hERG inhibition (IC50 < 1 µM) in initial screening.Presence of a strong basic center (high pKa) and high lipophilicity.Synthesize analogs with reduced basicity (e.g., piperazine replacement) and lower lipophilicity.
On-target potency is lost when reducing basicity.The basic nitrogen is crucial for the pharmacophore.Attempt to introduce polarity at other positions of the molecule or use steric hindrance to block the hERG interaction.
Compound is not basic but still shows hERG activity.Other structural features are contributing to the interaction.Analyze the 3D structure of the hERG channel's binding pocket to guide rational design of analogs that avoid key interactions.

Q3: My phenylpiperidine derivative has poor metabolic stability in liver microsome assays. What are the likely metabolic "soft spots" and how can I address them?

A3: Phenylpiperidine derivatives are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[2] Common metabolic pathways include:

  • N-dealkylation: Cleavage of substituents on the piperidine nitrogen.

  • Oxidation of the Phenyl Ring: Hydroxylation at the para-position is common.

  • Oxidation of the Piperidine Ring: Oxidation at the carbon atoms alpha to the nitrogen can lead to lactam formation.

Strategies to Enhance Metabolic Stability:

  • Metabolic Blocking: Introduce groups at metabolically labile positions that are resistant to oxidation. For instance, replacing a hydrogen atom with fluorine on the phenyl ring can block hydroxylation.

  • Steric Shielding: Place bulky groups adjacent to metabolic "soft spots" to sterically hinder the approach of metabolic enzymes.

  • Reduce Lipophilicity: Lowering the compound's lipophilicity can decrease its affinity for metabolic enzymes.[1]

  • Bioisosteric Replacement: Replace metabolically unstable moieties with more robust bioisosteres. For example, replacing a piperidine ring with a tropane can increase rigidity and improve metabolic stability.[3]

Troubleshooting Guide: Metabolic Instability

Issue ObservedPotential CauseRecommended Action
High intrinsic clearance in Human Liver Microsomes (HLM).Rapid metabolism by CYP enzymes.Perform metabolite identification studies to pinpoint the exact sites of metabolism.
Short in vivo half-life despite good metabolic stability in microsomes.High first-pass metabolism in the gut wall or liver.Modify the structure to block the identified primary metabolic pathways.
N-dealkylation is the major metabolic pathway.The N-substituent is metabolically labile.Replace the N-substituent with a more stable group, for example, a cyclopropylmethyl group.

Quantitative Data Summary

The following table presents hypothetical but representative data for a series of phenylpiperidine analogs, illustrating the impact of structural modifications on key drug-like properties.

Compound IDR1 (N-substituent)R2 (Phenyl-substituent)Aqueous Solubility (µM)hERG IC50 (µM)HLM Intrinsic Clearance (µL/min/mg)
Parent-01 -CH3H50.8150
Analog-02 -CH34-F41.245
Analog-03 -CH2CH2OHH5015130
Analog-04 -CH3 (Piperazine)H80>30160

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound.

  • Preparation of Saturated Solution: Add an excess amount of the solid compound (enough to have undissolved solid remaining) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.[4]

  • Phase Separation: After 24 hours, allow the suspension to settle. Centrifuge the vial to pellet the remaining solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Calculation: The measured concentration is the aqueous solubility of the compound under the specified conditions.

Protocol 2: hERG Liability Assessment (Whole-Cell Patch-Clamp Electrophysiology)

This is the gold standard for assessing a compound's effect on the hERG channel.[5]

  • Cell Culture: Use a stable cell line that expresses the hERG channel, such as HEK293 cells.

  • Cell Preparation: Plate the cells onto coverslips suitable for electrophysiological recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill a borosilicate glass micropipette with an appropriate intracellular solution and form a high-resistance (>1 GΩ) seal with the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing step to -50 mV to measure the characteristic hERG tail current.[6]

  • Compound Application: Perfuse the cell with a control extracellular solution to establish a stable baseline current. Then, apply the test compound at increasing concentrations.

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Fit the concentration-response data to the Hill equation to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_synthesis Design & Synthesis cluster_screening In Vitro Profiling cluster_optimization Data Analysis & Optimization start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Characterization purification->characterization solubility Aqueous Solubility characterization->solubility stability Metabolic Stability characterization->stability herg hERG Assay characterization->herg potency On-Target Potency characterization->potency data_analysis Analyze SAR solubility->data_analysis stability->data_analysis herg->data_analysis potency->data_analysis redesign Redesign Analogs data_analysis->redesign redesign->start

Caption: Iterative workflow for optimizing phenylpiperidine derivatives.

troubleshooting_pathway cluster_sol Poor Solubility cluster_herg hERG Liability cluster_stab Metabolic Instability start Identify Primary Liability sol_q Is compound basic? start->sol_q Solubility herg_q Is pKa > 8.5? start->herg_q hERG stab_q Metabolite ID performed? start->stab_q Metabolism sol_a1 Form Hydrochloride Salt sol_q->sol_a1 Yes sol_a2 Introduce Polar Groups (e.g., -OH, -CONH2) sol_q->sol_a2 No herg_a1 Reduce Basicity (e.g., Piperazine) herg_q->herg_a1 Yes herg_a2 Decrease Lipophilicity (Reduce logP) herg_q->herg_a2 No stab_a1 Perform MetID Study stab_q->stab_a1 No stab_a2 Block Metabolic Hotspot (e.g., Fluorination) stab_q->stab_a2 Yes

References

Validation & Comparative

Comparative Guide to the Biological Activity of 1-Phenylpiperidine-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the potential biological activities of the (R) and (S) enantiomers of 1-Phenylpiperidine-2-carboxylic acid. Due to a lack of direct experimental data for this specific compound in publicly available literature, this document leverages data from structurally similar phenylpiperidine and piperidine-2-carboxylic acid derivatives to infer potential biological targets and stereoselective activity. The information presented herein is intended to serve as a foundational resource to guide future research and experimental design for the evaluation of these enantiomers.

The stereochemistry of drug molecules is a critical determinant of their pharmacological and toxicological properties. Enantiomers, being non-superimposable mirror images, often exhibit different affinities for chiral biological targets such as receptors and enzymes, leading to varied biological responses. Phenylpiperidine derivatives, as a class, are known to interact with a range of central nervous system (CNS) targets, including opioid, sigma (σ), and phencyclidine (PCP) receptors, with their activity being highly dependent on the stereochemical configuration and the nature of substituents on both the phenyl and piperidine rings.

Predicted Biological Profile and Stereoselectivity

Based on the pharmacology of structurally related compounds, the enantiomers of this compound are predicted to exhibit activity at several key CNS receptors. It is hypothesized that the (S)-enantiomer may display higher affinity and potency at specific receptor subtypes compared to the (R)-enantiomer, a common observation for many chiral ligands. The following table summarizes the predicted receptor binding affinities and functional activities, derived from studies on analogous compounds.

Table 1: Predicted Receptor Binding Affinities (Ki, nM) of this compound Enantiomers

Receptor SubtypePredicted (S)-Enantiomer Ki (nM)Predicted (R)-Enantiomer Ki (nM)Rationale based on Structural Analogs
Opioid Receptors
μ-Opioid Receptor50 - 200500 - 2000Phenylpiperidine opioids often show stereoselectivity, with one enantiomer having significantly higher affinity.
δ-Opioid Receptor200 - 1000> 5000Selectivity for μ- over δ-receptors is common for this class of compounds.
κ-Opioid Receptor> 10000> 10000Generally, low affinity for κ-receptors is observed for simple phenylpiperidines.
Sigma Receptors
σ1 Receptor20 - 100200 - 1000Many N-substituted piperidines are potent σ1 receptor ligands, with stereoselectivity often observed.
σ2 Receptor100 - 5001000 - 5000Affinity for σ2 is typically lower than for σ1 for this chemical scaffold.
NMDA Receptor
PCP Binding Site100 - 5001000 - 8000The 1-phenylpiperidine core is a known pharmacophore for the PCP site of the NMDA receptor.

Disclaimer: The data presented in this table is hypothetical and extrapolated from literature on structurally related compounds. Experimental validation is required to determine the actual binding affinities.

Experimental Protocols

To empirically determine the biological activity of the this compound enantiomers, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of this compound for various receptors (e.g., opioid, sigma, and NMDA receptors).

Materials:

  • Cell membranes or tissue homogenates expressing the target receptors.

  • Radiolabeled ligands (e.g., [³H]DAMGO for μ-opioid, --INVALID-LINK---pentazocine for σ1, [³H]MK-801 for NMDA-PCP site).

  • Test compounds: (R)- and (S)-1-Phenylpiperidine-2-carboxylic acid.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reaction Mixtures: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of the unlabeled test compound (enantiomers of this compound) or a known reference ligand.

  • Initiation of Binding: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., G-protein Coupled Receptor Activation)

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the enantiomers at specific GPCRs (e.g., opioid receptors).

Materials:

  • CHO or HEK293 cells stably expressing the receptor of interest.

  • Assay medium (e.g., DMEM).

  • cAMP assay kit or calcium mobilization assay kit.

  • Test compounds: (R)- and (S)-1-Phenylpiperidine-2-carboxylic acid.

  • Known agonist and antagonist for the receptor.

Procedure (cAMP Assay for Gi-coupled receptors):

  • Cell Plating: Plate the receptor-expressing cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-treat the cells with the test compounds at various concentrations for a specified time. To test for antagonist activity, co-incubate the test compound with a known agonist.

  • Stimulation: Add a G-protein activator, such as forskolin, to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate dose-response curves. Determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway for a Gi-coupled receptor that the this compound enantiomers might modulate, and a general workflow for their biological characterization.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR Gi-coupled Receptor G_protein Gαiβγ GPCR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ligand Ligand ((R/S)-Enantiomer) Ligand->GPCR Binding G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i->AC Inhibition ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylation Cascade

Caption: Predicted signaling pathway for a Gi-coupled receptor modulated by a this compound enantiomer.

G start Synthesis & Chiral Separation of (R)- and (S)-Enantiomers binding_assays In Vitro Receptor Binding Assays (Opioid, Sigma, NMDA) start->binding_assays functional_assays In Vitro Functional Assays (cAMP, Calcium Mobilization) start->functional_assays data_analysis Data Analysis & Structure-Activity Relationship (SAR) binding_assays->data_analysis functional_assays->data_analysis adme_tox In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) in_vivo In Vivo Studies (Animal Models of Pain, etc.) adme_tox->in_vivo conclusion Identification of Lead Enantiomer for Further Development in_vivo->conclusion data_analysis->adme_tox

A Comparative Analysis of 1-Phenylpiperidine-2-carboxylic Acid and its 4-Isomer: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the positional isomerism of pharmacologically active scaffolds can dramatically influence their biological activity, efficacy, and therapeutic application. This guide provides a comparative analysis of 1-Phenylpiperidine-2-carboxylic acid and its 4-isomer, 1-Phenylpiperidine-4-carboxylic acid. While direct head-to-head comparative studies are limited, this document synthesizes available data on their derivatives to infer their respective efficacies and potential therapeutic targets.

The phenylpiperidine moiety is a well-established pharmacophore, particularly in the development of analgesics and psychoactive agents.[1][2] The position of the carboxylic acid group on the piperidine ring significantly alters the molecule's three-dimensional structure, thereby influencing its interaction with biological targets.

Summary of Biological Activities

The available literature suggests that the 2- and 4-isomers of 1-phenylpiperidine carboxylic acid exhibit distinct pharmacological profiles, primarily interacting with different receptor systems within the central nervous system.

IsomerPrimary Biological Target (inferred from derivatives)Potential Therapeutic Applications
This compound Serotonin 5-HT2C ReceptorNeurological and psychiatric disorders
1-Phenylpiperidine-4-carboxylic acid Opioid Receptors (primarily mu-opioid), Dopamine D2 ReceptorsPain management, Anesthesia

Efficacy at Different Biological Targets

This compound Derivatives: Modulators of the Serotonin System

Research into derivatives of this compound has revealed a significant interaction with the serotonin receptor system. Specifically, 4-Phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[3][4] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, in this case, serotonin. This modulation can be beneficial in treating a variety of neurological and psychiatric conditions.

The efficacy of these derivatives is typically evaluated through in vitro assays that measure the potentiation of serotonin-induced signaling, such as calcium mobilization or inositol phosphate accumulation.

1-Phenylpiperidine-4-carboxylic Acid Derivatives: Opioid and Dopamine Receptor Ligands

The 4-isomer, 1-Phenylpiperidine-4-carboxylic acid (also known as norpethidinic acid), is a well-known structural motif in the development of opioid receptor agonists.[5] Phenylpiperidine derivatives are a major class of synthetic opioids used in pain management and anesthesia.[6][7] These compounds primarily act as agonists at the mu-opioid receptor, mimicking the effects of endogenous opioids to produce analgesia.[8]

Furthermore, derivatives of 4-phenylpiperidine have been investigated as dopamine D2 receptor ligands, suggesting potential applications in conditions where dopamine signaling is dysregulated.[9] The binding affinity and functional activity of these compounds at opioid and dopamine receptors are key measures of their efficacy.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of the efficacy of these compounds. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity (Ki) of this compound and 1-Phenylpiperidine-4-carboxylic acid for their respective target receptors (e.g., serotonin 5-HT2C, mu-opioid, dopamine D2).

Materials:

  • Cell membranes expressing the target receptor.

  • A radiolabeled ligand known to bind to the receptor (e.g., [3H]-serotonin, [3H]-DAMGO for mu-opioid).

  • Test compounds (this compound and 1-Phenylpiperidine-4-carboxylic acid).

  • Assay buffer, glass fiber filters, and a scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

These assays measure the biological response elicited by the compound upon binding to its receptor.

1. G-Protein Coupled Receptor (GPCR) Activation Assay (for Opioid and Dopamine Receptors):

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of 1-Phenylpiperidine-4-carboxylic acid derivatives at opioid or dopamine receptors.

Method (e.g., [35S]GTPγS binding assay):

  • Incubate cell membranes expressing the receptor of interest with the test compound and [35S]GTPγS.

  • Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS.

  • The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • An increase in [35S]GTPγS binding indicates agonist activity, and the concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy).

2. Calcium Mobilization Assay (for Serotonin 5-HT2C Receptors):

Objective: To measure the potentiation of serotonin-induced calcium release by this compound derivatives.

Method:

  • Load cells expressing the 5-HT2C receptor with a calcium-sensitive fluorescent dye.

  • Add the test compound (the PAM) to the cells.

  • Stimulate the cells with a sub-maximal concentration of serotonin.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • An enhanced calcium signal in the presence of the test compound indicates positive allosteric modulation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the inferred signaling pathways for the derivatives of each isomer and a typical experimental workflow for their evaluation.

G Inferred Signaling Pathway for 1-Phenylpiperidine-4-carboxylic Acid Derivatives cluster_0 Opioid Receptor Signaling Opioid_Agonist 1-Phenylpiperidine-4-carboxylic acid derivative Mu_Opioid_Receptor Mu-Opioid Receptor (GPCR) Opioid_Agonist->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Leads to G Inferred Signaling Pathway for this compound Derivatives cluster_1 Serotonin 5-HT2C Receptor Signaling Serotonin Serotonin 5HT2C_Receptor 5-HT2C Receptor (GPCR) Serotonin->5HT2C_Receptor Binds to PAM 1-Phenylpiperidine-2-carboxylic acid derivative (PAM) PAM->5HT2C_Receptor Enhances binding of Serotonin Gq_Protein Gq Protein 5HT2C_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Neuronal_Activity Modulation of Neuronal Activity DAG->Neuronal_Activity Ca_Release->Neuronal_Activity G Experimental Workflow for Efficacy Comparison Start Compound Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assay (e.g., GTPγS, Ca2+ mobilization) (Determine EC50/IC50, Emax) Start->Functional_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

References

Comparative Guide to the Structure-Activity Relationship of 1-Phenylpiperidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Phenylpiperidine-2-carboxylic acid derivatives and their close analogs. The information is targeted towards researchers, scientists, and drug development professionals, offering a consolidated view of how structural modifications influence biological activity. This document focuses primarily on their roles as NMDA receptor antagonists and inhibitors of platelet aggregation, drawing from available experimental data.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The piperidine ring, the N-phenyl group, and the C2-carboxylic acid moiety each provide opportunities for structural modification to modulate potency, selectivity, and pharmacokinetic properties. This guide synthesizes data from multiple studies to delinea te key SAR trends.

NMDA Receptor Antagonism

Derivatives of piperidine-2-carboxylic acid have been extensively studied as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Overactivation of NMDA receptors is implicated in various neurological disorders, making its antagonists potential therapeutics.

Quantitative Data for Piperidine-2-Carboxylic Acid Derivatives as NMDA Receptor Antagonists
Compound IDStructure / Key FeaturesAssay TypeTargetActivity (IC50)Reference
(-)-1 (LY235723) (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acidRadioligand Binding ([3H]CGS 19755)NMDA Receptor67 ± 6 nM[1]
Cortical Slice Preparation (vs 40 µM NMDA)NMDA Receptor1.9 ± 0.24 µM[1]

Key SAR Insights for NMDA Receptor Antagonists:

  • Stereochemistry is Crucial: The antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer.[1]

  • Omega-Acid Bioisostere: The incorporation of a tetrazole moiety serves as an effective bioisostere for a carboxylic or phosphonic acid group, contributing to potent NMDA receptor antagonism.[2]

  • Duration of Action: Tetrazole-containing antagonists have been noted to have a shorter duration of action in vivo compared to their phosphonic acid counterparts, which could be advantageous for treating acute neurological conditions.[2]

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca²⁺. This calcium influx acts as a second messenger, triggering multiple downstream signaling cascades involved in synaptic plasticity, learning, and memory.[3]

NMDA_Signaling NMDA Receptor Signaling Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Glycine Glycine / D-Serine Glycine->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens channel CaM Calmodulin (CaM) Ca_influx->CaM activates PKC PKC Ca_influx->PKC activates CaMKII CaMKII CaM->CaMKII activates ERK ERK/MAPK Pathway CaMKII->ERK PKC->ERK CREB CREB Activation ERK->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Antagonist 1-Phenylpiperidine- 2-carboxylic acid Derivatives Antagonist->NMDAR blocks

NMDA Receptor Signaling Pathway

Platelet Aggregation Inhibition

Certain piperidine carboxylic acid derivatives have been investigated for their ability to inhibit platelet aggregation, a critical process in thrombosis. These compounds often target receptors involved in platelet activation, such as the ADP receptors P2Y1 and P2Y12.

Quantitative Data for Piperidinecarboxylic Acid Derivatives as Platelet Aggregation Inhibitors

The following table summarizes data for a series of piperidine-3-carboxylic acid anilides, which provides valuable insights into the SAR, although the core scaffold differs slightly from the 1-phenyl-2-carboxylic acid structure. A key finding is that amides are generally more active than the corresponding esters, and para-substitution on the phenyl ring is favored.[4]

CompoundR (Substitution on Anilide Ring)Activity (IC50, µM) vs. ADP
18a 4-Hexyloxy~40
Isomer 4-Hexyloxyanilide of piperidine-2-carboxylic acidLess Active than 18a
Isomer 4-Hexyloxyanilide of piperidine-4-carboxylic acidLess Active than 18a

Data from a study on piperidine-3-carboxylic acid derivatives, included for comparative SAR insights.[4]

Key SAR Insights for Platelet Aggregation Inhibitors:

  • Amide vs. Ester: Amide derivatives are generally about twice as active as their corresponding ester analogs.[4]

  • Substitution Pattern: Derivatives with substituents at the para position of the phenyl ring are significantly more active than meta-substituted ones.[4]

  • Lipophilicity and Electron Density: A QSAR study indicated that increased lipophilicity and higher electron density on the phenyl ring are key properties that enhance antiplatelet activity.[4]

ADP-Induced Platelet Aggregation Signaling Pathway

ADP is a key agonist that induces platelet aggregation by activating two G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12. Co-activation of both is necessary for a full aggregation response.

Platelet_Aggregation ADP-Induced Platelet Aggregation Pathway ADP ADP P2Y1 P2Y1 Receptor (Gq) ADP->P2Y1 activates P2Y12 P2Y12 Receptor (Gi) ADP->P2Y12 activates PLC Phospholipase C (PLC) P2Y1->PLC activates Adenylyl_Cyclase Adenylyl Cyclase P2Y12->Adenylyl_Cyclase inhibits Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Shape_Change Platelet Shape Change (Primary Aggregation) Ca_Mobilization->Shape_Change GPIIb_IIIa GPIIb/IIIa Activation Shape_Change->GPIIb_IIIa cAMP ↓ cAMP Adenylyl_Cyclase->cAMP cAMP->GPIIb_IIIa inhibits Sustained_Aggregation Sustained Aggregation (Secondary Aggregation) GPIIb_IIIa->Sustained_Aggregation Inhibitor Piperidine-based Inhibitors Inhibitor->P2Y12 block

ADP-Induced Platelet Aggregation Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in the context of piperidine derivatives.

NMDA Receptor Binding Assay

This protocol is adapted from established methods for determining the affinity of a compound for the NMDA receptor.[5]

Objective: To determine the IC50 value of test compounds by measuring their ability to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Test compounds (this compound derivatives)

  • Radioligand: (+)-[3-³H]-MK-801

  • Rat forebrain homogenate (source of NMDA receptors)

  • 10 mM HEPES buffer (pH 7.4)

  • Glutamate (100 µM)

  • Glycine (10 µM)

  • (+)-MK-801 hydrogen maleate (for non-specific binding)

  • GF/B glass fiber filters

  • Scintillation cocktail (e.g., Ultima Gold)

  • 24-well cell harvester

  • Scintillation counter

Procedure:

  • Prepare suspensions in HEPES buffer containing rat forebrain homogenate (100 µg/mL protein), 1.36 nM [³H]MK-801, 100 µM glutamate, and 10 µM glycine.

  • Add test compounds at seven different concentrations (e.g., 10⁻⁴ to 10⁻¹⁰ M).

  • For non-specific binding control wells, add 30 µM of unlabeled (+)-MK-801.

  • Incubate the suspensions for 2 hours at room temperature on a mechanical rocker, protected from light.

  • Terminate the reaction by rapid vacuum filtration through a 24-well cell harvester over pre-soaked GF/B glass fiber filters.

  • Wash the filters with room temperature HEPES buffer (15 mL per well).

  • Measure the tritium trapped on the filters by adding scintillation cocktail and using a liquid scintillation counter.

  • Calculate IC50 values using non-linear regression with the log of the concentrations plotted against the percent specific binding.

  • Calculate Ki values using the Cheng-Prusoff equation.

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the measurement of platelet aggregation in human platelet-rich plasma (PRP) induced by ADP.

Objective: To assess the inhibitory effect of test compounds on ADP-induced platelet aggregation.

Materials:

  • Whole blood from healthy, fasting human donors

  • 3.2% Sodium Citrate Vacutainer tubes

  • Adenosine Diphosphate (ADP) stock solution (e.g., 1 mM)

  • Test compounds

  • Light Transmission Aggregometer

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into sodium citrate tubes.

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.

    • Carefully collect the upper layer, which is the PRP.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

    • Collect the supernatant, which is the PPP. PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Aggregation Measurement:

    • Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

    • Add the test compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2 minutes) with stirring.

    • Initiate aggregation by adding a specific concentration of ADP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The primary endpoint is the maximum percentage of aggregation.

    • For inhibitor studies, calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the maximal aggregation response.

Conclusion

The structure-activity relationship of this compound derivatives is complex and highly dependent on the biological target. For NMDA receptor antagonism, stereochemistry and the nature of substituents on the piperidine ring are critical determinants of potency. In the context of platelet aggregation inhibition, modifications to the phenyl ring and the linkage at the carboxylic acid position significantly impact activity, with lipophilicity and electron density playing key roles. The provided data and protocols offer a foundation for researchers to design and evaluate novel derivatives with improved therapeutic profiles. Further studies focusing on a systematic variation of the this compound scaffold are needed to build a more comprehensive SAR model.

References

A Comparative Guide to Novel Phenylpiperidine Compounds: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperidine scaffold remains a cornerstone in medicinal chemistry, yielding a diverse array of compounds with significant therapeutic potential. This guide provides a comparative analysis of recently developed phenylpiperidine derivatives, focusing on their in vitro and in vivo pharmacological profiles. The data presented herein is compiled from recent studies and is intended to aid researchers in the evaluation and selection of promising candidates for further development.

I. Comparative In Vitro and In vivo Data

The following tables summarize the key quantitative data for novel phenylpiperidine compounds across different therapeutic areas, including analgesia, antipsychotic activity, neuroprotection, and oncology.

Table 1: Analgesic Phenylpiperidine Derivatives
CompoundTarget(s)In Vitro Potency (IC50/Ki)In Vivo ModelIn Vivo Efficacy (ED50/MPE)Key FindingsReference(s)
cis-42µ-Opioid ReceptorNot specifiedMouse Hot-Plate Test13,036x more potent than morphine; 29x more potent than fentanylExhibits potent analgesic activity with a short duration of action.[1]
HN58µ-Opioid ReceptorNot specifiedMouse Writhing Test100% inhibitionAnalgesic effect is reversible by naloxone, suggesting µ-opioid receptor involvement.[2]
Compound 1 µ-Opioid Receptor (Positive Allosteric Modulator)Not specifiedMouse Writhing TestAugments morphine action at subeffective doses; antinociceptive alone at higher dosesBinds to an allosteric site on the µ-opioid receptor.[3]
Compound 2 µ-Opioid Receptor (Positive Allosteric Modulator)EC50 = 14 µMMouse Writhing TestAntinociceptive propertiesActs primarily as a positive allosteric modulator.[3]
Table 2: Antipsychotic Phenylpiperazine Derivatives
CompoundPrimary Target5-HT2A Ki (nM)D2-like Ki (nM)5-HT1A Ki (nM)In Vivo ModelKey FindingsReference(s)
LASSBio-5795-HT2A, D2-like, 5-HT1AModerate AffinityModerate AffinityModerate AffinityApomorphine-induced climbing; Ketamine-induced hyperlocomotionOrally active in rodent models of schizophrenia.[4][5]
LASSBio-1635 (Compound 6 )5-HT2A3-10 fold higher affinity than LASSBio-579No relevant changeNo relevant changeApomorphine-induced climbing; Ketamine-induced hyperlocomotionActs as a 5-HT2A antagonist; considered a new antipsychotic lead.[4]
Table 3: Neuroprotective Phenylpiperidine Derivatives
CompoundIn Vitro ModelIn Vitro NeuroprotectionIn Vivo ModelIn Vivo EfficacyKey FindingsReference(s)
Compound 9d (Cinnamamide-piperidine derivative)Glutamate-induced neurotoxicity in SH-SY5Y cellsPotent activity comparable to FenazinelHypoxia tolerance test; Middle Cerebral Artery Occlusion (MCAO)Moderate activity in both modelsExhibits potent neuroprotection with weak hERG inhibitory activity, suggesting a better safety profile.[6]
PiperineMPTP-induced Parkinson's disease mouse modelNot specifiedMPTP-induced Parkinson's disease mouse modelAttenuated motor deficits and cognitive impairment; protected dopaminergic neurons.Exerts neuroprotective effects via antioxidant, anti-apoptotic, and anti-inflammatory mechanisms.[7]
Table 4: Phenylpiperidine Derivatives as PARP-1 Inhibitors
CompoundMDA-MB-436 IC50 (µM)PARP-1 IC50 (nM)In Vitro AssaysIn Vivo ModelKey FindingsReference(s)
6a 8.56 ± 1.078.33Colony formation, cell migration, apoptosis assaysNot specifiedPotent antiproliferative and PARP-1 inhibitory activity; induces apoptosis.[8]
15d 6.99 ± 2.6212.02Colony formation, cell migration, apoptosis assaysXenograft tumor model in micePotent antiproliferative and PARP-1 inhibitory activity; induces apoptosis; evaluated in a xenograft model.[8]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the evaluation of these novel phenylpiperidine compounds.

In Vitro Assays

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of a compound for a specific receptor.

  • Procedure:

    • Prepare cell membranes expressing the target receptor (e.g., µ-opioid, 5-HT2A).

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]-YM-09151-2 for D2-like receptors) and varying concentrations of the test compound.[5]

    • Separate bound from unbound radioligand via rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., (±)-sulpiride).[5]

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

2. GTPγS Binding Assay

  • Objective: To assess the functional activity of a compound at a G-protein coupled receptor (GPCR), determining whether it is an agonist, antagonist, or inverse agonist.

  • Procedure:

    • Incubate cell membranes expressing the target GPCR with GDP, the test compound, and [³⁵S]GTPγS.

    • Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

    • To determine antagonist activity, the assay is performed in the presence of a known agonist, and the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.[9]

3. MTT Assay for Cell Viability and Neuroprotection

  • Objective: To assess cell viability or the neuroprotective effect of a compound against a toxic stimulus.

  • Procedure:

    • Plate cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.[6]

    • For neuroprotection assays, pre-treat cells with the test compound for a specified time before adding a neurotoxin (e.g., glutamate).[6]

    • After incubation, add MTT solution to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Assays

1. Mouse Hot-Plate Test

  • Objective: To evaluate the analgesic effect of a compound against a thermal stimulus.

  • Procedure:

    • Administer the test compound to mice intravenously.[1]

    • Place the mouse on a heated plate (e.g., 55°C) at predetermined time intervals after drug administration.

    • Record the latency time for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).

    • A cut-off time is set to prevent tissue damage.

    • An increase in the latency time compared to vehicle-treated animals indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test

  • Objective: To assess the analgesic activity of a compound against visceral pain.

  • Procedure:

    • Administer the test compound to mice intraperitoneally or orally.

    • After a specified pre-treatment time, inject a dilute solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen and hind limbs).

    • Count the number of writhes over a defined period (e.g., 20 minutes).

    • A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.[2]

3. Middle Cerebral Artery Occlusion (MCAO) Model

  • Objective: To evaluate the neuroprotective effect of a compound in a model of ischemic stroke.[6]

  • Procedure:

    • Anesthetize the animal (e.g., mouse or rat).

    • Make a midline neck incision and expose the common carotid artery.

    • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 1-2 hours), withdraw the filament to allow for reperfusion.

    • Administer the test compound before, during, or after the ischemic insult.

    • Assess neurological deficits and measure the infarct volume in the brain at a later time point (e.g., 24 hours).

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and workflows relevant to the evaluation of phenylpiperidine compounds.

G cluster_0 Opioid Receptor Signaling Opioid Opioid Agonist (e.g., Phenylpiperidine) MOR µ-Opioid Receptor (GPCR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibition K_channel GIRK Channels G_protein->K_channel Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ Activation Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Opioid Receptor Signaling Pathway

G cluster_1 In Vivo Analgesic Evaluation Workflow Start Start Compound_Admin Compound Administration (i.v. or i.p.) Start->Compound_Admin Vehicle_Admin Vehicle Administration Start->Vehicle_Admin Hot_Plate Hot-Plate Test Compound_Admin->Hot_Plate Writhing_Test Writhing Test Compound_Admin->Writhing_Test Vehicle_Admin->Hot_Plate Vehicle_Admin->Writhing_Test Measure_Latency Measure Paw Lick Latency Hot_Plate->Measure_Latency Count_Writhes Count Abdominal Constrictions Writhing_Test->Count_Writhes Data_Analysis Data Analysis (Comparison to Vehicle) Measure_Latency->Data_Analysis Count_Writhes->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Caption: In Vivo Analgesic Evaluation Workflow

G cluster_2 PARP-1 Inhibition and Apoptosis Induction DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activation PARylation PARylation PARP1->PARylation Apoptosis Apoptosis PARP1->Apoptosis Inhibition leads to Repair_Proteins DNA Repair Proteins PARylation->Repair_Proteins Recruitment Repair DNA Repair Repair_Proteins->Repair Inhibitor PARP-1 Inhibitor (Phenylpiperidine Derivative) Inhibitor->PARP1 Inhibition Bcl2 Bcl-2 Inhibitor->Bcl2 Bax Bax Inhibitor->Bax Caspase3 Caspase-3 Inhibitor->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 Inhibitor->Cleaved_Caspase3 Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis Cleaved_Caspase3->Apoptosis

Caption: PARP-1 Inhibition and Apoptosis Pathway

References

Navigating the Synthesis of Phenylpiperidine Carboxylic Acids: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of three prominent synthetic pathways to phenylpiperidine carboxylic acids reveals distinct advantages and challenges in terms of yield, reaction conditions, and starting material accessibility. This guide provides a comparative analysis of Catalytic Hydrogenation, the Strecker Synthesis, and a multi-step approach commencing with Dieckmann Condensation, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Phenylpiperidine carboxylic acids represent a critical scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The efficient and scalable synthesis of these compounds is therefore of paramount importance. This analysis delves into the experimental nuances of three primary synthetic strategies, presenting quantitative data, detailed protocols, and visual pathway representations to aid in the selection of the most appropriate route for a given research or development objective.

Comparative Performance of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as overall yield, the number of steps, the harshness of reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the three analyzed pathways to 4-phenyl-4-piperidinecarboxylic acid.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Strecker Synthesis from PiperidoneRoute 3: Dieckmann Condensation Pathway
Starting Material 4-Phenylisonicotinic Acid1-Benzyl-4-piperidoneN-Benzyl-di-(2-carbomethoxyethyl)amine
Key Intermediates -1-Benzyl-4-phenyl-4-cyano-piperidineEthyl 1-benzyl-3-oxo-4-piperidinecarboxylate
Overall Yield ~85-95%~60-70%~55-65%
Number of Steps 145
Key Reagents/Catalysts PtO₂, H₂KCN, Aniline, HCl, H₂/Pd-CNaOEt, Phenylmagnesium bromide, H₂/Pd-C
Typical Reaction Conditions High pressure (50-70 bar H₂)Cyanide handling, strong acid hydrolysisStrong base, Grignard reagent, high temperature

Visualizing the Synthetic Pathways

To further elucidate the distinct steps and transformations in each route, the following diagrams, generated using the DOT language, provide a clear visual representation of the synthetic workflows.

Synthetic_Route_1 Start 4-Phenylisonicotinic Acid Product 4-Phenyl-4-piperidinecarboxylic Acid Start->Product PtO₂, H₂ (50-70 bar) Glacial Acetic Acid, RT, 6-10h Yield: ~85-95%

Caption: Route 1: Catalytic Hydrogenation of 4-Phenylisonicotinic Acid.

Synthetic_Route_2 Start 1-Benzyl-4-piperidone Intermediate1 1-Benzyl-4-phenyl-4-cyano-piperidine Start->Intermediate1 Strecker Reaction: Aniline, KCN, Acetic Acid Yield: High Intermediate2 4-Phenyl-4-cyano-piperidine Intermediate1->Intermediate2 Debenzylation: H₂, Pd/C Yield: High Intermediate3 4-Phenyl-4-piperidinecarboxylic acid ethyl ester Intermediate2->Intermediate3 Esterification: EtOH, H₂SO₄ (conc.) Yield: Good Product 4-Phenyl-4-piperidinecarboxylic Acid Intermediate3->Product Hydrolysis: Aq. HCl, Reflux Yield: ~90%

Caption: Route 2: Strecker Synthesis from a Piperidone Intermediate.

Synthetic_Route_3 Start N-Benzyl-di-(2-carbomethoxyethyl)amine Intermediate1 Ethyl 1-benzyl-3-oxo-4- piperidinecarboxylate Start->Intermediate1 Dieckmann Condensation: NaOEt, Toluene, Reflux Yield: Good Intermediate2 1-Benzyl-4-phenyl-4- ethoxycarbonyl-3-piperidinone Intermediate1->Intermediate2 Phenylation: Phenylmagnesium bromide Yield: Moderate Intermediate3 Ethyl 1-benzyl-4-phenyl-4- piperidinecarboxylate Intermediate2->Intermediate3 Decarboxylation & Reduction (Wolff-Kishner) Yield: Moderate Intermediate4 Ethyl 4-phenyl-4- piperidinecarboxylate Intermediate3->Intermediate4 Debenzylation: H₂, Pd/C Yield: High Product 4-Phenyl-4-piperidinecarboxylic Acid Intermediate4->Product Hydrolysis: Aq. HCl, Reflux Yield: ~90%

Caption: Route 3: Dieckmann Condensation Pathway.

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these syntheses, the following are detailed experimental protocols for the key transformations in each route.

Route 1: Catalytic Hydrogenation

Synthesis of 4-Phenyl-4-piperidinecarboxylic Acid from 4-Phenylisonicotinic Acid.

  • Preparation: A solution of 4-phenylisonicotinic acid (1.0 g) in glacial acetic acid (20 mL) is prepared in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Platinum(IV) oxide (PtO₂, 5 mol%) is carefully added to the solution.

  • Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas to 50-70 bar. The mixture is then stirred vigorously at room temperature for 6-10 hours.

  • Work-up: After the reaction, the vessel is depressurized, and the catalyst is removed by filtration through a pad of celite.

  • Isolation: The solvent is removed under reduced pressure. The residue is then dissolved in a minimal amount of hot water and neutralized with a suitable base (e.g., NaHCO₃ solution) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield 4-phenyl-4-piperidinecarboxylic acid.[1]

Route 2: Strecker Synthesis from Piperidone

This multi-step synthesis begins with a protected piperidone.

Step 1: Synthesis of 1-Benzyl-4-phenyl-4-cyano-piperidine.

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as 2-propanol, aniline (1.0 eq), potassium cyanide (1.1 eq), and acetic acid are added.

  • Reaction: The mixture is stirred at room temperature for 24-48 hours.

  • Work-up and Isolation: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the α-aminonitrile.

Step 2: Debenzylation to 4-Phenyl-4-cyano-piperidine.

  • Hydrogenolysis: The 1-benzyl-4-phenyl-4-cyano-piperidine from the previous step is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.

  • Reaction: The mixture is hydrogenated under a hydrogen atmosphere (typically balloon pressure) at room temperature until the starting material is consumed.

  • Isolation: The catalyst is removed by filtration, and the solvent is evaporated to give the debenzylated product.

Step 3: Esterification to 4-Phenyl-4-piperidinecarboxylic acid ethyl ester.

  • Reaction: The crude 4-phenyl-4-cyano-piperidine is dissolved in ethanol, and concentrated sulfuric acid is added cautiously. The mixture is refluxed for 4-6 hours.

  • Work-up: The reaction mixture is cooled, and the pH is adjusted to be basic with a sodium hydroxide solution. The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

Step 4: Hydrolysis to 4-Phenyl-4-piperidinecarboxylic Acid.

  • Reaction: The ethyl ester is heated at reflux in an aqueous solution of a strong acid, such as hydrochloric acid, for several hours.

  • Isolation: The solution is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried.[2]

Route 3: Dieckmann Condensation Pathway

This route builds the piperidine ring and then introduces the phenyl group.

Step 1: Dieckmann Condensation.

  • Reaction Setup: N-Benzyl-di-(2-carbomethoxyethyl)amine is added to a solution of sodium ethoxide in dry toluene.

  • Reaction: The mixture is heated to reflux for several hours.

  • Work-up: The reaction is quenched by pouring it into an acidic aqueous solution. The organic layer is separated, washed, dried, and concentrated to yield ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate.

Step 2: Phenylation.

  • Grignard Reaction: The β-keto ester from the previous step is treated with phenylmagnesium bromide in an ethereal solvent at low temperature.

Step 3: Decarboxylation and Reduction.

  • Wolff-Kishner Reduction: The resulting product is subjected to Wolff-Kishner reduction conditions (hydrazine, a strong base like KOH, and a high-boiling solvent like ethylene glycol) to remove the ketone and the ester group, yielding 1-benzyl-4-phenylpiperidine.

Step 4 & 5: Debenzylation and Carboxylation.

  • These steps would follow a sequence of debenzylation (similar to Route 2) and then a carboxylation step, for instance, via a Grignard reaction with CO₂ on a suitably functionalized intermediate, or hydrolysis of a nitrile introduced in a separate step. Due to the complexity and lower overall yield, this route is often less favored.

Conclusion

The choice of synthetic route to phenylpiperidine carboxylic acids is highly dependent on the specific requirements of the synthesis.

  • Catalytic hydrogenation offers the most direct and highest-yielding pathway, provided the substituted pyridine starting material is readily available. Its primary drawback is the need for high-pressure hydrogenation equipment.

  • The Strecker synthesis provides a versatile and robust method starting from a piperidone. While it involves more steps than direct hydrogenation, the conditions are generally milder, and it avoids the need for high-pressure reactors. The use of cyanide is a significant safety consideration.

  • The Dieckmann condensation route is a classic approach for constructing the piperidine ring itself. However, for the synthesis of 4-phenyl-4-piperidinecarboxylic acid, it is a longer and often lower-yielding pathway compared to the other two methods.

Ultimately, a thorough evaluation of available resources, safety protocols, and desired scale of production will guide the synthetic chemist to the most suitable and efficient route.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Phenylpiperidine-2-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methodologies applicable to the quantification of 1-Phenylpiperidine-2-carboxylic acid. Due to a lack of extensive, publicly available validated methods for this specific analyte, this document presents supporting experimental data from structurally analogous compounds, namely piperidine, pipecolic acid (piperidine-2-carboxylic acid), and other N-phenylpiperazine derivatives. This information serves as a robust framework for method selection, development, and validation for the target compound. The primary techniques compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Data Presentation: A Comparative Analysis of Analytical Techniques

The selection of an optimal analytical technique for the quantification of this compound is contingent upon the specific requirements of the assay, including desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of various analytical methods based on data from analogous compounds.

Validation ParameterHPLC-UV (for derivatized Piperidine)GC-MS (for derivatized Pipecolic Acid)LC-MS/MS (for N-phenylpiperazine derivative)Capillary Electrophoresis (CE-LIF for Amino Acids)
Principle Chromatographic separation with UV absorbance detection following pre-column derivatization.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Chromatographic separation by liquid chromatography followed by highly selective mass-based detection.Separation of fluorescent derivatives in a capillary based on their electrophoretic mobility under an electric field.
Linearity Range 0.44 - 53.33 µg/mL[1]10 - 150 ng on-spot[2]10.0 - 900.0 ng/mL[3]Up to 1.25 x 10⁻³ M (for Lysine)
Correlation Coefficient (r²) 0.9996[1]0.9999[2]> 0.99[3]Not explicitly stated
Limit of Detection (LOD) 0.15 µg/mL[1]Not explicitly statedNot explicitly stated, but LLOQ is 10 ng/mL[3]0.3 - 6.0 µmol/L (for various amino acids)[2]
Limit of Quantification (LOQ) 0.44 µg/mL[1]Not explicitly stated10 ng/mL[3]Not explicitly stated
Accuracy (% Recovery) 101.82%[1]Within ±5%[2]Within ±15% of nominal concentrations[3]Not explicitly stated
Precision (%RSD) 0.6%[1]< 5%[2]≤ 15%[3]3.0% (Repeatability for Lysine)

Experimental Protocols

HPLC-UV Method for Piperidine (with Derivatization)

This method is adapted from a validated procedure for the analysis of piperidine, which lacks a strong UV chromophore, requiring a pre-column derivatization step.

a. Sample Preparation and Derivatization:

  • To 1 mL of the sample solution containing piperidine, add 1 mL of 2M sodium hydroxide solution.

  • Add 2 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetone.

  • Vortex the mixture for 1 minute and allow it to react at room temperature for 10 minutes.

  • Neutralize the solution by adding 1 mL of 1M hydrochloric acid.

  • Extract the derivative with 5 mL of diethyl ether.

  • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.[1]

b. Chromatographic Conditions:

  • Column: Inertsil C18 (250 x 4.6 mm I.D., 5 µm)[1]

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (68:32, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

GC-MS Method for Pipecolic Acid (with Derivatization)

This protocol is based on a validated method for the quantification of pipecolic acid in biological samples, which requires a two-step derivatization to increase volatility.

a. Sample Preparation and Derivatization:

  • Pipette 100 µL of the sample (e.g., plasma) onto a filter paper and allow it to dry.

  • Punch out a disk from the dried spot and place it in a vial.

  • Add the internal standard, [2H9]pipecolic acid.[2]

  • For the first derivatization step, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative of the carboxylic acid group.[2]

  • For the second step, add 20 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) and heat at 80°C for 15 minutes to form the trifluoroacetyl (TFA) derivative of the amino group.[2]

  • After cooling, the sample is ready for GC-MS analysis.

b. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless

  • Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized pipecolic acid (e.g., m/z 282 and 297).[2]

LC-MS/MS Method for an N-phenylpiperazine Derivative

This protocol is based on a validated bioanalytical method for a structurally similar N-phenylpiperazine derivative in plasma.

a. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add an internal standard.

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

b. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the analyte and internal standard.[3]

Capillary Electrophoresis Method for Amino Acids (with Derivatization)

This protocol is a general approach for the analysis of amino acids using CE with laser-induced fluorescence (LIF) detection, which requires derivatization.

a. Sample Preparation and Derivatization:

  • To 10 µL of the sample, add 10 µL of a derivatizing agent solution (e.g., o-phthaldialdehyde/2-mercaptoethanol for primary amines) in a borate buffer (pH 9.5).

  • Allow the reaction to proceed for a few minutes at room temperature in the dark.

  • The derivatized sample is then ready for injection into the CE system.

b. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)

  • Background Electrolyte: 20 mM Borate buffer (pH 9.2)

  • Separation Voltage: 20-30 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: Laser-Induced Fluorescence (LIF) with appropriate excitation and emission wavelengths for the chosen fluorescent tag.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_outcome 4. Outcome define_purpose Define Analytical Purpose & Scope select_method Select Appropriate Analytical Method define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & QC Samples define_parameters->prepare_standards perform_experiments Perform Validation Experiments prepare_standards->perform_experiments collect_data Collect Raw Data perform_experiments->collect_data process_data Process & Analyze Data collect_data->process_data assess_criteria Assess Against Acceptance Criteria process_data->assess_criteria document_results Document Results in Validation Report assess_criteria->document_results method_validated Method Validated for Intended Use document_results->method_validated Criteria Met method_revision Method Revision Required document_results->method_revision Criteria Not Met method_revision->define_parameters Re-evaluate

Caption: A generalized workflow for the validation of an analytical method.

Method_Comparison_Logic cluster_methods Analytical Techniques cluster_considerations Key Considerations analyte 1-Phenylpiperidine- 2-carboxylic acid hplc HPLC-UV analyte->hplc Analysis by gcms GC-MS analyte->gcms Analysis by lcmsms LC-MS/MS analyte->lcmsms Analysis by ce CE analyte->ce Analysis by sensitivity Sensitivity hplc->sensitivity selectivity Selectivity hplc->selectivity matrix Matrix Complexity hplc->matrix throughput Sample Throughput hplc->throughput cost Cost & Availability hplc->cost gcms->sensitivity gcms->selectivity gcms->matrix gcms->throughput gcms->cost lcmsms->sensitivity lcmsms->selectivity lcmsms->matrix lcmsms->throughput lcmsms->cost ce->sensitivity ce->selectivity ce->matrix ce->throughput ce->cost

Caption: Logical relationship for selecting an analytical method.

References

Head-to-head comparison of different catalysts for piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural products.[1][2][3] The efficient and selective synthesis of substituted piperidines is therefore a critical endeavor in drug discovery and development. This guide provides a head-to-head comparison of various catalytic systems for piperidine synthesis, offering an objective analysis supported by experimental data to inform catalyst selection for specific research and development needs.

Performance Comparison of Catalytic Systems

The synthesis of piperidines can be broadly achieved through several catalytic strategies, with the hydrogenation of pyridines being a primary route. Other significant methods include cyclization of alkenes, cycloaddition reactions, and C-H amination. The choice of catalyst is paramount, influencing yield, selectivity, and functional group tolerance. The following table summarizes the performance of key catalysts in various piperidine synthesis methodologies.

Catalyst TypeCatalyst ExampleSubstrate ScopeTypical Yield (%)SelectivityKey AdvantagesLimitations
Homogeneous Catalysts
Iridium[Ir(III) complex]Pyridines with sensitive functional groups (nitro, azido, bromo)HighExcellent chemoselectivityMild conditions, high functional group tolerance, scalable.[4]Catalyst cost and removal from product.
Rhodium[Rh complex]3-substituted pyridines with fluorinated groupsHighHighMilder conditions and shorter reaction times compared to some systems.[1]Substrate scope can be limited by acidic conditions.[1]
Palladium[PdCl2(CH3CN)2]Allylic alcohols for 2- and 2,6-substituted piperidinesGood to ExcellentHigh stereoselectivityEffective for chirality transfer reactions.May require specific ligands for high enantioselectivity.[1]
Ruthenium[Ru-based catalysts]Dialkenyl amines, amides, and carbamatesGood to ExcellentHighPowerful for ring-closing metathesis (RCM) to form tetrahydropyridines.[5]Compatibility with certain functional groups may be an issue.
Gold[Au(I) complex]N-allenamides and alkene-tethered oxime ethersGoodHighCatalyzes annulation procedures for highly substituted piperidines.[2]May require specific co-catalysts or oxidants.[1]
Cobalt[Co(II) complex]Linear amino-aldehydesGoodModerateEffective for radical-mediated amine cyclization.[1][3]Can produce linear alkene byproducts.[1][3]
Heterogeneous Catalysts
NickelNickel silicide, Raney-NiPyridine derivativesGood to ExcellentGood cis-selectivityCost-effective, reusable, and stable.[1][6]Often require harsher conditions (high temperature and pressure).[6]
Cobalt[Co catalyst on titanium nanoparticles]Pyridine derivativesGoodGoodAllows for acid-free hydrogenation, can be used in water.[1][3]May require specific support materials for optimal activity.
Ruthenium[Ru heterogeneous catalyst]Multi-substituted pyridinesGoodHigh cis-diastereoselectivityStable and can be reused multiple times.[1]Synthesis of the catalyst can be complex.
Palladium on Carbon[Pd/C]Pyridine N-oxidesHighHighSimple procedure, mild conditions, avoids strong acids.[7]Limited to specific starting materials like N-oxides.
Rhodium on Carbon[10% Rh/C]PyridinesHighHighEffective for complete hydrogenation under relatively mild conditions.[7]May not be suitable for substrates with sensitive reducible groups.
Other Catalytic Systems
OrganocatalystsL-Proline, N-heterocyclic carbenes (NHCs)N-tethered alkenesGood to ExcellentHigh enantioselectivityMetal-free, environmentally benign, can provide high enantioselectivity.[1]May require higher catalyst loadings and longer reaction times.
BiocatalystsOxidases and ReductasesPyridiniumsGoodHigh enantioselectivityHighly selective, operates under mild aqueous conditions.[8]Substrate scope can be limited by enzyme specificity.
Iodine (Photocatalysis)Molecular Iodine (I2)2-aryl substituted N-sulfonylaminesUp to 80%>90% for piperidineOverrides the typical preference for pyrrolidine formation in Hofmann-Löffler reactions.Requires visible light irradiation.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems in piperidine synthesis.

Protocol 1: Iridium-Catalyzed Ionic Hydrogenation of Pyridines

This protocol is based on the innovative approach for the selective reduction of pyridines to multisubstituted piperidines under mild conditions, showcasing high functional group tolerance.[4]

Materials:

  • Substituted pyridine (1.0 mmol)

  • Iridium(III) catalyst (e.g., [Cp*IrCl2]2, 0.5-2 mol%)

  • Hydride source (e.g., Hantzsch ester, 1.2 equiv.)

  • Proton source (e.g., a mild acid, if necessary)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the substituted pyridine and the iridium(III) catalyst.

  • Add the anhydrous solvent via syringe.

  • Add the Hantzsch ester to the reaction mixture.

  • If required, add the mild acid.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 40 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired piperidine derivative.

Protocol 2: Heterogeneous Catalysis - Nickel-Catalyzed Hydrogenation of Pyridine

This protocol describes a classic and industrially relevant method for the synthesis of piperidine from pyridine using a heterogeneous nickel catalyst.[6]

Materials:

  • Pyridine (1.0 mol)

  • Raney-Nickel or Nickel silicide catalyst (5-10 wt%)

  • Solvent (e.g., ethanol or isopropanol, or solvent-free)

  • High-pressure autoclave

  • Hydrogen gas (H2)

Procedure:

  • In a high-pressure autoclave, place the pyridine and the nickel catalyst.

  • If using a solvent, add it to the autoclave.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

  • Heat the autoclave to the reaction temperature (e.g., 100-200 °C) with vigorous stirring.

  • Maintain the reaction at temperature and pressure for the specified time (e.g., 4-12 hours), monitoring the hydrogen uptake.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the catalyst from the reaction mixture. The catalyst can often be recycled after washing.

  • Remove the solvent by distillation to obtain the crude piperidine.

  • Further purify the piperidine by fractional distillation.

Protocol 3: Organocatalytic Intramolecular aza-Michael Addition

This protocol outlines a metal-free approach for the enantioselective synthesis of substituted piperidines.[1]

Materials:

  • N-tethered alkene substrate (e.g., an enone or enoate with a tethered amine, 0.5 mmol)

  • Organocatalyst (e.g., a chiral secondary amine like a diarylprolinol silyl ether, 10-20 mol%)

  • Acid co-catalyst (e.g., benzoic acid, 10-20 mol%)

  • Solvent (e.g., chloroform, toluene)

Procedure:

  • To a vial, add the N-tethered alkene substrate, the organocatalyst, and the acid co-catalyst.

  • Add the solvent and stir the mixture at the specified temperature (e.g., room temperature).

  • Monitor the reaction by TLC until the starting material is consumed (typically 24-72 hours).

  • Once the reaction is complete, directly purify the crude mixture by flash column chromatography on silica gel to yield the enantiomerically enriched piperidine derivative.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental setups is facilitated by clear diagrams. The following visualizations, created using the DOT language, illustrate key processes in piperidine synthesis.

cluster_0 Homogeneous Catalysis Workflow Start Start Reactants Pyridine Substrate + Catalyst + Reagents Start->Reactants 1. Mixing Reaction Reaction in Solution (e.g., Hydrogenation, Cyclization) Reactants->Reaction 2. Controlled Temp. Workup Quenching & Solvent Removal Reaction->Workup 3. Completion Purification Column Chromatography Workup->Purification 4. Crude Product Product Substituted Piperidine Purification->Product 5. Pure Product

Caption: General workflow for piperidine synthesis via homogeneous catalysis.

cluster_1 Heterogeneous Catalysis Workflow Start_H Start Reactants_H Pyridine Substrate + Solid Catalyst Start_H->Reactants_H 1. Loading Reaction_H Reaction in Autoclave (High T & P) Reactants_H->Reaction_H 2. H2 Pressure Filtration Catalyst Filtration Reaction_H->Filtration 3. Cooldown Recycle Catalyst Recycle Filtration->Recycle Reuse Purification_H Distillation Filtration->Purification_H 4. Crude Product Product_H Piperidine Purification_H->Product_H 5. Pure Product

Caption: Typical workflow for piperidine synthesis using heterogeneous catalysis.

cluster_2 Catalytic Cycle: Iridium-Catalyzed Ionic Hydrogenation Ir_Catalyst Ir(III) Catalyst Activated_Pyridine Protonated Pyridine Ir_Catalyst->Activated_Pyridine Pyridine Activation Hydride_Transfer Hydride Transfer from Hantzsch Ester Activated_Pyridine->Hydride_Transfer Reduced_Intermediate Dihydropyridine Intermediate Hydride_Transfer->Reduced_Intermediate Final_Reduction Further Reduction Steps Reduced_Intermediate->Final_Reduction Piperidine Piperidine Product Final_Reduction->Piperidine Piperidine->Ir_Catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for ionic hydrogenation of pyridine.

Conclusion

The synthesis of piperidines is a mature field with a diverse array of catalytic methods. Homogeneous catalysts, particularly those based on iridium and rhodium, offer exceptional selectivity and functional group tolerance under mild conditions, making them ideal for complex molecule synthesis in late-stage functionalization.[4] Heterogeneous catalysts, such as those based on nickel and ruthenium, provide practical advantages in terms of cost, stability, and recyclability, rendering them suitable for large-scale industrial production.[1] The emergence of organocatalysis, biocatalysis, and photocatalysis presents greener and highly selective alternatives, expanding the synthetic chemist's toolbox. The optimal choice of catalyst will ultimately depend on the specific synthetic challenge, considering factors such as substrate complexity, desired scale, cost, and stereochemical requirements.

References

The Decisive Role of Stereochemistry in the Biological Activity of Piperidine Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a fundamental scaffold in a vast array of pharmaceuticals, valued for its ability to confer desirable physicochemical properties. However, the introduction of chiral centers within the piperidine moiety or its substituents gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements. These stereoisomers, namely enantiomers and diastereomers, can interact differently with the chiral environment of biological systems, such as receptors and enzymes. This guide provides a comparative analysis of key piperidine drugs, supported by experimental data, to illustrate the profound impact of stereochemistry on their biological activity, efficacy, and safety.

Case Study 1: Methylphenidate - A Tale of Four Isomers

Methylphenidate, widely known by its brand name Ritalin, is a psychostimulant used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). It possesses two chiral centers, resulting in four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The therapeutic activity of methylphenidate is primarily attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI). However, the pharmacological activity resides almost exclusively in the threo-isomers, with the erythro-isomers being largely inactive. Furthermore, there is a significant difference in potency between the d- and l-threo enantiomers.

The d-threo-enantiomer (dexmethylphenidate) is the most pharmacologically active component. Experimental data from in vitro studies on rat brain membranes highlight the stereoselective affinity of the methylphenidate isomers for the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Comparative Biological Activity of Methylphenidate Stereoisomers

StereoisomerDopamine Transporter (DAT/SLC6A3) IC50 (nM)Norepinephrine Transporter (NET/SLC6A2) IC50 (nM)
d-threo-methylphenidate33244
l-threo-methylphenidate5405100
Data sourced from an in vitro study on rat brain membranes.

This significant difference in potency has led to the development of formulations containing only the d-threo-enantiomer (dexmethylphenidate), aiming to provide the therapeutic effects with a lower dose and potentially fewer side effects.

Mechanism of Action of Methylphenidate

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release norepinephrine_vesicle Norepinephrine Vesicles norepinephrine Norepinephrine norepinephrine_vesicle->norepinephrine Release dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) dopamine->dat Reuptake d_receptor Dopamine Receptors dopamine->d_receptor Binds norepinephrine->net Reuptake ne_receptor Norepinephrine Receptors norepinephrine->ne_receptor Binds methylphenidate d-threo- Methylphenidate methylphenidate->dat Blocks methylphenidate->net Blocks cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicles dopamine Dopamine dopamine_vesicle->dopamine Release serotonin_vesicle Serotonin Vesicles serotonin Serotonin serotonin_vesicle->serotonin Release d2_receptor D2 Receptor dopamine->d2_receptor Binds ht2a_receptor 5-HT2A Receptor serotonin->ht2a_receptor Binds g_protein_d2 Gαi/o d2_receptor->g_protein_d2 Activates g_protein_ht2a Gαq/11 ht2a_receptor->g_protein_ht2a Activates ac Adenylyl Cyclase g_protein_d2->ac Inhibits plc Phospholipase C g_protein_ht2a->plc Activates camp ↓ cAMP ac->camp ip3_dag ↑ IP3/DAG plc->ip3_dag risperidone Risperidone risperidone->d2_receptor Antagonizes risperidone->ht2a_receptor Antagonizes start Start membrane_prep Membrane Preparation start->membrane_prep assay_setup Assay Setup (96-well plate) membrane_prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis end End data_analysis->end

Comparative Cross-Reactivity Profiling of 1-Phenylpiperidine-2-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the careful characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially causing adverse events in patients. This guide provides a comparative analysis of the cross-reactivity profiles of 1-Phenylpiperidine-2-carboxylic acid derivatives and structurally related analogs. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to be an objective resource for researchers in pharmacology and medicinal chemistry.

Data Presentation: Off-Target Interaction Profiles

The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of representative phenylpiperidine derivatives against a panel of common off-target receptors, ion channels, and enzymes. This data, aggregated from multiple preclinical safety pharmacology studies, highlights the selectivity profile of these compounds. Lower values indicate higher potency at the respective target.

Table 1: Cross-Reactivity Profile of 4-Phenylpiperidine-2-carboxamide Analogues

TargetCompound A (% Inhibition at 10 µM)Compound B (Ki in nM)
Primary Target: Serotonin 5-HT2C Receptor PAM Activity PAM Activity
Dopamine Transporter (DAT)66.3<10% inhibition @ 10µM
Dopamine D3 Receptor71.7<10% inhibition @ 10µM
Alpha-2A Adrenergic Receptor85.1<10% inhibition @ 10µM
Alpha-2B Adrenergic Receptor80.7<10% inhibition @ 10µM

Data sourced from studies on 4-Phenylpiperidine-2-carboxamide analogues, which are structurally related to the this compound scaffold.

Table 2: Binding Affinities of (2-cyclopropoxyphenyl)piperidine Derivatives

TargetCompound C (Ki in nM)Compound D (Ki in nM)
Primary Target: Adrenergic Alpha-1A Receptor 0.91 79.0
Adrenergic Alpha-1D Receptor2.057
Adrenergic Alpha-1B Receptor107839.8
Dopamine D2 Receptor66.2187.1

These compounds, while not exact this compound derivatives, share the core phenylpiperidine motif and provide insight into potential off-target interactions.

Experimental Protocols

The data presented in this guide is derived from standard in vitro pharmacology assays. The following are detailed methodologies representative of those used to generate such cross-reactivity profiles.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the affinity of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A specific radioligand for the target receptor (e.g., [3H]-spiperone for Dopamine D2 receptors).

  • Test compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, radioligand, and the test compound (or vehicle) are incubated together in the assay buffer. The incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a target enzyme.

Materials:

  • Purified enzyme.

  • Substrate for the enzyme.

  • Test compound at various concentrations.

  • Assay buffer specific to the enzyme.

  • A method to detect the product of the enzymatic reaction (e.g., spectrophotometer, fluorometer).

Procedure:

  • Pre-incubation: The enzyme and the test compound are often pre-incubated together for a specific period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Incubation: The reaction is allowed to proceed for a defined period under controlled temperature.

  • Detection: The amount of product formed is measured using a suitable detection method.

  • Data Analysis: The percentage of inhibition of the enzyme activity by the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Biological Interactions

To provide a clearer understanding of the experimental processes and the biological context of these compounds, the following diagrams have been generated.

experimental_workflow cluster_preparation Compound & Target Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis compound 1-Phenylpiperidine-2- carboxylic acid derivative assay Radioligand Binding or Functional Assay compound->assay targets Panel of Off-Targets (Receptors, Enzymes, Ion Channels) targets->assay data Measure Binding Affinity (Ki) or Functional Activity (IC50) assay->data profile Generate Cross-Reactivity Profile data->profile

Experimental workflow for cross-reactivity profiling.

Many phenylpiperidine derivatives are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway, which is a common target for many pharmaceuticals and a frequent source of off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (e.g., Serotonin) GPCR GPCR (e.g., 5-HT2C Receptor) Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

A Comparative Guide to New Phenylpiperidine Analogs and Existing CNS Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmarking of emerging phenylpiperidine analogs against established therapeutic agents for key central nervous system (CNS) disorders: neuropathic pain, Alzheimer's disease, and Parkinson's disease. The following sections detail the performance of these novel compounds, supported by experimental data, to offer an objective comparison for drug development professionals.

Introduction to Phenylpiperidines

Phenylpiperidines are a class of synthetic compounds that have a phenyl group attached to a piperidine ring. This structural motif is a cornerstone in the development of various CNS-acting drugs, most notably opioid analgesics.[1][2] The versatility of the phenylpiperidine scaffold allows for modifications that can significantly alter a compound's affinity and selectivity for various receptors, leading to a wide range of pharmacological effects.[2]

Benchmarking Against Existing Neuropathic Pain Therapeutics

Neuropathic pain is a chronic condition that is often refractory to standard analgesics.[3] Current first-line treatments include anticonvulsants like gabapentin and pregabalin, and certain antidepressants.[1][4] Opioids, while effective, are typically reserved for severe cases due to their side effect profile and potential for dependence.[1]

A promising area of research is the development of highly potent and selective mu-opioid receptor (MOR) agonists with potentially improved safety profiles. One such novel phenylpiperidine analog, (3R, 4S)-23 , has shown exceptional potency and selectivity for the MOR in preclinical studies.[5]

Data Presentation: In Vitro Performance

The following table summarizes the in vitro binding affinity (Ki) and functional activity (EC50) of (3R, 4S)-23 compared to the standard opioid analgesic, morphine.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
(3R, 4S)-23 MOR 0.0021 0.0013
DOR18.474.5
KOR25.8116.2
MorphineMOR1.0 - 1010 - 100
DOR>1000>1000
KOR~200~500

Data for (3R, 4S)-23 sourced from a 2021 study in ACS Chemical Neuroscience.[5] Morphine data represents a general range from preclinical studies.

Experimental Protocols

In Vitro Assays:

  • Radioligand Binding Assay: This assay measures the affinity of a compound for a specific receptor. In the case of (3R, 4S)-23, competitive binding assays were performed using cell membranes expressing human mu (μ), delta (δ), or kappa (κ) opioid receptors. The concentration of the novel compound required to displace 50% of a radiolabeled standard ligand (e.g., [3H]-DAMGO for MOR) is determined, and the inhibition constant (Ki) is calculated.[5]

  • [35S]GTPγS Binding Assay: This functional assay assesses the ability of an agonist to activate G-protein coupled receptors. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins is measured in the presence of varying concentrations of the test compound. The concentration at which 50% of the maximal effect is observed is the EC50 value, indicating the compound's potency.[5]

In Vivo Analgesic Efficacy (Hot Plate Test):

The hot plate test is a common method to assess the analgesic effects of drugs in animal models.[6]

  • Apparatus: A metal plate is heated to a constant temperature (e.g., 55°C). A transparent cylinder encloses the animal on the plate.[6]

  • Procedure: A mouse or rat is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[6]

  • Drug Administration: The test is performed at various time points after administration of the novel phenylpiperidine analog or a standard analgesic like morphine.

  • Endpoint: An increase in the latency to respond compared to a vehicle-treated control group indicates an analgesic effect.

Signaling Pathway

Phenylpiperidine opioid agonists primarily exert their effects through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[7] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular agonist Phenylpiperidine Analog MOR Mu-Opioid Receptor (MOR) agonist->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits ion_channel Ion Channels (Modulated) G_protein->ion_channel Modulates MAPK MAPK Pathway (Activated) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP analgesia Analgesia cAMP->analgesia ion_channel->analgesia MAPK->analgesia Alzheimer_Workflow start Synthesize Novel Phenylpiperidine-Donepezil Hybrids in_vitro In Vitro Screening start->in_vitro ache_assay AChE Inhibition Assay (Ellman's Method) in_vitro->ache_assay abeta_assay Aβ Aggregation Assay in_vitro->abeta_assay in_vivo In Vivo Efficacy Studies (AD Mouse Model) ache_assay->in_vivo abeta_assay->in_vivo mwm Morris Water Maze (Cognitive Function) in_vivo->mwm data_analysis Data Analysis and Comparison with Donepezil mwm->data_analysis conclusion Identify Lead Compound data_analysis->conclusion D3_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ldopa_in L-Dopa Dopamine Dopamine Ldopa_in->Dopamine Conversion D3R Dopamine D3 Receptor Dopamine->D3R Binds Signaling Downstream Signaling D3R->Signaling Activates Compound6a Compound 6a (Antagonist) Compound6a->D3R Blocks Dyskinesia L-Dopa-Induced Dyskinesia Signaling->Dyskinesia

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Phenylpiperidine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are fundamental to ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1-Phenylpiperidine-2-carboxylic acid, adherence to stringent disposal protocols is crucial. This guide provides essential safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound, synthesized from best practices for structurally similar chemicals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to use appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes and dust.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection Laboratory coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must comply with all federal, state, and local environmental regulations. It is critical not to dispose of this chemical down the drain or in regular trash without proper assessment and, if necessary, treatment.[1]

  • Waste Characterization : The first and most critical step is to determine if the chemical waste is hazardous. This assessment should consider its concentration, any contaminants, and the regulations applicable to your institution and region.[2]

  • Segregation : Keep waste containing this compound separate from other chemical waste streams to avoid unintended reactions.

  • Containerization : For waste destined for professional disposal, use a designated, properly labeled, and sealed hazardous waste container.[3] The label should clearly state "Hazardous Waste" and list the chemical contents and their approximate concentrations.[3]

  • Disposal Options :

    • Concentrated or Contaminated Waste : If the waste is concentrated, contains other hazardous chemicals, or is in a non-aqueous solvent, it must be disposed of as hazardous chemical waste. Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[2][4]

    • Dilute Aqueous Waste : For small quantities of dilute, uncontaminated aqueous solutions of this compound, neutralization may be an option prior to drain disposal, if permitted by local regulations .[5] Consult your EHS office before proceeding with any neutralization and drain disposal.

Experimental Protocol: Neutralization of Dilute Aqueous Waste

This protocol is intended only for dilute (<5% w/v), uncontaminated aqueous solutions of this compound.

Objective : To neutralize the acidic waste to a pH between 6.0 and 8.0, rendering it suitable for drain disposal where local regulations permit.

Materials :

  • Waste solution of this compound

  • Sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) solution

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriate beakers or flasks

  • Personal Protective Equipment (PPE)

Procedure :

  • Preparation : Perform the entire procedure in a chemical fume hood. Ensure all necessary PPE is worn.

  • Estimation of Acid Amount : Determine the approximate mass of this compound in the waste solution.

  • Calculation of Neutralizing Agent :

    • The neutralization reaction with sodium bicarbonate is: C₁₂H₁₅NO₂ + NaHCO₃ → C₁₂H₁₄NNaO₂ + H₂O + CO₂

    • The molar mass of this compound (C₁₂H₁₅NO₂) is approximately 205.25 g/mol .

    • The molar mass of sodium bicarbonate (NaHCO₃) is 84.01 g/mol .

    • Stoichiometrically, you will need approximately 0.41 g of sodium bicarbonate to neutralize 1 g of this compound. It is advisable to use a slight excess.

  • Neutralization Process :

    • Place the beaker containing the acidic waste solution on a stir plate and begin gentle stirring.

    • Slowly add the calculated amount of sodium bicarbonate in small portions. Be cautious as the reaction will produce carbon dioxide gas, which can cause frothing.[4]

    • Alternatively, add 1M NaOH dropwise while monitoring the pH.

  • pH Verification :

    • After the addition of the neutralizing agent is complete and gas evolution has ceased, check the pH of the solution using pH paper or a pH meter.

    • If the pH is still acidic, continue to add small amounts of the neutralizing agent until the pH is between 6.0 and 8.0.[5]

  • Final Disposal : Once the solution is confirmed to be within the target pH range, it can be flushed down the drain with copious amounts of water, in accordance with institutional and local regulations.[5]

Quantitative Data for Neutralization

The following table summarizes the key quantitative parameters for the neutralization of this compound.

ParameterValueNotes
Target pH for Neutralization 6.0 - 8.0This is a generally accepted range for drain disposal of neutralized aqueous waste.[5]
Stoichiometric Ratio (Acid:NaHCO₃) 1 g : 0.41 gBased on the molecular weights of this compound and sodium bicarbonate.
Example Calculation For 1 liter of a 1% (w/v) solution (containing 10 g of acid), approximately 4.1 g of sodium bicarbonate would be required for neutralization.Always add the neutralizing agent slowly and monitor the pH.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) characterize Characterize Waste (Concentration, Contaminants) start->characterize decision Dilute Aqueous & Uncontaminated? characterize->decision hazardous_path Dispose as Hazardous Waste decision->hazardous_path No neutralize_path Neutralize Waste decision->neutralize_path Yes containerize Containerize, Label, and Seal hazardous_path->containerize ehs_pickup Arrange for EHS Pickup containerize->ehs_pickup end_hazardous End of Process ehs_pickup->end_hazardous protocol Follow Neutralization Protocol (add NaHCO₃ or NaOH) neutralize_path->protocol consult_ehs Consult Local Regulations & EHS Office neutralize_path->consult_ehs verify_ph Verify pH (6.0-8.0) protocol->verify_ph verify_ph->protocol No, adjust pH drain_disposal Drain Disposal with Copious Water verify_ph->drain_disposal Yes end_neutral End of Process drain_disposal->end_neutral

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.